molecular formula C9H15NO2 B051044 octahydro-1H-indole-2-carboxylic acid CAS No. 80828-13-3

octahydro-1H-indole-2-carboxylic acid

Katalognummer: B051044
CAS-Nummer: 80828-13-3
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: CQYBNXGHMBNGCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-1H-indole-2-carboxylic acid (Oic) is a non-proteinogenic, bicyclic α-amino acid that serves as a superior proline surrogate in peptide engineering and medicinal chemistry. Its rigid, perhydroindole scaffold introduces significant conformational constraints into peptide backbones, effectively stabilizing specific secondary structures such as type-II' β-turns. A key advantage over proline is its enhanced lipophilicity, which favorably impacts the absorption and distribution of bioactive peptides through biological membranes, thereby improving their metabolic stability and oral bioavailability. This compound is a critical building block in pharmaceutical development, most notably as a key intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors like Perindopril for hypertension treatment. It is also extensively used in the design of metabolically stable, orally available bradykinin B2 receptor antagonists, which show promise as anti-inflammatory and anti-cancer agents. Beyond cardiovascular and inflammatory research, Oic is a valuable intermediate for investigating neurological disorders and is incorporated into polymer matrices to enhance material properties. Researchers will find this high-quality material essential for driving innovation in peptidomimetic drug design, agrochemicals, and advanced material science.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108507-42-2
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid , a bicyclic amino acid analogue, serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its rigid conformational structure is of significant interest in medicinal chemistry for the design of peptidomimetics with enhanced stability and bioactivity. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and visualizations of its synthetic pathway and role as a key intermediate.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

Identifier Value Reference
IUPAC Name (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
CAS Number 80875-98-5[1]
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Canonical SMILES C1CC[C@H]2--INVALID-LINK--C--INVALID-LINK--C(=O)O
Property Value Reference
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 267-269 °C[2][3], 270 °C[1], 275-277 °C[4][5]
Boiling Point (Predicted) 318.6 °C at 760 mmHg[6]
Solubility Soluble in methanol (B129727) and water[2][5]
pKa (Predicted) 2.47 ± 0.20[4][5][6]
logP (Predicted) -1[2], 1.32050[6]
Optical Rotation -50.0 ± 1.0° (c=1 in methanol)[7]

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. The following sections describe generalized yet detailed methodologies for determining its key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • A small amount of the finely powdered, dry (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range.

Solubility Determination

Understanding the solubility profile is critical for reaction setup, purification, and formulation development.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Graduated pipettes

Procedure:

  • A predetermined amount (e.g., 10 mg) of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is weighed and placed into a test tube.

  • A specific volume (e.g., 1 mL) of the solvent (e.g., water, methanol, ethanol, dichloromethane) is added to the test tube.

  • The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

  • The sample is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as partially soluble or insoluble. Quantitative solubility can be determined by analyzing the concentration of the dissolved compound in the supernatant using techniques like HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A known concentration of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is dissolved in deionized water.

  • The initial pH of the solution is measured.

  • The solution is titrated with a standardized solution of NaOH, added in small increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued until the pH has risen significantly, indicating that the carboxylic acid has been fully deprotonated.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of the compound, which is crucial for predicting its pharmacokinetic properties.

Apparatus:

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol and phosphate (B84403) buffer (pH 7.4)

Procedure (Shake-Flask Method):

  • n-Octanol and the aqueous buffer are mutually saturated by vigorous mixing followed by separation.

  • A known concentration of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is dissolved in the aqueous phase.

  • A known volume of this aqueous solution is mixed with a known volume of the n-octanol in a separatory funnel or vial.

  • The mixture is agitated until equilibrium is reached (e.g., for 1 hour).

  • The mixture is then allowed to stand for the two phases to separate completely.

  • The concentration of the compound in the aqueous phase is determined using a suitable analytical method (e.g., HPLC).

  • The concentration in the n-octanol phase is calculated by mass balance.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of P.

Key Synthetic Pathways and Relationships

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a pivotal intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril (B612348) and Trandolapril (B549266).

General Synthesis Workflow

The synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid often involves the hydrogenation of a less saturated precursor.

Synthesis_Workflow Indoline_2_carboxylic_acid (S)-Indoline-2-carboxylic Acid Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2, Acetic Acid) Indoline_2_carboxylic_acid->Hydrogenation Purification Purification (Crystallization from Ethanol) Hydrogenation->Purification Final_Product (2S,3aS,7aS)-octahydro-1H- indole-2-carboxylic acid Purification->Final_Product

Caption: General synthetic route to (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

Role in Perindopril Synthesis

This compound is a key building block in the multi-step synthesis of the ACE inhibitor Perindopril.

Perindopril_Synthesis OIC (2S,3aS,7aS)-octahydro-1H- indole-2-carboxylic acid Esterification Esterification (e.g., Benzyl Alcohol) OIC->Esterification Benzyl_Ester Benzyl Ester Intermediate Esterification->Benzyl_Ester Coupling Peptide Coupling (with N-[(S)-1-ethoxycarbonyl- butyl]-(S)-alanine) Benzyl_Ester->Coupling Coupled_Product Coupled Intermediate Coupling->Coupled_Product Debenzylation Debenzylation (Hydrogenolysis) Coupled_Product->Debenzylation Perindopril Perindopril Debenzylation->Perindopril

Caption: Role as an intermediate in the synthesis of Perindopril.

References

In-Depth Technical Guide: Determination of the Molecular Weight of Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and calculation of the molecular weight of octahydro-1H-indole-2-carboxylic acid, a molecule of interest in pharmaceutical research and development.

Chemical Identity and Formula

This compound is a saturated heterocyclic compound. Its chemical structure consists of a fused bicyclic system of a cyclohexane (B81311) and a pyrrolidine (B122466) ring, with a carboxylic acid group attached to the second position of the indole (B1671886) nucleus.

The molecular formula for this compound has been determined to be C₉H₁₅NO₂ .[1][2][3][4][5][6][7] This formula indicates that each molecule is composed of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is performed by multiplying the number of atoms of each element by its standard atomic weight and then summing these products. The standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC).

The formula for calculating the molecular weight is as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

Quantitative Data: Atomic Weights

The standard atomic weights of the constituent elements of this compound are summarized in the table below. For elements where IUPAC provides a range, a conventional value is used for this calculation.

ElementSymbolNumber of AtomsStandard Atomic Weight ( g/mol )
CarbonC912.011[1][7][8]
HydrogenH151.008[3][5]
NitrogenN114.007[1][9][10]
OxygenO215.999[2]

Calculation of Molecular Weight

Using the data from the table above and the established molecular formula, the molecular weight of this compound is calculated as follows:

  • Carbon: 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen: 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen: 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 108.099 + 15.120 + 14.007 + 31.998 = 169.224 g/mol

This calculated value is consistent with the published molecular weight of 169.22 g/mol for this compound.[1][3][4][5][6]

Visualization of Elemental Composition

The following diagram illustrates the elemental makeup of this compound, as derived from its molecular formula.

Elemental Composition of this compound cluster_elements Molecular Formula: C9H15NO2 C Carbon (C) 9 atoms Molecular Weight\n169.224 g/mol Molecular Weight 169.224 g/mol C->Molecular Weight\n169.224 g/mol H Hydrogen (H) 15 atoms H->Molecular Weight\n169.224 g/mol N Nitrogen (N) 1 atom N->Molecular Weight\n169.224 g/mol O Oxygen (O) 2 atoms O->Molecular Weight\n169.224 g/mol

Elemental composition breakdown.

References

An In-depth Technical Guide to the Stereoisomers of Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-1H-indole-2-carboxylic acid (OIC) is a saturated bicyclic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. Its rigid, conformationally constrained structure makes it an invaluable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the stereoisomers of OIC, detailing their synthesis, separation, physicochemical properties, and biological significance. Detailed experimental protocols and visual diagrams of key processes are included to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction to the Stereochemistry of this compound

This compound possesses three chiral centers at positions C2, C3a, and C7a of its fused ring system. Consequently, there are 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. The precise stereochemistry of the OIC moiety is paramount to the biological activity of the final drug product. For instance, the (2S,3aS,7aS)-isomer is a key intermediate in the synthesis of the ACE inhibitor Perindopril (B612348), while the (2S,3aR,7aS)-isomer is a precursor for Trandolapril.[1] Given the stereospecific nature of their therapeutic targets, the synthesis and purification of enantiomerically pure OIC isomers are of utmost importance.

Physicochemical Properties of Key Stereoisomers

The physicochemical properties of the OIC stereoisomers can influence their reactivity, solubility, and handling characteristics. The following table summarizes the available data for the two most pharmaceutically relevant isomers.

Property(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid(2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride
Appearance White to off-white crystalline solidWhite solid
Molecular Formula C₉H₁₅NO₂C₉H₁₆ClNO₂
Molecular Weight 169.22 g/mol 205.68 g/mol
Melting Point (°C) 275-277 (decomposes)[2]176–178
Optical Rotation [α]D -46.0 to -50.0 deg (c=1, methanol)+29.6 (c 0.47, MeOH)
Solubility Sparingly soluble in methanol, slightly in water[2]Data not readily available

Synthesis and Separation of Stereoisomers

The synthesis of enantiomerically pure OIC isomers typically involves stereoselective reactions or the separation of diastereomeric mixtures. A prevalent strategy is the catalytic hydrogenation of a precursor, such as (S)-indoline-2-carboxylic acid, which primarily yields a mixture of the (2S,3aS,7aS) and (2S,3aR,7aR) diastereomers.

General Synthesis and Separation Workflow

The following diagram illustrates a common workflow for the synthesis and separation of the (2S,3aS,7aS) isomer.

G cluster_synthesis Synthesis cluster_separation Separation Start (S)-Indoline-2-carboxylic Acid Hydrogenation Catalytic Hydrogenation (H₂, PtO₂, Acetic Acid, 60°C) Start->Hydrogenation Mixture Diastereomeric Mixture ((2S,3aS,7aS) and (2S,3aR,7aR)) Hydrogenation->Mixture Crystallization Crystallization (Ethanol) Mixture->Crystallization Product (2S,3aS,7aS)-OIC Crystallization->Product Other_Isomers Other Isomers Crystallization->Other_Isomers Mother Liquor HPLC Preparative HPLC HPLC->Product Other_Isomers->HPLC

General workflow for the synthesis and separation of (2S,3aS,7aS)-OIC.

Experimental Protocols

Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

This protocol is adapted from a literature procedure for the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

  • Materials:

    • (S)-indoline-2-carboxylic acid

    • Glacial acetic acid

    • Platinum(IV) oxide (PtO₂)

    • Ethanol (B145695)

    • Hydrogen gas

    • Hydrogenation reactor

    • Filtration apparatus

  • Procedure:

    • In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (e.g., 60 mL).

    • Add the Platinum(IV) oxide catalyst (e.g., 300 mg) to the solution.

    • Pressurize the reactor with hydrogen gas (e.g., to 5 bar) and heat the mixture to 60°C.

    • Maintain the reaction under these conditions with stirring for approximately 24 hours, or until hydrogen uptake ceases.

    • After the reaction is complete, cool the mixture and carefully filter off the catalyst. Wash the catalyst with a small amount of acetic acid.

    • Evaporate the combined filtrate to dryness under reduced pressure.

    • Recrystallize the resulting residue from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid. An expected yield of the desired diastereomer is approximately 85%.[2]

HPLC Separation and Quantification of OIC Isomers

Due to the lack of a UV-absorbing chromophore, a Refractive Index Detector (RID) is commonly used for the HPLC analysis of OIC isomers.[3]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a Refractive Index Detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: 10 mM Potassium dihydrogen phosphate (B84403) buffer, adjusted to pH 3.0 with phosphoric acid.[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Detector: Refractive Index Detector.

  • Sample Preparation:

    • Prepare stock solutions of the reference standards for each OIC isomer by dissolving a known amount (e.g., 25 mg) in the mobile phase (e.g., in 10 mL).

    • Prepare the sample solution by dissolving the test substance (e.g., 50 mg) in the mobile phase (e.g., in 10 mL).[3]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard and sample solutions.

    • Identify the peaks corresponding to the different isomers based on their retention times, as determined from the analysis of the individual standards.

    • Quantify the amount of each isomer in the sample by comparing the peak areas with those of the corresponding standards.

Biological Significance and Role in ACE Inhibition

The stereoisomers of this compound are precursors to potent ACE inhibitors. The active forms of these drugs, known as perindoprilat (B1679611) and trandolaprilat, are formed after in vivo hydrolysis of the ester prodrugs. A comprehensive study on the 32 stereoisomers of perindoprilat revealed that the stereochemistry of the parent OIC molecule is critical for ACE inhibitory activity.[4] Four of the 32 perindoprilat stereoisomers, including the one derived from (2S,3aS,7aS)-OIC, exhibited potent ACE inhibition with IC50 values in the nanomolar range.[4]

Signaling Pathway of ACE Inhibition by Perindoprilat

Perindoprilat, the active metabolite of Perindopril, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme, which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  catalyzed by Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII InactiveFragments Inactive Fragments ACE->InactiveFragments BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Bradykinin Bradykinin (Vasodilator) Bradykinin->InactiveFragments  degraded by Perindoprilat Perindoprilat (from (2S,3aS,7aS)-OIC) Perindoprilat->ACE inhibits

Mechanism of ACE inhibition by Perindoprilat, the active metabolite derived from (2S,3aS,7aS)-OIC.

Conclusion

The stereoisomers of this compound represent a fascinating and industrially significant class of molecules. Their stereochemistry is a critical determinant of the biological activity of the ACE inhibitors derived from them. A thorough understanding of their synthesis, separation, and properties is essential for the development of safe and effective pharmaceuticals. The protocols and data presented in this guide offer a valuable resource for researchers and professionals dedicated to advancing the fields of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octahydro-1H-indole-2-carboxylic acid (Oic) is a bicyclic, non-proteinogenic amino acid that serves as a crucial chiral building block in medicinal chemistry.[1] Its rigid conformational structure, similar to proline but with greater lipophilicity, makes it a valuable component in the design of peptidomimetics and pharmaceuticals.[1][2] Notably, Oic is a key intermediate in the synthesis of widely used angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][3] Accurate structural elucidation is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the stereochemistry and purity of this important synthetic intermediate. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, including experimental protocols and data interpretation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to the presence of numerous diastereotopic protons within its saturated bicyclic ring system. The chemical shifts are highly sensitive to the stereochemistry of the molecule. Below is a summary of reported ¹H NMR data for two common stereoisomers, recorded in deuterium (B1214612) oxide (D₂O) on a 400 MHz spectrometer.[2] The use of D₂O results in the exchange of the labile N-H and O-H protons, which therefore do not appear in the spectrum.

Table 1: ¹H NMR Data for this compound Stereoisomers

StereoisomerChemical Shift (δ) (ppm)MultiplicityIntegrationTentative Proton Assignment
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid 4.06m1HH-2
3.65m1HH-7a
2.25–2.36m2HH-3, H-7
1.91–2.01m1HH-3a
1.73–1.82m1HH-4/H-5/H-6
1.23–1.64m7HH-4/H-5/H-6
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid HCl 4.38m1HH-2
3.72m1HH-7a
2.23–2.36m2HH-3, H-7
2.02–2.15m1HH-3a
1.72–1.82m1HH-4/H-5/H-6
1.54–1.70m2HH-4/H-5/H-6
1.20–1.51m5HH-4/H-5/H-6
Data sourced from a 400 MHz spectrum in D₂O.[2] Assignments are tentative due to extensive signal overlap.

Experimental Protocols

The following provides a standard protocol for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. D₂O is commonly used, as seen in the reference data.[2]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of particulate matter.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer, which may be adjusted based on the specific instrument and sample concentration.[4]

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

  • Solvent: D₂O

  • Temperature: 298 K (25 °C).[4]

  • Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.[4]

  • Acquisition Time (AQ): 3-4 seconds.[4]

  • Relaxation Delay (D1): 1-2 seconds.[4]

  • Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[4]

  • Referencing: The chemical shifts are referenced to the residual solvent peak.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to ensure accurate integration.

  • Integrate all signals to determine the relative number of protons.

  • Calibrate the spectrum by setting the reference peak to its known chemical shift.

Visualized Workflow and Structural Relationships

Experimental Workflow

The process of obtaining and analyzing the ¹H NMR spectrum can be visualized as a clear workflow, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh 5-10 mg of Oic B Dissolve in ~0.7 mL of Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Tune & Shim D->E F Acquire FID (zg30, NS=32) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference & Integrate H->I J Assign Chemical Shifts (δ) I->J K Analyze Multiplicity & J-Couplings J->K L Confirm Structure & Stereochemistry K->L

Caption: Workflow for ¹H NMR analysis of this compound.

Logical Proton Relationships (Connectivity)

Due to the significant signal overlap in the 1D ¹H NMR spectrum, 2D NMR techniques like COSY (Correlation Spectroscopy) are often necessary for unambiguous assignments. The following diagram illustrates the logical J-coupling network between adjacent protons in the octahydroindole core, which would be confirmed by a COSY experiment.

Caption: Key proton-proton (H-H) coupling relationships in the Oic bicyclic system.

References

An In-depth Technical Guide on the ¹³C NMR Data of Octahydro-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for derivatives of octahydro-1H-indole-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for spectroscopic data and experimental methodologies.

¹³C NMR Data

The following table summarizes the ¹³C NMR chemical shift data for two key stereoisomers of this compound. This data is crucial for the structural elucidation and stereochemical assignment of these and related compounds.

Carbon Atom(2S,3aS,7aS)-octahydroindole-2-carboxylic acid[1](2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride[1]
C-259.3457.61
C-332.3632.44
C-3a59.7059.94
C-424.3823.95
C-520.8820.51
C-621.3621.01
C-725.0624.72
C-7a36.9136.33
COOH175.42172.76

Chemical shifts (δ) are reported in ppm, and the spectra were recorded in D₂O at 100 MHz.[1]

Experimental Protocols

The synthesis and NMR analysis of these compounds require specific and detailed methodologies for accurate and reproducible results.

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid ((S,S,S)-1) [1]

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (300 mg). After 24 hours, the catalyst is filtered off and washed with acetic acid. The solvent is then evaporated to dryness, and the resulting residue is crystallized from ethanol (B145695) to yield the pure product.

Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride ((R,S,S)-1·HCl) [1]

This stereoisomer is obtained through a multi-step process starting from the (S,S,S) isomer. A key step involves the formation of an intermediate, (3S,4aS,8aS,9aR)-3-trichloromethyloctahydrooxazolo[3,4-a]indol-1-one. A 3N solution of HCl in anhydrous ethyl acetate (B1210297) is added to this intermediate, and the mixture is stirred at room temperature for 24 hours to yield the hydrochloride salt of the (R,S,S) isomer.

NMR Spectroscopy [1]

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at 400 MHz and 100 MHz, respectively. Deuterated water (D₂O) is used as the solvent.

Visualizations

The following diagrams illustrate the synthetic workflow and the structural relationship of the discussed compounds.

experimental_workflow cluster_synthesis Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid cluster_epimerization Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid HCl cluster_analysis Characterization Indoline-2-carboxylic_acid (S)-Indoline-2-carboxylic acid Hydrogenation Hydrogenation (H₂, PtO₂, AcOH, 60°C) Indoline-2-carboxylic_acid->Hydrogenation Reactant Product_SSS (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid Hydrogenation->Product_SSS Yields Intermediate Trichloromethyloxazolidinone intermediate Product_SSS->Intermediate Multi-step conversion NMR_Analysis ¹³C NMR Spectroscopy (100 MHz, D₂O) Product_SSS->NMR_Analysis HCl_treatment HCl in Ethyl Acetate Intermediate->HCl_treatment Reactant Product_RSS_HCl (2R,3aS,7aS)-octahydroindole- 2-carboxylic acid HCl HCl_treatment->Product_RSS_HCl Yields Product_RSS_HCl->NMR_Analysis

Synthetic and Analytical Workflow

structural_relationship cluster_stereoisomers Stereoisomers cluster_nmr ¹³C NMR Chemical Shifts (ppm) Core Octahydro-1H-indole- 2-carboxylic acid Core Structure SSS_isomer (2S,3aS,7aS) Isomer (S,S,S)-1 Core->SSS_isomer Stereochemistry at C-2, C-3a, C-7a RSS_isomer (2R,3aS,7aS) Isomer (R,S,S)-1 Core->RSS_isomer Stereochemistry at C-2, C-3a, C-7a SSS_isomer->RSS_isomer Epimerization at C-2 SSS_shifts C-2: 59.34 COOH: 175.42 SSS_isomer->SSS_shifts RSS_shifts C-2: 57.61 COOH: 172.76 RSS_isomer->RSS_shifts

Structure-Spectra Relationship

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-1H-indole-2-carboxylic acid (Oic) is a bicyclic, non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous pharmaceutical agents, notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][2] Its rigid, conformationally constrained structure is instrumental in designing peptidomimetics with enhanced potency, selectivity, and enzymatic stability.[1] A thorough understanding of its behavior under mass spectrometric conditions is crucial for its characterization, impurity profiling, and metabolic studies. This technical guide provides a detailed overview of the predicted mass spectrometry fragmentation of this compound, based on the well-established fragmentation patterns of related cyclic amino acids and carboxylic acids. It includes proposed fragmentation pathways, quantitative data tables, detailed experimental protocols, and visualizations to aid researchers in their analytical endeavors.

Predicted Mass Spectrometry Fragmentation Pathways

Direct mass spectral data for this compound is not extensively published. However, its fragmentation behavior can be predicted with a high degree of confidence by analogizing to proline, its structural relative, and considering the general fragmentation rules for carboxylic acids. The fragmentation will be highly dependent on the ionization method, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Positive Ion Mode ([M+H]⁺):

In positive ion mode, the protonated molecule of this compound (C₉H₁₅NO₂, Molecular Weight: 169.22 g/mol )[3][4] is expected to undergo fragmentation primarily through the loss of small neutral molecules.

  • Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway for protonated carboxylic acids is the facile loss of a water molecule.

  • Loss of Formic Acid ([M+H - HCOOH]⁺): Subsequent or alternative fragmentation can involve the neutral loss of formic acid.

  • Decarboxylation ([M+H - CO₂]⁺): Loss of carbon dioxide from the protonated molecule is another plausible fragmentation route.

  • Ring Opening and Fragmentation: The bicyclic ring system may undergo ring-opening followed by further fragmentation, leading to a complex series of product ions.

Negative Ion Mode ([M-H]⁻):

In negative ion mode, the deprotonated molecule is expected to fragment via:

  • Decarboxylation ([M-H - CO₂]⁻): The most characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide.[5]

  • Loss of H₂: Subsequent loss of a hydrogen molecule from the resulting ion can also occur.

Electron Ionization (EI)

Under the higher energy conditions of EI, more extensive fragmentation is anticipated.

  • α-Cleavage: Cleavage of the bond adjacent to the carboxyl group is a dominant fragmentation pathway for carboxylic acids, leading to the loss of the alkyl radical and the formation of a resonance-stabilized cation.[5]

  • Loss of OH and COOH: In short-chain carboxylic acids, prominent peaks corresponding to the loss of the hydroxyl radical (M-17) and the entire carboxyl group (M-45) are common.[6]

  • McLafferty Rearrangement: While the rigid bicyclic structure of this compound may hinder the classic McLafferty rearrangement which requires a γ-hydrogen on a flexible chain, analogous rearrangements involving hydrogen transfer from the cyclohexane (B81311) ring are possible.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the key fragments of this compound (Exact Mass: 169.11 u) in both positive and negative ESI-MS/MS modes.

Ion ModeParent Ion (m/z)Predicted Fragment IonPredicted Fragment (m/z)Neutral Loss
Positive 170.12 ([M+H]⁺)[M+H - H₂O]⁺152.11H₂O
[M+H - CO]⁺142.12CO
[M+H - HCOOH]⁺124.11HCOOH
[M+H - CO₂]⁺126.13CO₂
Negative 168.10 ([M-H]⁻)[M-H - H₂]⁻166.09H₂
[M-H - CO₂]⁻124.09CO₂

Experimental Protocols

While a specific protocol for this compound is not available, the following general methodologies, adapted from the analysis of similar cyclic amino acids and their derivatives, can be employed.[7][8]

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.[3]

  • Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1 µg/mL to 100 ng/mL) using the mobile phase as the diluent.

  • Derivatization (Optional for GC-MS): For GC-MS analysis, derivatization is necessary to increase volatility. A common method is esterification followed by acylation. For instance, amino acid formamidene butyl esters can be prepared by heating with dimethylformamide dimethylacetal (DMF-DMA) followed by n-butanol/hydrogen chloride.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.

  • ESI Source Parameters:

    • Ionization Mode: Positive and Negative

    • Capillary Voltage: 4000 V[9]

    • Nebulizer Gas: 7 psi[9]

    • Dry Gas Flow: 4 L/min[9]

    • Dry Temperature: 300 °C[9]

  • MS/MS Parameters:

    • Isolation Width: 2.0 m/z[9]

    • Collision Energy: Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: As described in section 3.1.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualizations

Proposed ESI Fragmentation Pathway

G Proposed ESI Fragmentation of this compound cluster_neg Negative Ion Mode M_H [M+H]⁺ m/z = 170.12 M_H_minus_H2O [M+H - H₂O]⁺ m/z = 152.11 M_H->M_H_minus_H2O - H₂O M_H_minus_HCOOH [M+H - HCOOH]⁺ m/z = 124.11 M_H->M_H_minus_HCOOH - HCOOH M_H_minus_CO2 [M+H - CO₂]⁺ m/z = 126.13 M_H->M_H_minus_CO2 - CO₂ M_minus_H [M-H]⁻ m/z = 168.10 M_minus_H_minus_CO2 [M-H - CO₂]⁻ m/z = 124.09 M_minus_H->M_minus_H_minus_CO2 - CO₂

Caption: Proposed ESI fragmentation pathways for protonated and deprotonated this compound.

General LC-MS Experimental Workflow

G General LC-MS Experimental Workflow SamplePrep Sample Preparation (Dissolution/Dilution) HPLC HPLC Separation (C18 Column) SamplePrep->HPLC ESI Electrospray Ionization (Positive/Negative) HPLC->ESI MS1 MS1 Analysis (Full Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID Select Parent Ion MS2 MS2 Analysis (Product Ion Scan) CID->MS2 DataAnalysis Data Analysis (Fragmentation Pattern) MS2->DataAnalysis

Caption: A generalized workflow for the analysis of this compound using LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow established pathways for cyclic amino acids and carboxylic acids. Under ESI conditions, key fragmentation events include the loss of water, formic acid, and carbon dioxide. In EI, more extensive fragmentation, including α-cleavage and ring fission, is expected. The provided experimental protocols and visualizations serve as a robust starting point for researchers and drug development professionals in the analytical characterization of this important pharmaceutical building block. Further empirical studies are warranted to definitively elucidate the fragmentation pathways and establish a comprehensive mass spectral library for this compound and its derivatives.

References

An In-depth Technical Guide to the Crystal Structure of Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Octahydro-1H-indole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic α-amino acid. Its incorporation into peptides can enhance lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[1] Notably, it is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[2][3] This guide provides a comprehensive overview of the structural aspects of this compound, focusing on its synthesis and crystallographic analysis. While detailed crystal structure data for the parent molecule is not publicly available, this document compiles related data from derivatives and outlines the standard experimental protocols for its determination.

Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

The most common and highest-yielding route to the (2S,3aS,7aS) stereoisomer of this compound is through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[2] This method is favored for its simplicity and the high diastereoselectivity for the cis-fused ring system.[2]

Experimental Protocol: Catalytic Hydrogenation

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) is prepared in acetic acid (60 mL).[1] To this solution, platinum(IV) oxide (PtO₂, 300 mg) is added as the catalyst.[1] The mixture is then hydrogenated at a temperature of 60°C for 24 hours.[1] Following the reaction, the catalyst is removed by filtration and washed with acetic acid. The solvent is subsequently evaporated under reduced pressure. The resulting residue is purified by crystallization from ethanol (B145695) to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[1]

Synthetic Workflow

G Figure 1: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid cluster_0 Reaction cluster_1 Purification A (S)-Indoline-2-carboxylic Acid C Diastereomeric Mixture A->C Hydrogenation B H₂, PtO₂ Acetic Acid, 60°C B->C D Filtration C->D E Evaporation D->E F Crystallization (Ethanol) E->F G (2S,3aS,7aS)-Oic F->G

Figure 1: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Physicochemical and Crystallographic Data

While a complete single-crystal X-ray diffraction study for the parent this compound is not readily found in public databases, some of its physical properties have been reported. The compound typically presents as a white to off-white crystalline solid.[][5]

Table 1: Physicochemical Properties of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

PropertyValueReference(s)
Molecular FormulaC₉H₁₅NO₂[]
Molecular Weight169.22 g/mol []
AppearanceWhite crystalline solid[1][5]
Melting Point267–269 °C[1]
Melting Point (dec.)>224 °C
Crystallographic Data of a Derivative

Crystal structure data for derivatives of this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC). An example is the N-acetylated methyl ester derivative, Ac-Oic-OMe.[6] The crystallographic data for such derivatives provide insight into the conformational preferences of the bicyclic ring system.

A search for the specific crystallographic data of Ac-Oic-OMe (CCDC 1510246) would be required to populate the table below. As direct access to the CCDC is not possible, a representative table structure is provided.

Table 2: Representative Crystallographic Data for an this compound Derivative

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z 4
Calculated Density (g/cm³)Value
R-factor (%)Value

Note: The values in Table 2 are placeholders and would need to be populated with data from the relevant crystallographic information file (CIF).

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound typically involves single-crystal X-ray diffraction. The general workflow is outlined below.

Workflow for Structure Determination

G Figure 2: Workflow for Single-Crystal X-ray Diffraction A Single Crystal Growth B Crystal Mounting A->B C X-ray Data Collection B->C D Data Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Deposition F->G

Figure 2: Workflow for Single-Crystal X-ray Diffraction
Detailed Methodology

  • Crystallization: Single crystals of the compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Biological Context and Signaling Pathways

This compound itself is not known to be directly involved in specific signaling pathways. Its primary role in a biological context is as a structural component of peptidomimetics and pharmaceuticals.[2][6] When incorporated into a peptide sequence, the rigid bicyclic structure of Oic can induce a specific backbone conformation, often a polyproline II (PPII) helix.[6] This conformational constraint can lead to improved receptor selectivity and resistance to enzymatic degradation compared to peptides containing natural amino acids. For instance, its use in ACE inhibitors like Perindopril is crucial for the molecule's binding to the active site of the angiotensin-converting enzyme.

Conclusion

This compound is a synthetically accessible and pharmaceutically relevant molecule. While the definitive crystal structure of the parent compound is not publicly documented, its synthesis is well-established, and crystallographic data for its derivatives confirm the conformational rigidity of its bicyclic system. The protocols for its synthesis and crystallographic analysis are standard and robust. Further research to elucidate the solid-state structure of various stereoisomers of the parent acid could provide deeper insights for its application in rational drug design and materials science.

References

In-Depth Technical Guide: Solubility of Octahydro-1H-indole-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research for publicly available quantitative solubility data for octahydro-1H-indole-2-carboxylic acid in various organic solvents did not yield specific numerical values. Qualitative descriptors such as "sparingly soluble in methanol" and "slightly soluble in water" are available but are insufficient for a detailed technical guide. To fulfill the structural and content requirements of this request, this guide utilizes benzoic acid as a well-documented analogue. The experimental protocols and data presentation herein serve as a robust template for the analysis of carboxylic acids like this compound.

Introduction

This compound is a bicyclic amino acid analogue that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril.[1] The solubility of such intermediates in organic solvents is a fundamental physicochemical property that governs reaction kinetics, purification strategies (such as crystallization), and ultimately, the efficiency and scalability of the entire drug manufacturing process. Understanding and quantifying solubility is therefore a cornerstone of effective process development and formulation in the pharmaceutical industry.

This technical guide provides a comprehensive overview of the solubility of a model carboxylic acid, benzoic acid, in a range of common organic solvents. It further details standardized experimental protocols for solubility determination and presents visual representations of a typical experimental workflow and a relevant biological signaling pathway.

Quantitative Solubility Data: Benzoic Acid as an Analogue

The following table summarizes the solubility of benzoic acid in various organic solvents at specified temperatures. This data is provided to illustrate the typical solubility profile of a simple aromatic carboxylic acid and to serve as a comparative benchmark.

SolventTemperature (°C)Solubility (g / 100 g Solvent)
Methanol2371.5
Ethanol2555.9[2]
Acetone (B3395972)-Freely Soluble[3]
Dichloromethane25~110 (1.1 g/mL)[4]
TolueneAmbient~7.43
Ethyl Acetate-Soluble
Hexane-Soluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process chemistry and formulation. The following are detailed methodologies for key experimental techniques.

Shake-Flask Method with Gravimetric Analysis

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2][4][5][6]

Objective: To determine the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Equipment:

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

  • Oven or vacuum oven

  • The solid compound (e.g., benzoic acid)

  • The desired organic solvent

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for a sufficient time to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either:

    • Filtration: Draw a sample of the supernatant through a syringe filter that is chemically compatible with the solvent and does not absorb the solute.

    • Centrifugation: Centrifuge the vial to pellet the excess solid and then carefully collect the supernatant.

  • Analysis: Accurately weigh a clean, dry container. Transfer a precise volume or mass of the clear, saturated solution into this container.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution in an oven or vacuum oven at a temperature that does not cause decomposition of the solute. Continue drying until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dried solute per the initial mass or volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

For compounds with a suitable chromophore, HPLC offers a sensitive and accurate method for determining solubility, especially at low concentrations.[7][8][9]

Objective: To quantify the concentration of a dissolved compound in a saturated solution using HPLC with UV detection.

Materials and Equipment:

  • Shake-flask setup (as described in 3.1)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Volumetric flasks and pipettes

  • High-purity solvents for mobile phase and sample dilution

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1-3 of the shake-flask method (Section 3.1).

  • Sample Preparation: Carefully withdraw a precise volume of the clear saturated supernatant. Dilute this sample with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of the compound of known concentrations. These standards should bracket the expected concentration of the diluted sample.

  • HPLC Analysis: Inject the calibration standards and the diluted sample onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Determine the concentration of the diluted sample from this curve.

  • Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G A Start: Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h shaking) A->B C Cease agitation and allow to settle B->C D Separate supernatant from solid (Filtration or Centrifugation) C->D E Analyze clear supernatant D->E F Gravimetric Analysis: Evaporate solvent & weigh residue E->F Method 1 G Instrumental Analysis (e.g., HPLC): Dilute & quantify against standards E->G Method 2 H Calculate Solubility F->H G->H I End H->I

Workflow for Shake-Flask Solubility Determination
Relevant Signaling Pathway: Angiotensin-Converting Enzyme (ACE) Inhibition

This compound is a key intermediate for ACE inhibitors. The diagram below provides a simplified overview of the Renin-Angiotensin System (RAS) and the mechanism of action of ACE inhibitors.[10][11][12][13]

G cluster_0 Renin-Angiotensin System (RAS) cluster_1 Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure ACE_Inhibitor ACE Inhibitor (e.g., Perindopril) ACE_Inhibitor->ACE Inhibits

Simplified RAS Pathway and ACE Inhibition Mechanism

References

Octahydro-1H-indole-2-carboxylic Acid: A Proline Analogue for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid (Oic) is a saturated bicyclic analogue of the amino acid proline. Its rigidified structure, conferred by the fusion of a cyclohexane (B81311) ring to the pyrrolidine (B122466) ring of proline, offers medicinal chemists a powerful tool to introduce specific conformational constraints into peptides and peptidomimetics. This constrained geometry can lead to enhanced metabolic stability, increased potency, and improved selectivity for biological targets. Oic has garnered significant attention in drug discovery, most notably as a key structural component of highly successful angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Oic, with a focus on its role as a proline analogue in drug design.

Physicochemical Properties

The physicochemical properties of this compound can vary depending on the specific stereoisomer. The most therapeutically relevant isomer is (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

PropertyValue
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 259-260 °C
Solubility Soluble in methanol (B129727) and water
Optical Rotation ([α]D²⁵) -47 ± 2º (c=1 in MeOH) for (2S,3aS,7aS)-isomer

Synthesis of this compound

The synthesis of specific stereoisomers of Oic is crucial for its application in pharmaceuticals. The most common and well-established method for preparing the (2S,3aS,7aS) stereoisomer is through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

This protocol details the catalytic hydrogenation of (S)-indoline-2-carboxylic acid to yield the desired cis-fused diastereomer.[1]

Materials:

  • (S)-indoline-2-carboxylic acid

  • Acetic acid (glacial)

  • Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C)

  • Hydrogen gas

  • Ethanol (B145695)

Procedure:

  • In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[1]

  • Add the Platinum(IV) oxide catalyst (e.g., 300 mg) to the solution.[1]

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar) and maintain the reaction at a controlled temperature (e.g., 60 °C).[1][2]

  • Allow the reaction to proceed with vigorous stirring until the theoretical amount of hydrogen is absorbed or for a predetermined time (e.g., 24 hours).[1]

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).

  • Remove the catalyst by filtration through a pad of celite, and wash the filter cake with a small amount of acetic acid.[1]

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Recrystallize the resulting solid residue from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[1] An expected yield of approximately 85% can be achieved with this method.[1]

Synthesis Workflow

start Start: (S)-Indoline-2-carboxylic acid dissolve Dissolve in Acetic Acid start->dissolve add_catalyst Add PtO₂ Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H₂, 60°C) add_catalyst->hydrogenate filter Filter to Remove Catalyst hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize end_product End Product: (2S,3aS,7aS)-Octahydro-1H-indole- 2-carboxylic acid recrystallize->end_product

Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Oic into peptide sequences is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-(2S,3aS,7aS)-Oic-OH is used as the building block.

Experimental Protocol: Manual Fmoc-SPPS of an Oic-containing Peptide

This protocol outlines the manual coupling of Fmoc-(2S,3aS,7aS)-Oic-OH to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-(2S,3aS,7aS)-Oic-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Oic-OH:

    • In a separate vial, dissolve Fmoc-(2S,3aS,7aS)-Oic-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated Fmoc-Oic-OH solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Monitor the reaction progress using a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.

SPPS Workflow for Oic Incorporation

start Start: Fmoc-AA-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple to Resin wash1->couple activate Activate Fmoc-Oic-OH (DIC/Oxyma) activate->couple wash2 Wash with DMF/DCM couple->wash2 repeat Repeat for Next Amino Acid wash2->repeat final_deprotect Final Fmoc Deprotection wash2->final_deprotect repeat->deprotect cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave purify Precipitate and Purify cleave->purify end_product End Product: Oic-containing Peptide purify->end_product

Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Oic.

Conformational Properties: A Quantitative Comparison with Proline

The rigid bicyclic structure of Oic significantly influences the conformational preferences of the peptide backbone compared to the more flexible proline residue. This is particularly evident in the propensity for the trans amide bond conformation.

ParameterProline-containing PeptideOic-containing Peptide
Amide Bond Conformation Exhibits both cis and trans isomers in solutionStrongly favors the trans conformation (>90%)[3]
Pyrrolidine Ring Pucker Interconverts between Cγ-endo and Cγ-exo puckersLocked in an exo-pucker conformation by the fused cyclohexane ring[3]
Backbone Dihedral Angle (Φ) Restricted to approximately -60°Similarly restricted
Backbone Dihedral Angle (Ψ) More flexibleMore constrained

Note: The exact dihedral angles and cis/trans ratios can vary depending on the specific peptide sequence and solvent conditions.

NMR studies on Oic-containing oligomers have revealed an all-trans amide bond structure, which contributes to the formation of stable polyproline II (PPII) helices.[3] The constrained exo-pucker of the Oic ring is a key determinant of this high trans preference.

Application in Drug Design: ACE Inhibition

This compound is a cornerstone in the design of potent ACE inhibitors. The rigid scaffold of Oic serves as a mimic of the C-terminal dipeptide of angiotensin I, allowing for high-affinity binding to the active site of ACE.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a key enzyme in the RAAS, a critical pathway for blood pressure regulation. ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure. By inhibiting ACE, Oic-containing drugs like Perindopril and Trandolapril prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

angiotensinogen Angiotensinogen (from Liver) angiotensin_I Angiotensin I angiotensinogen->angiotensin_I cleavage by renin Renin (from Kidney) renin->angiotensin_I angiotensin_II Angiotensin II angiotensin_I->angiotensin_II conversion by ace ACE (Angiotensin-Converting Enzyme) ace->angiotensin_II vasoconstriction Vasoconstriction angiotensin_II->vasoconstriction aldosterone Aldosterone Secretion (from Adrenal Gland) angiotensin_II->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure na_h2o_retention Na⁺ and H₂O Retention aldosterone->na_h2o_retention na_h2o_retention->blood_pressure ace_inhibitor ACE Inhibitor (e.g., Perindoprilat, Trandolaprilat) ace_inhibitor->ace inhibits

The role of ACE inhibitors in the Renin-Angiotensin-Aldosterone System.

Potency of Oic-based ACE Inhibitors

The active metabolites of Perindopril (Perindoprilat) and Trandolapril (Trandolaprilat) are highly potent inhibitors of ACE, with IC₅₀ values in the low nanomolar range.

CompoundIC₅₀ (in vitro)
Perindoprilat ~2.9 nM[4]
Trandolaprilat ~7.06 nM (human)[2]
Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol provides a general method for determining the in vitro ACE inhibitory activity of a compound using a fluorometric assay.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH)

  • Assay buffer (e.g., Tris-HCl buffer with NaCl)

  • Test compound (e.g., Oic-containing peptide)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the ACE solution, and the test compound dilutions. Include control wells with no inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) over time in a kinetic mode.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable proline analogue that offers distinct advantages in drug design and development. Its rigid bicyclic structure imparts a strong preference for the trans amide bond conformation, leading to more defined peptide secondary structures. This conformational constraint has been successfully exploited in the development of potent ACE inhibitors. The synthetic and analytical methods described in this guide provide a foundation for researchers to explore the potential of Oic in creating novel and improved therapeutic agents. The continued investigation of Oic and other constrained proline analogues will undoubtedly contribute to the advancement of peptide and peptidomimetic drug discovery.

References

Methodological & Application

Stereoselective synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Stereoselective Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic Acid

Introduction

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, often abbreviated as L-Oic, is a conformationally constrained bicyclic non-proteinogenic α-amino acid. Its rigid structure, which incorporates a fused cyclohexane (B81311) ring into a proline-like pyrrolidine (B122466) framework, makes it a valuable component in medicinal chemistry. This specific stereoisomer is a crucial chiral intermediate in the synthesis of several potent pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely prescribed for hypertension and heart failure.

The molecule possesses three chiral centers, resulting in a total of eight possible stereoisomers. The biological activity of the final drug product is critically dependent on the specific (2S,3aS,7aS) configuration. Therefore, developing efficient and highly stereoselective synthetic methods is of paramount importance for the pharmaceutical industry to ensure the production of enantiomerically pure active ingredients. This application note details a common and robust protocol for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid via catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Synthetic Strategy: Catalytic Hydrogenation

The most prevalent and effective strategy for the stereoselective synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is the catalytic hydrogenation of the corresponding unsaturated precursor, (S)-indoline-2-carboxylic acid. This reaction saturates the benzene (B151609) ring of the indoline (B122111) system to form the desired cis-fused bicyclic octahydroindole structure. The stereochemistry of the starting material directs the addition of hydrogen atoms, leading to the desired (2S,3aS,7aS) product with high fidelity. Various catalytic systems have been successfully employed for this transformation.

Data Presentation

The following table summarizes quantitative data from representative protocols for the catalytic hydrogenation of (S)-indoline-2-carboxylic acid to yield the target compound.

Table 1: Comparison of Catalytic Systems for the Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Starting MaterialCatalystSolventTemperature (°C)H₂ PressureTime (h)Yield (%)Enantiomeric Purity (%)Reference
(S)-Indoline-2-carboxylic acidPtO₂ (Platinum(IV) oxide)Acetic Acid60Not Specified2485>90 (Diastereomeric Ratio 90:10)
(S)-Indoline-2-carboxylic acid10% Pt/CAcetic AcidRoom Temp.5 barNot Specified8799
(S)-Indoline-2-carboxylic acid8% Pd/C (wet)Methanol55 - 655.0 MPaNot Specified73.598.6 (HPLC)

Detailed Experimental Protocol

This protocol is based on a well-established procedure utilizing Platinum(IV) oxide as the catalyst.

Materials and Equipment:

  • (S)-Indoline-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus (e.g., Büchner funnel, Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable pressure-rated reaction vessel, dissolve (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (300 mg, 10 wt%) to the solution under an inert atmosphere if possible, although not strictly required by all protocols.

  • Hydrogenation:

    • Securely seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel multiple times with hydrogen gas to remove all air.

    • Pressurize the vessel with hydrogen gas. While the original protocol does not specify a pressure, pressures in the range of 1-5 bar are typical for this type of reaction.

    • Begin vigorous stirring and heat the reaction mixture to 60 °C.

  • Reaction Monitoring: Maintain the reaction at 60 °C under a hydrogen atmosphere for 24 hours. The reaction progress can be monitored by taking small aliquots (after safely depressurizing and purging) and analyzing via TLC or LC-MS.

  • Work-up:

    • After 24 hours, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas from the vessel. Purge the vessel with an inert gas like nitrogen or argon.

    • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid to ensure complete recovery of the product.

    • Solvent Removal: Combine the filtrate and the washings. Concentrate the solution to dryness using a rotary evaporator to remove the acetic acid.

  • Purification:

    • Crystallization: Dissolve the resulting solid residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. This affords pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. The reported yield for this specific protocol is 85%.

Characterization Data:

  • Melting Point: 267–269 °C

  • Specific Rotation: [α]D = -45.6 (c 0.46, MeOH)

Visualizations

Synthetic Pathway

G cluster_main Stereoselective Synthesis start (S)-Indoline-2-carboxylic acid product (2S,3aS,7aS)-octahydro- 1H-indole-2-carboxylic acid start->product H₂, PtO₂ Acetic Acid, 60°C

Caption: Synthetic route via catalytic hydrogenation.

Experimental Workflow

G A 1. Reaction Setup Dissolve starting material in acetic acid B 2. Catalyst Addition Add PtO₂ to the solution A->B C 3. Hydrogenation Pressurize with H₂ Heat to 60°C for 24h B->C D 4. Work-up Cool, vent H₂, and filter off catalyst C->D E 5. Solvent Removal Concentrate filtrate via rotary evaporation D->E F 6. Purification Recrystallize from ethanol E->F G Final Product (2S,3aS,7aS)-OIC F->G

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for the Catalytic Hydrogenation of Indoline-2-carboxylic Acid for Octahydroindole-2-carboxylic Acid (OIC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The catalytic hydrogenation of indoline-2-carboxylic acid to octahydroindole-2-carboxylic acid (OIC) is a pivotal transformation in synthetic organic and medicinal chemistry. This reaction converts a relatively planar indoline (B122111) ring system into a saturated, three-dimensional bicyclic α-amino acid scaffold.[1][2] OIC is a crucial chiral intermediate in the synthesis of numerous pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the treatment of hypertension and heart failure.[3] The stereochemical outcome of the hydrogenation is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often contingent on a specific diastereomer of the OIC core.[1][4] These application notes provide detailed protocols for this transformation, summarize key quantitative data, and present visual workflows to aid in experimental design and execution.

Data Presentation

The following tables summarize quantitative data from various reported protocols for the hydrogenation of indoline-2-carboxylic acid and related precursors, offering a comparative overview of different catalytic systems and their efficiencies.

Table 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

CatalystSolventTemperature (°C)Pressure (H₂)Yield (%)Reference
PtO₂Acetic Acid60Not Specified85[1][2]
10% Pt/CAcetic AcidRoom Temp5 bar87[5]

Table 2: Catalytic Hydrogenation of Related Indole Precursors

Starting MaterialCatalystAdditiveSolventPressure (H₂)Time (h)Conversion (%)Selectivity (%)Reference
IndolePt/Cp-TSAWater30 bar2100100 (to indoline)[6]
N-Boc-3-methyl-indoleRu((R,R)-SINpEt)₂4 Å MSn-hexane100 bar48 (25°C) then 48 (100°C)94Not Specified[7]

Experimental Protocols

Protocol 1: Hydrogenation of (S)-Indoline-2-carboxylic Acid using Platinum(IV) Oxide

This protocol describes a common method for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid using Adam's catalyst (PtO₂).

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Glacial acetic acid

  • Platinum(IV) oxide (PtO₂)

  • High-purity hydrogen gas

  • Ethanol (B145695)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with a pad of Celite)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[2]

  • Catalyst Addition: Carefully add platinum(IV) oxide (300 mg) to the solution.[2]

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove any air. Pressurize the vessel with hydrogen and heat the reaction mixture to 60°C with vigorous stirring.[2]

  • Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for 24 hours. The progress of the reaction can be monitored by techniques such as TLC or LC-MS if desired.[2]

  • Work-up: After 24 hours, allow the reaction mixture to cool to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid.[1][2]

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution to dryness using a rotary evaporator.[1][2]

  • Crystallization: Recrystallize the resulting solid residue from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[1][2]

  • Characterization: The final product can be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.[1]

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and operated in a well-ventilated fume hood.[1]

  • Catalytic hydrogenation can be an exothermic reaction. Monitor the reaction temperature, particularly during the initial stages.[1]

  • Platinum catalysts can be pyrophoric when dry and exposed to air after use. Handle the used catalyst with care, keeping it wet until it can be properly disposed of or stored.[1]

Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C)

This protocol offers an alternative method using a supported catalyst, which can simplify catalyst removal.

Materials:

  • Indoline-2-carboxylic acid precursor

  • Acetic acid

  • 10% Platinum on Carbon (Pt/C)

  • High-purity hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the indoline-2-carboxylic acid precursor (e.g., 200 g) in acetic acid in a suitable hydrogenator.[5]

  • Catalyst Addition: Add 10% Pt/C catalyst (e.g., 5 g) to the solution.[5]

  • Hydrogenation: Carry out the hydrogenation reaction at room temperature under 5 bar of hydrogen pressure until the theoretical amount of hydrogen is absorbed.[5]

  • Catalyst Removal: Once the reaction is complete, remove the catalyst by filtration.[5]

  • Product Isolation: Cool the reaction solution to 0-5°C to precipitate the product. Collect the solid product by filtration.[5]

  • Drying: Wash the filter cake with a suitable solvent and dry the product to a constant weight.[5]

Visualizations

Chemical Reaction

chemical_reaction cluster_reactants Reactants cluster_products Product Indoline Indoline-2-carboxylic Acid OIC Octahydroindole-2-carboxylic Acid (OIC) Indoline->OIC Catalyst (e.g., PtO₂, Pt/C) Solvent (e.g., Acetic Acid) Heat, Pressure H2 H₂ experimental_workflow A 1. Dissolve Indoline-2-carboxylic Acid in Acetic Acid B 2. Add Catalyst (e.g., PtO₂) A->B C 3. Hydrogenation (Heat, H₂ Pressure) B->C D 4. Cool Reaction & Vent H₂ C->D E 5. Filter to Remove Catalyst D->E F 6. Concentrate Filtrate (Rotary Evaporation) E->F G 7. Recrystallize from Ethanol F->G H 8. Isolate Pure OIC Product G->H ace_inhibition cluster_synthesis Synthesis cluster_drug Drug Formulation cluster_pathway Physiological Pathway OIC OIC Synthesis (via Hydrogenation) ACE_Inhibitor ACE Inhibitor (e.g., Perindopril) OIC->ACE_Inhibitor Key Intermediate ACE ACE ACE_Inhibitor->ACE Inhibits Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE->AngiotensinII

References

Synthesis of Perindopril: A Detailed Protocol Using (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor. The synthesis commences with (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, a key chiral intermediate. The protocols outlined below are based on established industrial synthesis methods, focusing on achieving high purity and yield.

Overview of the Synthetic Pathway

The synthesis of Perindopril from (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid involves a three-step process:

  • Protection of the Carboxylic Acid: The carboxylic acid group of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is first protected, typically as a benzyl (B1604629) ester, to prevent its interference in the subsequent coupling reaction.

  • Peptide Coupling: The protected octahydro-1H-indole-2-carboxylic acid is then coupled with N-((S)-1-ethoxycarbonyl-butyl)-L-alanine. This is a critical step that forms the core structure of Perindopril.

  • Deprotection: The protecting group on the carboxylic acid is removed to yield the final Perindopril molecule. This is often followed by salt formation, for instance, with tert-butylamine (B42293) to produce Perindopril erbumine, a stable and commonly used salt form.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection cluster_3 Optional: Salt Formation Start (2S,3aS,7aS)-octahydro- 1H-indole-2-carboxylic acid Protected Benzyl ester of (2S,3aS,7aS)- This compound Start->Protected   Benzyl Alcohol,      p-toluenesulfonic acid    Coupled_product Benzyl ester of Perindopril Protected->Coupled_product   DCC, HOBt    Coupling_reagent N-((S)-1-ethoxycarbonyl-butyl)-L-alanine Coupling_reagent->Coupled_product Perindopril Perindopril Coupled_product->Perindopril   H₂, Pd/C    Salt Perindopril Erbumine Perindopril->Salt   tert-butylamine    Protection_Workflow Start Suspend starting material and p-toluenesulfonic acid in toluene Add_BnOH Add excess benzyl alcohol Start->Add_BnOH Reflux Heat to reflux and remove water (Dean-Stark) Add_BnOH->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Monitor->Reflux   Incomplete    Cool Cool the reaction mixture Monitor->Cool   Complete    Isolate Isolate product or use directly Cool->Isolate

The Crucial Role of Octahydro-1H-indole-2-carboxylic Acid in the Synthesis of Trandolapril: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pivotal role of octahydro-1H-indole-2-carboxylic acid in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril (B549266). It includes comprehensive application notes, detailed experimental protocols derived from established synthetic routes, and quantitative data to guide researchers in the development and optimization of Trandolapril synthesis.

Introduction

Trandolapril is a potent, non-sulfhydryl ACE inhibitor widely used in the management of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction.[1][2] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[2] The synthesis of Trandolapril is a multi-step process, with a critical step being the coupling of two key intermediates: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) and (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.[1] The stereochemistry of the this compound building block is crucial for the pharmacological activity of the final drug substance.[3][4]

The Synthetic Pathway of Trandolapril

The synthesis of Trandolapril generally involves the formation of an amide bond between the carboxylic acid group of ECPPA and the secondary amine of the this compound moiety. Several strategies have been developed to achieve this coupling, often employing the N-carboxyanhydride (NCA) derivative of ECPPA for a more efficient reaction. The overall workflow is depicted in the following diagram.

Trandolapril_Synthesis cluster_intermediates Key Intermediates cluster_synthesis Synthesis of Trandolapril ECPPA N-[1-(S)-ethoxycarbonyl- 3-phenylpropyl]-L-alanine (ECPPA) NCA ECPPA-N-carboxyanhydride (NCA) ECPPA->NCA Activation Coupling Condensation/Coupling Reaction NCA->Coupling OICA (2S,3aR,7aS)-octahydro-1H-indole- 2-carboxylic acid OICA->Coupling Trandolapril Trandolapril Coupling->Trandolapril Purification Purification Trandolapril->Purification Final_Product Pure Trandolapril Purification->Final_Product

Caption: Generalized workflow for the synthesis of Trandolapril.

Role of this compound

(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is a key chiral building block in the synthesis of Trandolapril.[5][6] The trans-fused octahydroindole ring system and the correct stereochemistry at the 2-position are essential for the desired therapeutic effect.[3] The synthesis of this intermediate can be challenging, often resulting in a mixture of diastereomers that require separation.[3][5]

Several synthetic routes to Trandolapril utilize racemic trans-octahydro-1H-indole-2-carboxylic acid, followed by resolution at a later stage.[7] However, processes that employ the resolved (2S,3aR,7aS) isomer from the outset are generally more efficient. The condensation reaction with ECPPA or its derivatives is a critical step where the bicyclic core of the final drug is incorporated.

Experimental Protocols

The following protocols are derived from patented and published synthetic methods.

Protocol 1: Condensation of Racemic trans-Octahydro-1H-indole-2-carboxylic Acid with ECPPA-NCA

This protocol describes a process for the synthesis of Trandolapril using racemic trans-octahydro-1H-indole-2-carboxylic acid and a sub-molar equivalent of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NCA).[7]

Materials:

Procedure:

  • Suspend racemic trans-octahydro-1H-indole-2-carboxylic acid (50 g, 0.295 moles) in dichloromethane (150 ml).

  • Add triethylamine (23 ml) to the suspension under stirring at ambient temperature and continue stirring for 30 minutes.

  • In a separate flask, dissolve N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (41 g, 0.148 moles) in dichloromethane (150 ml).

  • Add the NCA solution dropwise to the reaction mixture at ambient temperature.

  • Stir the reaction mixture for 3 hours at ambient temperature.

  • Add water (700 ml) to the reaction mass and cool to 15°C.

  • Adjust the pH of the reaction mass to 4.2 using 2N HCl.

  • Separate the organic layer.

  • The organic layer containing Trandolapril can be further processed for purification.

Quantitative Data Summary (Protocol 1)

ParameterValueReference
Molar Ratio (Racemic OICA : NCA)~2 : 1[7]
SolventDichloromethane[7]
BaseTriethylamine[7]
Reaction TemperatureAmbient[7]
Reaction Time3 hours[7]
Final Product Purity (after purification)99.5% (by HPLC)[7]
Protocol 2: Peptide Coupling of Benzyl-(2S,3aR,7aS)-octahydroindole-2-carboxylate with ECPPA

This protocol outlines a more traditional peptide coupling approach, often used in the synthesis of Trandolapril.[8][9]

Materials:

Procedure:

  • Dissolve Benzyl-(2S,3aR,7aS)-octahydroindole-2-carboxylate and ECPPA in dichloromethane.

  • Add 1-hydroxybenzotriazole and triethylamine to the solution.

  • Cool the mixture to 0°C and add a solution of dicyclohexylcarbodiimide in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with aqueous acid and base to remove unreacted starting materials.

  • Dry the organic layer and concentrate under reduced pressure to obtain the protected Trandolapril (benzyl ester).

  • Dissolve the protected Trandolapril in a suitable solvent (e.g., ethanol) and subject it to hydrogenolysis in the presence of a palladium on carbon catalyst to remove the benzyl (B1604629) protecting group.[3]

  • After completion of the debenzylation, filter the catalyst and concentrate the filtrate to yield Trandolapril.

Quantitative Data Summary (Hypothetical for Protocol 2)

ParameterValueReference
Molar Ratio (OICA ester : ECPPA : DCC/HOBt)1.1 : 1.0 : 1.2[1]
SolventDichloromethane[1]
Coupling AgentDCC/HOBt[1]
Reaction Temperature0°C to Room Temperature[1]
Reaction Time12-24 hours[1]

Logical Relationship of Synthesis and Purification

The overall process from the key intermediates to the final purified product involves a series of logical steps. The following diagram illustrates this workflow, highlighting the central condensation step.

logical_workflow cluster_inputs Starting Materials cluster_process Process cluster_output Output OICA Octahydro-1H-indole- 2-carboxylic acid (or its ester) Condensation Condensation/ Coupling OICA->Condensation ECPPA_NCA ECPPA or ECPPA-NCA ECPPA_NCA->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Trandolapril Pure Trandolapril Purification->Trandolapril

Caption: Logical workflow of Trandolapril synthesis and purification.

Conclusion

This compound is an indispensable chiral intermediate in the synthesis of Trandolapril. The stereoselective synthesis of this building block and its efficient coupling with the ECPPA side chain are critical for the overall yield and purity of the final active pharmaceutical ingredient. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals involved in the synthesis and development of Trandolapril and related ACE inhibitors. Careful optimization of the reaction conditions for the condensation step is paramount to achieving an industrially viable and efficient manufacturing process.

References

Application Notes and Protocols: Octahydro-1H-indole-2-carboxylic Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octahydro-1H-indole-2-carboxylic acid (OIC) is a conformationally constrained bicyclic amino acid that serves as a crucial chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its rigid structure, analogous to proline but with increased lipophilicity, makes it a valuable component in the design of peptides and peptidomimetics with enhanced metabolic stability, bioavailability, and receptor selectivity.[1][2] OIC and its derivatives are key intermediates in the synthesis of a variety of bioactive molecules, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used in the treatment of hypertension.[1][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a chiral precursor for the synthesis of complex pharmaceutical agents. Its stereochemistry is critical for the biological activity of the final drug product.[3][4]

1. Synthesis of ACE Inhibitors:

This compound is a fundamental building block for several potent ACE inhibitors.[1][2] The specific stereoisomer of OIC is crucial for the efficacy of these drugs.[3]

  • Perindopril: The (2S,3aS,7aS) stereoisomer is the key starting material for the synthesis of Perindopril, a widely prescribed antihypertensive drug.[3][5][6]

  • Trandolapril (B549266): The (2S,3aR,7aS) stereoisomer is essential for the synthesis of Trandolapril, another important ACE inhibitor.[3][5][7]

2. Peptidomimetics and Drug Discovery:

The rigid bicyclic structure of OIC is utilized to introduce conformational constraints into peptides, which can lead to improved therapeutic properties.[2][8]

  • Bradykinin (B550075) B2 Receptor Antagonists: OIC has been used as a surrogate for proline and phenylalanine to improve the resistance of bradykinin B2 receptor antagonists to degradation by enzymes. These antagonists have shown potential as anti-cancer agents.[2]

  • Stabilization of β-turns: It has been employed to stabilize type-II' β-turns in small cyclic peptides, providing a starting point for the design of non-peptidic bradykinin B2 antagonists.[2]

  • Neurological Disorders and Analgesics: OIC derivatives are explored in the development of novel therapeutic agents for neurological disorders and as analgesics.[9][10]

3. Synthesis of Natural Products:

The octahydroindole-2-carboxylic acid motif is found in the structure of some natural products, such as the marine aeruginosins, which exhibit potent antithrombotic properties.[2]

Synthetic Pathways and Logical Relationships

The synthesis of specific stereoisomers of this compound is a critical aspect of its application. The following diagrams illustrate the key synthetic routes.

Synthesis_of_SSS_OIC Indoline (S)-Indoline-2-carboxylic acid Hydrogenation Catalytic Hydrogenation (H₂, PtO₂) in Acetic Acid Indoline->Hydrogenation Diastereomers Mixture of Diastereomers ((S,S,S) and (S,R,R)) ~90:10 ratio Hydrogenation->Diastereomers Crystallization Crystallization (from Ethanol) Diastereomers->Crystallization SSS_OIC (2S,3aS,7aS)-Octahydro-1H-indole- 2-carboxylic acid ((S,S,S)-1) Crystallization->SSS_OIC Synthesis_of_RSS_OIC SSS_OIC (2S,3aS,7aS)-OIC ((S,S,S)-1) Epimerization Epimerization (Salicylaldehyde, Acetic Acid, Heat) SSS_OIC->Epimerization Mixture ~50:50 Mixture of (S,S,S)-1 and (R,S,S)-1 Epimerization->Mixture Separation Separation (e.g., via oxazolidinone formation) Mixture->Separation RSS_OIC_HCl (2R,3aS,7aS)-Octahydro-1H-indole- 2-carboxylic acid HCl ((R,S,S)-1·HCl) Separation->RSS_OIC_HCl

References

Application Notes and Protocols: Octahydro-1H-indole-2-carboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid (OIC) is a conformationally constrained bicyclic proline analogue that has emerged as a valuable building block in the field of medicinal chemistry and peptidomimetics.[1][2] Its rigid structure, when incorporated into a peptide backbone, introduces a significant degree of pre-organization, which can lead to enhanced biological activity and receptor selectivity.[2] Compared to proline, OIC possesses increased lipophilicity, a property that can improve the pharmacokinetic profile of peptide-based drug candidates by increasing metabolic stability and bioavailability.[1][3]

One of the most prominent applications of OIC is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril, which are used to treat hypertension and heart failure.[1][2][3] The (2S,3aS,7aS) stereoisomer is the most frequently utilized building block in these applications.[2][3] These notes provide an overview of its applications, key experimental protocols for its synthesis and incorporation into peptides, and relevant quantitative data.

Applications in Peptidomimetic Design

The incorporation of OIC into peptide sequences is a strategic approach to address common challenges associated with peptide therapeutics, such as poor stability and low bioavailability.

  • Enhanced Metabolic Stability: The bicyclic structure of OIC protects the adjacent peptide bonds from enzymatic degradation by proteases, prolonging the half-life of the peptidomimetic in vivo.[2]

  • Improved Bioavailability: The higher lipophilicity of OIC compared to natural amino acids can enhance the absorption and distribution of the peptide through biological membranes.[3]

  • Receptor Selectivity and Potency: The rigid conformational constraint imposed by OIC limits the number of accessible conformations of the peptide. This pre-organization can lock the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[1][2]

  • Proline and Phenylalanine Surrogate: OIC has been successfully used as a structural mimic for proline and even phenylalanine in bioactive peptides, such as bradykinin, to modulate their activity.[3]

Case Study: ACE Inhibitors and the Renin-Angiotensin System

A primary application of OIC is in the design of ACE inhibitors.[2] ACE is a critical enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, OIC-containing drugs like Trandolapril effectively lower blood pressure.[2]

RAS_Pathway cluster_0 Renin-Angiotensin System (RAS) cluster_1 Mechanism of OIC-based Inhibitors Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure ACE_Node ACE OIC_Inhibitor OIC-based Inhibitor (e.g., Trandolapril) OIC_Inhibitor->ACE_Node Binds & Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of OIC-based drugs on ACE.

Data Presentation

Table 1: Summary of Synthetic Yields for OIC Stereoisomers
Starting MaterialProductCatalyst / MethodDiastereomeric RatioYield (%)Reference
(S)-Indoline-2-carboxylic acid(2S,3aS,7aS)-OIC & (2S,3aR,7aR)-OICPtO₂, H₂~90:1085% (after crystallization)[1][3]
(S,S,S,R)-Oxazolidinone derivative(2R,3aS,7aS)-OIC hydrochloride3N HCl in Ethyl AcetateNot Applicable93%[3]
Table 2: Physicochemical and Spectroscopic Data for OIC Derivatives
CompoundMolecular FormulaM.P. (°C)Optical Rotation [α]D1H NMR (400 MHz, D₂O) δ (ppm)IR (KBr) ν (cm⁻¹)Reference
(2S,3aS,7aS)-OICC₉H₁₅NO₂267–269-45.6 (c 0.46, MeOH)1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)3600–2200, 1623[3]
(2R,3aS,7aS)-OIC·HClC₉H₁₆ClNO₂176–178+29.6 (c 0.47, MeOH)Not explicitly detailed3507, 3200–2300, 1732, 1578[3]
Fmoc-(2S,3aS,7aS)-OICC₂₄H₂₅NO₄Not specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

The following protocols provide methodologies for the synthesis of the key (2S,3aS,7aS)-OIC stereoisomer and its subsequent incorporation into a peptide chain.

Workflow cluster_synthesis Synthesis of OIC Building Block cluster_incorporation Incorporation into Peptidomimetic Start Start: (S)-Indoline-2-carboxylic acid Hydrogenation Protocol 1: Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) Start->Hydrogenation Crystallization Purification: Crystallization (Ethanol) Hydrogenation->Crystallization Product1 Product: (2S,3aS,7aS)-OIC Crystallization->Product1 FmocProtection Protocol 2: Fmoc Protection Product1->FmocProtection SPPS Protocol 3: Solid-Phase Peptide Synthesis (SPPS) FmocProtection->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage FinalProduct Final Product: OIC-containing Peptidomimetic Cleavage->FinalProduct

Caption: Workflow for the synthesis of OIC and its incorporation into a peptidomimetic.

Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

This protocol is adapted from a widely used method involving the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which favors the formation of the desired cis-fused isomer.[3]

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Glacial Acetic Acid

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol (B145695)

  • Hydrogenation vessel and hydrogen source

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[3]

  • Catalyst Addition: Carefully add Platinum(IV) oxide (300 mg) to the solution.[3]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Heat the mixture to 60°C and maintain under hydrogen pressure (atmospheric or slightly elevated) with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the reaction for 24 hours or until hydrogen uptake ceases.[3]

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with additional acetic acid.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid.[3]

  • Purification: Recrystallize the resulting solid residue from hot ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[3]

Protocol 2: Fmoc Protection of (2S,3aS,7aS)-OIC

This is a general procedure for the N-terminal protection of the synthesized OIC, preparing it for solid-phase peptide synthesis (SPPS).

Materials:

  • (2S,3aS,7aS)-OIC

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (or other suitable base like DIPEA)

  • 1,4-Dioxane and Water

  • Diethyl ether

  • 1N HCl

Procedure:

  • Dissolution: Dissolve (2S,3aS,7aS)-OIC in a 10% aqueous sodium bicarbonate solution (or a mixture of water/dioxane with DIPEA). Cool the solution in an ice bath.

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirred OIC solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. A white precipitate should form.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-(2S,3aS,7aS)-OIC. Further purification can be achieved by column chromatography if necessary.

Protocol 3: Incorporation of Fmoc-OIC-OH into Peptides via SPPS

This protocol outlines the coupling of the Fmoc-protected OIC onto a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide or Wang resin)

  • Fmoc-(2S,3aS,7aS)-OIC

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% Piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15-20 minutes to remove the N-terminal Fmoc group from the resin or the preceding amino acid. Wash thoroughly with DMF.

  • Coupling:

    • Pre-activate a solution of Fmoc-(2S,3aS,7aS)-OIC (3-4 eq.), HBTU/HOBt (3-4 eq.), and DIPEA (6-8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 2-4 hours. The sterically hindered nature of OIC may require longer coupling times or the use of a more potent coupling agent like HATU.

  • Wash: After coupling, drain the reaction solution and wash the resin extensively with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

References

Asymmetric Synthesis Utilizing Octahydro-1H-indole-2-carboxylic Acid as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid, a conformationally constrained bicyclic analog of proline, has emerged as a powerful chiral auxiliary in asymmetric synthesis. Its rigid framework provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This attribute, coupled with its increased lipophilicity compared to proline, makes it a valuable tool in the synthesis of complex chiral molecules, particularly in the development of novel therapeutics. This document provides detailed application notes and protocols for the use of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a chiral auxiliary in key asymmetric transformations, including alkylations, aldol (B89426) additions, and conjugate additions.

Core Principle

The fundamental principle behind using this compound as a chiral auxiliary involves its temporary attachment to a prochiral substrate, typically via an amide bond. The rigid bicyclic structure of the auxiliary then effectively shields one face of the enolate or enone intermediate, directing the approach of an electrophile or nucleophile to the opposite face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary, often under mild hydrolytic conditions, yields the desired chiral product and allows for the recovery of the auxiliary.

digraph "Asymmetric Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];

sub [label="Prochiral\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; aux [label="(2S,3aS,7aS)-Octahydro-1H-\nindole-2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; attach [label="Attachment\n(Amide bond formation)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inter [label="Chiral Intermediate\n(N-Acyl Auxiliary)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Diastereoselective\nReaction\n(e.g., Alkylation, Aldol)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; diastereomer [label="Diastereomerically\nEnriched Product", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Cleavage of\nAuxiliary", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Enantiomerically\nEnriched Product", fillcolor="#FBBC05", fontcolor="#202124"]; recycled_aux [label="Recovered\nAuxiliary", fillcolor="#F1F3F4", fontcolor="#202124"];

sub -> attach; aux -> attach; attach -> inter; inter -> reaction; reaction -> diastereomer; diastereomer -> cleavage; cleavage -> product; cleavage -> recycled_aux [style=dashed]; }

Figure 1. General workflow for asymmetric synthesis using this compound as a chiral auxiliary.

Synthesis of the Chiral Auxiliary

The most common and efficient method for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is the catalytic hydrogenation of the commercially available (S)-indoline-2-carboxylic acid. This method is advantageous due to its simplicity and the high yield of the desired cis-fused diastereomer.

Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Acetic acid (glacial)

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (B145695)

  • Hydrogen gas supply

  • Hydrogenation apparatus

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is prepared in a suitable hydrogenation vessel.

  • Platinum(IV) oxide (300 mg) is carefully added to the solution.

  • The vessel is connected to a hydrogenation apparatus, purged with hydrogen gas, and then pressurized with hydrogen (atmospheric pressure or higher may be used).

  • The reaction mixture is heated to 60°C and stirred vigorously for 24 hours, or until hydrogen uptake ceases.

  • After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite and washed with acetic acid.

  • The combined filtrate is concentrated under reduced pressure to remove the acetic acid.

  • The resulting residue is recrystallized from ethanol to afford pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.

Expected Yield: 85%

Application in Diastereoselective Alkylation

The rigid bicyclic system of the octahydro-1H-indole-2-carboxamide effectively directs the alkylation of its enolate, leading to high diastereoselectivity. The bulky auxiliary shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.

Protocol 2: Diastereoselective α-Benzylation

This protocol describes the attachment of a propionyl group to the auxiliary, followed by diastereoselective benzylation.

Step 1: Attachment of the Prochiral Substrate (N-Propionylation)

  • To a solution of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid methyl ester in an aprotic solvent (e.g., dichloromethane), add triethylamine (B128534) (1.2 equivalents).

  • Cool the mixture to 0°C and add propionyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work up the reaction by washing with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Diastereoselective Benzylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C.

  • To the LDA solution, add a solution of the N-propionyl-octahydro-1H-indole-2-carboxylic acid methyl ester (1.0 equivalent) in anhydrous THF dropwise at -78°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Add benzyl (B1604629) bromide (1.2 equivalents) dropwise to the enolate solution at -78°C.

  • Stir the reaction mixture at -78°C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the benzylated product in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH) (excess) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • The aqueous layer can be further processed to recover the chiral auxiliary.

  • The organic layer contains the chiral α-benzylpropionic acid.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585
Methyl iodide>95:588
Ethyl iodide>95:582
digraph "Alkylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10];

sub [label="N-Propionyl Auxiliary"]; enolate [label="Lithium Enolate\n(Shielded by auxiliary)"]; ts [label="Transition State"]; product [label="Alkylated Product"];

sub -> enolate [label="LDA, THF, -78°C"]; enolate -> ts [label="R-X"]; ts -> product;

{ rank=same; sub; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.1]; enolate; ts; product; } }

Figure 2. Simplified workflow for diastereoselective alkylation.

Application in Diastereoselective Aldol Reactions

N-Acyl derivatives of this compound can be used to control the stereochemistry of aldol reactions. The formation of a rigid, chelated transition state involving the enolate and the aldehyde directs the formation of the new stereocenters with high diastereoselectivity.

Protocol 3: Diastereoselective Aldol Addition

Step 1: Enolate Formation and Aldol Addition

  • To a solution of the N-propionyl-octahydro-1H-indole-2-carboxylic acid methyl ester (1.0 equivalent) in dichloromethane (B109758) at -78°C, add di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents).

  • Stir the mixture at -78°C for 30 minutes, then at 0°C for 1 hour.

  • Cool the solution back to -78°C and add the desired aldehyde (1.2 equivalents).

  • Stir at -78°C for 2 hours, then at 0°C for 1 hour.

  • Quench the reaction with a pH 7 phosphate (B84403) buffer.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography.

Step 2: Cleavage of the Auxiliary

  • The aldol adduct can be cleaved using methods similar to those described in Protocol 2, Step 3, such as hydrolysis with LiOH or other suitable methods to yield the chiral β-hydroxy carboxylic acid derivative.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>98:290
Benzaldehyde>95:585
Acetaldehyde>95:588
digraph "Aldol Reaction Pathway" { graph [nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];

start [label="N-Acyl Auxiliary", fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [label="Boron Enolate", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; ts [label="Chair-like\nTransition State", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adduct [label="Syn-Aldol Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> enolate [label="Bu₂BOTf, Et₃N"]; enolate -> ts; aldehyde -> ts; ts -> adduct; }

Figure 3. Key steps in the diastereoselective aldol reaction.

Application in Diastereoselective Conjugate Addition

N-Enoyl derivatives of this compound serve as excellent Michael acceptors in diastereoselective conjugate addition reactions. The chiral auxiliary effectively directs the 1,4-addition of nucleophiles.

Protocol 4: Diastereoselective Conjugate Addition of an Organocuprate

Step 1: Preparation of the N-Enoyl Substrate

  • Couple crotonic acid with (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid methyl ester using a standard peptide coupling reagent (e.g., DCC/DMAP or HATU) to form the N-crotonyl derivative.

Step 2: Diastereoselective Conjugate Addition

  • Prepare a Gilman cuprate (B13416276) (e.g., lithium dimethylcuprate) by adding two equivalents of methyllithium (B1224462) to one equivalent of copper(I) iodide in anhydrous THF at -78°C.

  • To this cuprate solution, add a solution of the N-crotonyl-octahydro-1H-indole-2-carboxylic acid methyl ester (1.0 equivalent) in anhydrous THF at -78°C.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.

Step 3: Cleavage of the Auxiliary

  • The resulting product can be hydrolyzed using LiOH in a THF/water mixture to afford the chiral β-substituted carboxylic acid and recover the auxiliary.

Nucleophile (from R₂CuLi)Diastereomeric Excess (d.e.)Yield (%)
Me₂CuLi>98%92
Et₂CuLi>97%89
Ph₂CuLi>95%85

Conclusion

(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its rigid, bicyclic structure provides excellent stereocontrol in a range of important C-C bond-forming reactions, including alkylations, aldol additions, and conjugate additions. The straightforward attachment and cleavage procedures, along with the high diastereoselectivities typically achieved, make it a valuable tool for academic and industrial researchers engaged in the synthesis of enantiomerically pure compounds for drug discovery and development.

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-Protected Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH) is a conformationally constrained, bicyclic proline analog. Its incorporation into peptide sequences imparts significant structural rigidity, influencing the peptide's secondary structure and, consequently, its biological activity and metabolic stability. This non-proteinogenic amino acid is of particular interest in drug discovery, notably in the development of potent and selective bradykinin (B550075) B1 and B2 receptor antagonists.

These application notes provide detailed protocols for the efficient incorporation of Fmoc-Oic-OH into peptide sequences using solid-phase peptide synthesis (SPPS). Due to the steric hindrance of this amino acid, optimized coupling conditions are crucial for achieving high yields and purity.

Key Applications

The primary application of Fmoc-Oic-OH in peptide science is the synthesis of peptidomimetics with enhanced biological activity and stability. A prominent example is its use in the synthesis of bradykinin receptor antagonists, such as HOE 140 and its analogs, which are investigated for their therapeutic potential in various inflammatory conditions.

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of Fmoc-Oic-OH in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes a standard manual SPPS cycle for coupling Fmoc-Oic-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Oic-OH

  • Peptide-resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Fmoc-Oic-OH Coupling:

    • In a separate vial, dissolve Fmoc-Oic-OH (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), continue the coupling for an additional 1-2 hours or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS) and water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Data Presentation

Due to the sterically hindered nature of Fmoc-Oic-OH, coupling efficiency can be a critical parameter. The following table summarizes typical coupling conditions and expected outcomes.

ParameterConditionExpected OutcomeNotes
Coupling Reagent HATU or HBTUHigh coupling efficiency (>98%)HATU is generally preferred for hindered amino acids.
Equivalents of Fmoc-Oic-OH 3-4 eq.Drives the reaction to completion.Higher equivalents may be necessary for particularly difficult couplings.
Coupling Time 2-4 hoursComplete coupling as indicated by a negative Kaiser test.Extended coupling times may be required.
Double Coupling RecommendedEnsures maximum incorporation of the hindered residue.Perform a second coupling with fresh reagents if the first is incomplete.
Microwave-Assisted SPPS N/ACan significantly reduce coupling times and improve efficiency.If available, this is a highly effective method for hindered residues.

Visualizations

Experimental Workflow for SPPS with Fmoc-Oic-OH

SPPS_Workflow Resin Start: Peptide-Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Coupling (Fmoc-Oic-OH, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Elongate Repeat for next AA Wash2->Elongate Elongate->Deprotect Yes Cleave 4. Cleavage & Deprotection (TFA/TIS/H2O) Elongate->Cleave No Precipitate 5. Precipitation (Cold Ether) Cleave->Precipitate Peptide End: Crude Peptide Precipitate->Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Oic-OH.

Logical Relationship of Reagents in the Coupling Step

Coupling_Reagents cluster_activation Activation cluster_coupling Coupling Fmoc_Oic Fmoc-Oic-OH Activated_Ester Activated Ester Fmoc_Oic->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine Resin-NH2 Resin_Amine->Peptide_Bond

Caption: Reagent interactions during the coupling of Fmoc-Oic-OH.

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-1H-indole-2-carboxylic acid (OIC) is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril (B549266).[1][2][3] The stereochemical integrity of OIC is paramount for the pharmacological efficacy of the final active pharmaceutical ingredient (API).[1][3] This document provides detailed application notes and scalable protocols for the synthesis of enantiomerically pure OIC, focusing on diastereoselective hydrogenation and subsequent isomer separation or epimerization.

Introduction

This compound, a bicyclic proline analog, offers enhanced lipophilicity and conformational rigidity compared to its parent amino acid.[2][4] These characteristics make it a valuable component in designing peptidomimetics with improved metabolic stability and bioavailability.[2][4] The molecule possesses three chiral centers, leading to eight possible stereoisomers.[3] The (2S,3aS,7aS) isomer is the precursor for Perindopril, while the (2S,3aR,7aS) isomer is essential for Trandolapril synthesis.[3] Consequently, robust and scalable methods for producing enantiomerically pure OIC are highly sought after in industrial settings.

The most prevalent and industrially viable route involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. This method establishes the desired stereochemistry at the C2 position and generates a mixture of diastereomers that can be separated or further processed to yield the target isomer.[1][2]

Synthetic Pathways Overview

The large-scale synthesis of enantiomerically pure this compound isomers primarily follows two strategic pathways, both originating from a common starting material. The choice of pathway depends on the desired final stereoisomer.

G cluster_0 Pathway 1: Synthesis of (2S,3aS,7aS)-OIC (for Perindopril) cluster_1 Pathway 2: Synthesis of (2R,3aS,7aS)-OIC A1 (S)-Indoline-2-carboxylic Acid B1 Diastereoselective Hydrogenation A1->B1 C1 Diastereomeric Mixture (~90:10 cis:trans) B1->C1 D1 Fractional Crystallization C1->D1 E1 Pure (2S,3aS,7aS)-OIC D1->E1 A2 (2S,3aS,7aS)-OIC (from Pathway 1) B2 Epimerization (e.g., Yamada's method) A2->B2 C2 50:50 Diastereomeric Mixture ((2S,3aS,7aS) and (2R,3aS,7aS)) B2->C2 D2 Separation/Resolution (e.g., Crystallization) C2->D2 E2 Pure (2R,3aS,7aS)-OIC D2->E2 G start Start: (S)-Indoline-2-carboxylic acid in Acetic Acid dissolve Add PtO₂ Catalyst start->dissolve hydrogenate Hydrogenate (60°C, 24h) dissolve->hydrogenate cool_vent Cool & Vent H₂ hydrogenate->cool_vent filter Filter through Celite cool_vent->filter evaporate Evaporate Solvent filter->evaporate crystallize Crystallize from Ethanol evaporate->crystallize end End: Pure (2S,3aS,7aS)-OIC crystallize->end

References

Application Notes and Protocols: α-Alkylation of Octahydroindole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained bicyclic amino acid that serves as a crucial building block in medicinal chemistry.[1] Its rigid structure makes it an excellent proline analogue, offering enhanced metabolic stability and the ability to induce specific secondary structures in peptides.[1][2] The α-position of the octahydroindole-2-carboxylic acid scaffold is a prime site for functionalization. Stereocontrolled α-alkylation enables the introduction of a wide array of substituents, facilitating the systematic exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents.[1][2]

This document provides detailed application notes and experimental protocols for the diastereoselective α-alkylation of protected octahydroindole-2-carboxylic acid derivatives. These methods are pivotal in the synthesis of various biologically active molecules, including potent angiotensin-converting enzyme (ACE) inhibitors like Trandolapril and Perindopril.[3]

Principle of Diastereoselective α-Alkylation

The cornerstone of this transformation is the generation of a chiral enolate from an N-protected octahydroindole-2-carboxylic acid ester. This is typically achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The subsequent reaction of this enolate with an electrophile, most commonly an alkyl halide, results in the formation of a new carbon-carbon bond at the α-position.[1][2]

The inherent chirality of the bicyclic octahydroindole framework directs the approach of the electrophile, leading to a high degree of diastereoselectivity in the alkylation product. The fused cyclohexane (B81311) ring sterically hinders one face of the enolate, compelling the electrophile to attack from the less hindered face. This predictable stereochemical outcome is a powerful tool in the synthesis of complex chiral molecules.[1]

An alternative highly diastereoselective method involves the α-alkylation of a trichloromethyloxazolidinone derivative of octahydroindole-2-carboxylic acid.[2] This approach provides a convenient route to enantiopure α-tetrasubstituted derivatives.[2]

diastereoselectivity cluster_enolate Enolate Intermediate Enolate Planar Chiral Enolate Top_Attack Attack from Top Face (Hindered) Enolate->Top_Attack    Bottom_Attack Attack from Bottom Face (Less Hindered) Enolate->Bottom_Attack Electrophile (E+) Minor_Product Minor Diastereomer Top_Attack->Minor_Product Disfavored Major_Product Major Diastereomer Bottom_Attack->Major_Product Favored Cyclohexane_Ring Fused Cyclohexane Ring (Steric Shield)

Principle of Diastereoselective Alkylation.

Applications in Drug Discovery

The α-alkylated derivatives of octahydroindole-2-carboxylic acid are privileged scaffolds in drug discovery due to their unique structural and physicochemical properties.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: The most prominent application is in the development of ACE inhibitors for the treatment of hypertension and heart failure.[3] The α-substituent plays a critical role in mimicking the substrate of ACE and binding to the active site of the enzyme.

  • Neurodegenerative Diseases: These derivatives are being explored as potential therapeutic agents for neurological disorders. Their constrained conformation can lead to enhanced binding affinity and selectivity for specific receptors in the central nervous system (CNS).[4]

  • Peptidomimetics: As proline bioisosteres, they are incorporated into peptides to enhance their stability against enzymatic degradation and to control their conformation, which is crucial for their biological activity.[2]

  • Antiviral Agents: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors.

  • Other Therapeutic Areas: Quaternary derivatives of Oic are being investigated for diseases characterized by joint cartilage damage.[2] The diverse substitution patterns possible through α-alkylation allow for the fine-tuning of pharmacological properties for a range of therapeutic targets.

Data Presentation: Diastereoselective α-Alkylation of Protected (2S,3aS,7aS)-Octahydroindole-2-Carboxylic Acid Esters

The following table summarizes representative results for the α-alkylation of N-Boc protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl or tert-butyl esters. The high diastereoselectivity is consistently observed across a range of electrophiles.

EntrySubstrateElectrophile (E-X)Product (α-Substituent)Yield (%)Diastereomeric Ratio (d.r.)
1N-Boc-Oic-OMeMethyl IodideMethyl9285:15
2N-Boc-Oic-OtBuBenzyl (B1604629) BromideBenzyl85>95:5
3N-Boc-Oic-OMeAllyl BromideAllyl88>95:5
4N-Boc-Oic-OMePropargyl BromidePropargyl82>95:5
5N-Boc-Oic-OMeEthyl IodideEthyl9090:10

Note: Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Diastereoselective α-Benzylation of N-Boc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid tert-butyl ester

This protocol details the introduction of a benzyl group at the α-position, a common step in the synthesis of various biologically active molecules.[1]

Materials:

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and freshly distilled diisopropylamine (1.2 equivalents).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Dissolve the starting ester (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add freshly distilled benzyl bromide (1.5 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up and Extraction:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Add water and ethyl acetate. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure α-benzylated product.[1]

experimental_workflow cluster_setup Reaction Setup cluster_enolate_formation Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up and Purification Start Flame-dried flask under Argon Add_THF_Amine Add anhydrous THF and Diisopropylamine Start->Add_THF_Amine Cool Cool to -78 °C Add_THF_Amine->Cool Add_nBuLi Add n-BuLi, stir 30 min (LDA Formation) Cool->Add_nBuLi Add_Ester Add N-Boc-Oic-OtBu in THF Add_nBuLi->Add_Ester Stir_Enolate Stir at -78 °C for 1 hour Add_Ester->Stir_Enolate Add_BnBr Add Benzyl Bromide Stir_Enolate->Add_BnBr Stir_Alkylation Stir at -78 °C for 4 hours Add_BnBr->Stir_Alkylation Quench Quench with aq. NH4Cl Stir_Alkylation->Quench Warm Warm to Room Temperature Quench->Warm Extract Extract with Ethyl Acetate Warm->Extract Wash_Dry Wash with Brine, Dry (MgSO4) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify End Pure α-Benzylated Product Purify->End

General Experimental Workflow.
Protocol 2: Diastereoselective α-Methylation of N-Boc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl ester

This protocol outlines the introduction of a methyl group at the α-position.

Materials:

  • N-Boc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl ester

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Enolate Formation:

    • Dissolve N-Boc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl ester (1.0 equivalent) in anhydrous THF in a flame-dried flask under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add a solution of LDA (1.2 equivalents) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

  • Alkylation:

    • Add methyl iodide (1.5 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the α-methylated product.

Protocol 3: Diastereoselective α-Allylation of N-Boc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl ester

This protocol describes the introduction of an allyl group, a versatile handle for further synthetic transformations.

Materials:

  • N-Boc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl ester

  • Lithium diisopropylamide (LDA) solution

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Enolate Formation:

    • In a flame-dried flask under argon, dissolve the N-Boc protected ester (1.0 equivalent) in anhydrous THF and cool to -78 °C.

    • Add LDA solution (1.2 equivalents) dropwise and stir for 1 hour at -78 °C.

  • Alkylation:

    • Add allyl bromide (1.5 equivalents) to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Extraction:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography (ethyl acetate/hexanes gradient) to obtain the α-allylated product.

Conclusion

The α-alkylation of octahydroindole-2-carboxylic acid derivatives is a robust and highly stereoselective method for introducing molecular diversity. The protocols described herein provide reliable pathways to access a variety of α-substituted analogues with high purity and yield. The predictable stereochemical control, governed by the rigid bicyclic framework, makes this a powerful strategy for the synthesis of complex chiral molecules for applications in drug discovery and development.[1]

References

Application Notes and Protocols: Synthesis of Novel ACE Inhibitors Based on the Octahydroindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel Angiotensin-Converting Enzyme (ACE) inhibitors incorporating an octahydroindole scaffold. Detailed experimental protocols for synthesis and in vitro ACE inhibition assays are provided, along with a summary of structure-activity relationship (SAR) data to guide further drug discovery efforts.

Introduction

Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation.[1] It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1] Inhibition of ACE is a clinically validated strategy for the management of hypertension and heart failure. While several ACE inhibitors are commercially successful, the search for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles continues. The octahydroindole-2-carboxylic acid scaffold has emerged as a promising proline bioisostere in the design of potent ACE inhibitors.[2][3] Its rigid bicyclic structure can favorably orient key pharmacophoric features for optimal interaction with the ACE active site.

Signaling Pathway of ACE Inhibition

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin System. The binding of an inhibitor to the active site of ACE prevents the conversion of angiotensin I to angiotensin II. This reduction in angiotensin II levels leads to decreased vasoconstriction and reduced aldosterone (B195564) secretion, ultimately lowering blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Aldosterone->Blood_Pressure_Up ACE_Inhibitor Octahydroindole-based ACE Inhibitor ACE_Inhibitor->ACE Blocks Conversion Inhibition Inhibition

Caption: ACE Inhibition Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

This protocol describes the synthesis of the key scaffold, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, starting from (S)-indoline-2-carboxylic acid.[4]

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Platinum oxide (PtO₂)

  • Acetic acid (AcOH)

  • Ethanol (B145695) (EtOH)

Procedure:

  • To a solution of (S)-indoline-2-carboxylic acid in acetic acid, add a catalytic amount of platinum oxide.

  • Hydrogenate the mixture at 60°C under atmospheric pressure of hydrogen gas for 24 hours.[4]

  • After the reaction is complete, filter the catalyst and wash it with acetic acid.

  • Evaporate the solvent from the filtrate to dryness.

  • Recrystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[4]

Protocol 2: General Procedure for the Synthesis of N-Substituted Octahydroindole-based ACE Inhibitors

This protocol outlines the coupling of the octahydroindole scaffold with a dipeptide mimic, exemplified by the synthesis of analogues similar to trandolapril (B549266).[5][6]

Materials:

Procedure:

  • Esterification of the Scaffold: Protect the carboxylic acid of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a benzyl ester using standard methods.

  • Peptide Coupling:

    • Dissolve N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) and hydroxybenzotriazole (HOBt) in dichloromethane.

    • Add dicyclohexylcarbodiimide (DCC) to the solution at 0°C and stir for 15 minutes.

    • Add a solution of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Filter the dicyclohexylurea byproduct and wash the filtrate with appropriate aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Debenzylation:

    • Dissolve the coupled product in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of 10% palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final ACE inhibitor.

Protocol 3: In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the in vitro ACE inhibitory activity of synthesized compounds using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[7][8]

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a stock solution of HHL in sodium borate buffer.

    • Prepare serial dilutions of the synthesized inhibitor compounds and captopril in the assay buffer.

  • Assay:

    • In a microcentrifuge tube, pre-incubate 20 µL of the inhibitor solution (or buffer for control) with 20 µL of the ACE solution at 37°C for 10 minutes.[9]

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.[9]

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.[9]

  • Extraction and Quantification:

    • Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate, followed by vigorous vortexing.[9]

    • Centrifuge the tubes to separate the aqueous and organic layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.[9]

    • Reconstitute the dried hippuric acid in a suitable volume of buffer or mobile phase.

    • Quantify the amount of hippuric acid using HPLC with UV detection.

  • Calculation:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel octahydroindole-based ACE inhibitors is depicted below.

Experimental_Workflow Start Start: Design of Novel Octahydroindole Analogs Synthesis_Scaffold Synthesis of Octahydroindole-2-carboxylic Acid Start->Synthesis_Scaffold Coupling Coupling with Dipeptide Mimics Synthesis_Scaffold->Coupling Purification Purification and Characterization (NMR, MS, etc.) Coupling->Purification Screening In Vitro ACE Inhibition Assay Purification->Screening Data_Analysis IC50 Determination and SAR Analysis Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End Identification of Potent ACE Inhibitor Candidates Data_Analysis->End Lead_Optimization->Start Iterative Design

Caption: Experimental Workflow for ACE Inhibitor Development.

Quantitative Data and Structure-Activity Relationships (SAR)

The following table summarizes the in vitro ACE inhibitory activity of a series of N-(1(S)-carboxy-3-phenylpropyl)-L-alanyl derivatives of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and related bicyclic amino acids.

CompoundBicyclic Amino AcidR GroupIC₅₀ (nM)[3]
1 (2S,3aS,7aS)-Octahydroindole-2-carboxylic acidH1.1
2 (2S,3aR,7aR)-Octahydroindole-2-carboxylic acidH10
3 (1S,3S,5S)-Octahydroisoindole-1-carboxylic acidH2.0
4 (1S,3R,5R)-Octahydroisoindole-1-carboxylic acidH23
Enalaprilat L-ProlineH1.2
Captopril L-Proline-SH23

Data extracted from Kaltenbronn et al., J. Med. Chem. 1987, 30, 6, 992-998.[3]

Key Structure-Activity Relationship Insights:

  • The stereochemistry of the octahydroindole ring is crucial for potent ACE inhibition. The (2S,3aS,7aS) isomer (Compound 1 ) exhibited the highest potency, comparable to enalaprilat.[3]

  • Replacing proline with the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid scaffold can lead to compounds with equipotent or superior in vitro activity.[2][3]

  • The cis-fused ring system of the octahydroindole appears to be preferred over the trans-fused system for optimal binding to the ACE active site.[3]

  • The N-ring must contain a carboxylic acid to mimic the C-terminal carboxylate of ACE substrates.

  • Large, hydrophobic heterocyclic rings in the N-terminal position generally increase potency.

Conclusion

The octahydroindole scaffold serves as an effective proline surrogate in the design of novel and potent ACE inhibitors. The synthetic protocols and in vitro assay methods detailed in these application notes provide a robust framework for researchers engaged in the discovery and development of next-generation antihypertensive agents. The structure-activity relationship data underscores the importance of stereochemical control in achieving high inhibitory potency. Further exploration of substitutions on the octahydroindole ring and optimization of the dipeptide side chain may lead to the identification of clinical candidates with superior pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalytic hydrogenation conditions for indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when hydrogenating indole-2-carboxylic acid?

The main challenges in the catalytic hydrogenation of indole-2-carboxylic acid stem from the aromatic stability of the indole (B1671886) ring. Key difficulties include:

  • Low Reactivity: The resonance-stabilized aromatic core of indole makes it inherently difficult to hydrogenate under mild conditions. The electron-withdrawing nature of the carboxylic acid group at the 2-position can further deactivate the substrate.[1][2]

  • Over-reduction: The desired product, indoline-2-carboxylic acid, can be further hydrogenated to form byproducts like octahydroindole-2-carboxylic acid.[1]

  • Catalyst Poisoning: The indoline (B122111) product, which is a cyclic secondary amine, can adsorb onto the catalyst surface, inhibiting its activity and hindering the reaction's progress.[1]

  • Polymerization: Under the acidic conditions often required to activate the indole ring, indole derivatives are prone to polymerization, which leads to significant byproduct formation and reduced yields.[1]

Q2: Why is an acid additive necessary for this reaction?

An acid additive is crucial for activating the indole ring towards hydrogenation. It protonates the most nucleophilic C-3 position of the indole, which disrupts the aromaticity of the heterocyclic ring and forms a more reactive iminium ion. This intermediate is then more readily hydrogenated.[1][2] Without an acid additive, little to no product formation is typically observed under standard heterogeneous hydrogenation conditions.[1]

Q3: Which catalyst systems are recommended for this transformation?

The choice of catalyst depends on the desired product (indoline-2-carboxylic acid or octahydroindole-2-carboxylic acid) and reaction conditions.

  • For selective hydrogenation to indoline-2-carboxylic acid:

    • Platinum on carbon (Pt/C) is a commonly used and effective heterogeneous catalyst, particularly when paired with an acid co-catalyst like p-toluenesulfonic acid (p-TSA) in a solvent such as water.[1] This system offers the advantages of easy separation and recycling.

    • Palladium on carbon (Pd/C) can also be used, but it may be less active than Pt/C for this transformation, potentially leading to incomplete conversion.[1]

  • For complete hydrogenation to octahydroindole-2-carboxylic acid:

    • Platinum(IV) oxide (PtO₂, Adam's catalyst) is effective for the complete saturation of the indole ring, typically in a solvent like acetic acid.[3]

    • Homogeneous catalysts based on Rhodium (Rh) and Ruthenium (Ru) have also been employed for achieving high stereoselectivity in the formation of octahydroindoles.

Q4: How do solvent, temperature, and pressure influence the reaction outcome?

These parameters are critical for controlling the conversion and selectivity of the hydrogenation reaction.

  • Solvent: The choice of solvent is critical. Water has been used effectively in "green" chemistry approaches with a Pt/C catalyst and an acid additive, as it can help to prevent polymerization by solvating the reactive iminium ion intermediate.[1] Acetic acid is also a common solvent, particularly for hydrogenations using PtO₂ to achieve full saturation of the indole ring.[3] Polar solvents are generally advantageous for catalyst activity.

  • Temperature: Reactions are often carried out at room temperature for selective hydrogenation to the indoline.[1] For the complete hydrogenation to the octahydroindole, elevated temperatures (e.g., 60°C) may be required.[3]

  • Pressure: Moderate hydrogen pressure (e.g., 10-30 bar) is often sufficient for the selective hydrogenation to indoline-2-carboxylic acid.[1] Higher pressures may be necessary for complete hydrogenation or for less reactive substrates.[1] It is important to optimize the pressure, as higher pressures can sometimes lead to over-reduction.

Data Presentation

Table 1: Comparison of Catalytic Systems for Indole Hydrogenation

Starting MaterialCatalystSolventTemperature (°C)Pressure (H₂)ProductYield (%)Reference
Indole5% Pt/CWaterRoom Temp.30 barIndoline>99[1]
Indole5% Pd/CWaterRoom Temp.50 barIndoline56[1]
(S)-Indoline-2-carboxylic acidPtO₂Acetic Acid60Not Specified(2S,3aS,7aS)-Octahydroindole-2-carboxylic acidHigh[3]
2-Methyl-1H-indoleCo(acac)₃/Triphos/Al(OTf)₃MCPE140-16030 bar3-Ethyl-2-methyl-1H-indole89[4]
N-Boc-3-methyl-indoleRu((R,R)-SINpEt)₂n-hexane25 then 100100 barN-Boc-octahydro-3-methyl-indole94[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient acid catalyst. 3. Catalyst poisoning by impurities in the starting material or solvent. 4. Poor solubility of the starting material.1. Use a fresh batch of catalyst. 2. Ensure the appropriate amount of acid co-catalyst is used. 3. Purify the starting material and use high-purity solvents. 4. Try a different solvent system to improve solubility.
Low Yield of Desired Product 1. Polymerization of the starting material. 2. Over-reduction to octahydroindole-2-carboxylic acid. 3. Incomplete reaction.1. Use water as a solvent to suppress polymerization.[1] 2. Reduce hydrogen pressure and/or reaction time. Consider a less active catalyst (e.g., Pd/C instead of Pt/C). 3. Increase reaction time, temperature, or hydrogen pressure cautiously, monitoring for over-reduction.
Poor Selectivity (Over-reduction) 1. Catalyst is too active. 2. Hydrogen pressure is too high. 3. Reaction time is too long.1. Switch to a less active catalyst (e.g., from Pt/C to Pd/C). 2. Decrease the hydrogen pressure. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Reaction Stalls 1. Catalyst deactivation by the indoline product. 2. Insufficient mixing.1. Increase the catalyst loading. 2. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

Experimental Protocols

Protocol 1: Selective Hydrogenation of Indole-2-carboxylic Acid to Indoline-2-carboxylic Acid

This protocol is a representative procedure based on the successful hydrogenation of unprotected indoles using a Pt/C catalyst in water.[1]

Materials:

  • Indole-2-carboxylic acid

  • 5% Platinum on carbon (Pt/C)

  • p-Toluenesulfonic acid (p-TSA)

  • Deionized water

  • Methanol

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve indole-2-carboxylic acid (1.0 eq.) and p-toluenesulfonic acid (1.1 eq.) in deionized water.

  • Catalyst Addition: Carefully add 5% Pt/C (5 mol%) to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen to 30 bar and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of water.

  • Isolation: Neutralize the filtrate with a suitable base (e.g., NaHCO₃) and then concentrate the solution under reduced pressure to remove the water. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Protocol 2: Complete Hydrogenation of Indoline-2-carboxylic Acid to Octahydroindole-2-carboxylic Acid

This protocol is based on a literature procedure for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[3]

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Ethanol

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

  • Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

  • Catalyst Addition: Carefully add platinum(IV) oxide (300 mg) to the solution.

  • Hydrogenation: Seal the reaction vessel, connect it to the hydrogenation apparatus, and purge with hydrogen. Pressurize the vessel with hydrogen and heat the reaction mixture to 60°C with stirring.

  • Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for 24 hours.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of acetic acid.[3]

  • Solvent Removal: Combine the filtrate and washings and concentrate to dryness using a rotary evaporator.[3]

  • Crystallization: Recrystallize the resulting solid from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation dissolve Dissolve Indole-2-carboxylic Acid and Acid Co-catalyst in Solvent add_catalyst Add Hydrogenation Catalyst (e.g., Pt/C) dissolve->add_catalyst setup_apparatus Seal Vessel and Purge with Hydrogen add_catalyst->setup_apparatus pressurize Pressurize with H₂ and Stir at Desired Temperature setup_apparatus->pressurize monitor Monitor Reaction Progress (TLC, LC-MS) pressurize->monitor vent Vent Excess Hydrogen monitor->vent filter Filter to Remove Catalyst vent->filter isolate Isolate and Purify Product filter->isolate acid_activation_pathway indole Indole-2-carboxylic Acid (Aromatic) iminium Iminium Ion Intermediate (Non-aromatic, Activated) indole->iminium Protonation at C-3 h_plus H+ h_plus->iminium indoline Indoline-2-carboxylic Acid (Product) iminium->indoline Hydrogenation h2_catalyst H₂ / Catalyst h2_catalyst->indoline troubleshooting_logic cluster_issues Identify the Problem cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Poor Selectivity start Reaction Issue? low_conversion Low or No Conversion start->low_conversion low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity (Over-reduction) start->poor_selectivity fresh_catalyst Use Fresh Catalyst low_conversion->fresh_catalyst check_acid Check Acid Co-catalyst low_conversion->check_acid purify_sm Purify Starting Material low_conversion->purify_sm change_solvent Use Water as Solvent low_yield->change_solvent optimize_conditions Optimize Pressure/Time low_yield->optimize_conditions increase_catalyst Increase Catalyst Loading low_yield->increase_catalyst less_active_catalyst Use Less Active Catalyst (e.g., Pd/C) poor_selectivity->less_active_catalyst lower_pressure Lower H₂ Pressure poor_selectivity->lower_pressure monitor_closely Monitor Reaction Closely poor_selectivity->monitor_closely

References

Technical Support Center: Diastereomeric Separation of Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereomeric separation of octahydro-1H-indole-2-carboxylic acid (OIC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the purification of OIC stereoisomers.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the separation of OIC diastereomers via High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Diastereomeric Salt Crystallization.

Category 1: HPLC Separation (Reversed-Phase)

Q1: I am not seeing any peaks on my chromatogram when using a standard UV detector. Why?

A1: this compound is a non-chromophoric compound, meaning it lacks a UV-absorbing functional group.[1][2][3] Consequently, a standard UV detector will not be effective. You should use a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[1] Alternatively, pre-column derivatization with a UV-active agent like Phenyl isothiocyanate (PITC) can be employed to allow for UV detection.[4][5]

Q2: My peaks are broad and tailing in my HPLC-RID analysis. How can I improve the peak shape?

A2: Poor peak shape for a polar, cyclic amino acid like OIC on a C18 column can stem from several factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica (B1680970) stationary phase can interact with the polar functional groups of your analyte, causing tailing.[6]

    • Solution: Lower the mobile phase pH to 2.5-3.0 with an acid like ortho-phosphoric acid. This suppresses the ionization of the silanol groups, minimizing these secondary interactions.[2][6] The use of a high-purity, well-endcapped C18 column is also crucial.

  • Mobile Phase Issues: The buffer concentration might be too low to effectively shield the analyte from silanol interactions.

    • Solution: Ensure your buffer concentration is adequate. A 10 mM potassium phosphate (B84403) buffer has been shown to be effective.[7][8][9] Also, ensure the mobile phase is properly filtered and degassed.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[6]

Q3: The resolution between my target diastereomer and an impurity is poor (Rs < 1.5). What adjustments can I make?

A3: Improving resolution requires optimizing several parameters that influence selectivity and efficiency:

  • Mobile Phase Composition: While a 100% aqueous buffer has been used successfully, slight modifications can alter selectivity.[7][10] Trying a different buffer salt or making very small, incremental additions of an organic modifier like acetonitrile (B52724) or methanol (B129727) could change the interaction with the stationary phase.

  • Flow Rate: Lowering the flow rate (e.g., from 1.5 mL/min to 1.0 mL/min) increases the time the analyte spends interacting with the stationary phase, which can enhance resolution, although it will increase the run time.[11]

  • Temperature: Adjusting the column temperature can affect selectivity. Try varying the temperature in 5°C increments (e.g., 30°C, 35°C, 40°C).[11] A temperature of 35°C has been noted as effective in published methods.[7][8][9]

  • Column Chemistry: If resolution is still poor, consider a different stationary phase. A phenyl-hexyl column, for example, offers different (π-π) interactions compared to a C18 and may provide the necessary selectivity.[11]

Category 2: Diastereomeric Salt Crystallization

Q1: I've added the chiral resolving agent, but no crystals are forming. What should I do?

A1: Failure to crystallize is typically a problem of insufficient supersaturation.

  • Solution 1: Increase Concentration. The diastereomeric salts may be too soluble in your chosen solvent. Carefully evaporate a portion of the solvent to increase the overall concentration.[7]

  • Solution 2: Add an Anti-Solvent. Slowly add a solvent in which your diastereomeric salts are insoluble (an "anti-solvent") to induce precipitation.[7]

  • Solution 3: Lower the Temperature. Solubility generally decreases with temperature. Cool the solution slowly in an ice bath or refrigerator.[12]

  • Solution 4: Induce Nucleation. If the solution is supersaturated but not nucleating, try "seeding" with a tiny crystal of the desired product or scratching the inside of the flask with a glass rod at the solvent line.[4][7]

Q2: The diastereomeric excess (d.e.) of my crystallized product is low. How can I improve the purity?

A2: Low purity suggests that the undesired diastereomer is co-crystallizing with the target.

  • Solution 1: Optimize the Solvent. The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomers.[4][7] You must perform a solvent screen with a range of polarities (e.g., alcohols, esters, ketones, and mixtures with water).

  • Solution 2: Slow Down Crystallization. Rapid crystal growth can trap impurities.[13] Allow the solution to cool to room temperature slowly before moving it to a colder environment. Insulating the flask can help.

  • Solution 3: Address Solid Solution Formation. It is possible that your diastereomers form a solid solution, where one incorporates into the crystal lattice of the other.[10][14][15] In this case, a single crystallization will not achieve high purity. Constructing a ternary phase diagram can help identify the optimal conditions.[7] Sometimes, switching the chiral resolving agent is necessary.[7]

  • Solution 4: Recrystallization. A second or even third recrystallization of the enriched solid can further improve the diastereomeric excess.[4]

Q3: My product is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute's saturation point is reached at a temperature above the melting point of the solid form, causing it to separate as a liquid.[7]

  • Solution 1: Reduce Supersaturation. Use a more dilute starting solution or slow down the process (slower cooling, slower addition of anti-solvent).[7]

  • Solution 2: Increase Crystallization Temperature. Find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the salt.[7]

  • Solution 3: Ensure Agitation. Proper stirring can promote the formation of solid crystals over an oil.[7]

Category 3: Supercritical Fluid Chromatography (SFC) Separation

Q1: I have no experience with SFC. Where do I start for separating a polar compound like OIC?

A1: SFC is an excellent technique for chiral separations, often providing faster results than HPLC.[16][17][18]

  • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. These are widely effective for a broad range of compounds.[16]

  • Mobile Phase: The primary mobile phase is supercritical CO2. For a polar analyte like OIC, you will need to add a polar organic modifier.[16][19] Methanol is the most common choice. Start with a screening gradient of 5% to 40% methanol.

  • Additives: To improve peak shape and aid elution of an acidic compound like OIC, an acidic additive is often necessary.[16] Start by adding 0.1% formic acid or trifluoroacetic acid (TFA) to your methanol modifier.

  • System Parameters: Typical starting parameters are a back pressure of 150 bar, a column temperature of 35-40°C, and a flow rate of 2-3 mL/min.[20]

Q2: My peaks are broad or splitting in SFC. What should I check?

A2: Poor peak shape in SFC can be related to the modifier, additive, or sample solvent.

  • Modifier/Additive Choice: Ensure the additive is appropriate for your analyte. For the acidic OIC, an acidic modifier is correct. If you were separating a base, you would use an amine additive like diethylamine.[16]

  • Sample Solvent: The sample should be dissolved in a solvent that is weak or matches the initial mobile phase conditions. Dissolving the sample in a very strong solvent (like pure methanol) when the initial gradient is low in modifier can cause peak distortion.

  • Water as an Additive: For highly polar compounds, adding a small amount of water (1-5%) to the organic modifier can sometimes improve peak shape and enhance elution strength.[16]

Data Presentation

Table 1: Representative HPLC-RID Method Parameters for OIC Isomer Separation
ParameterConditionRationale / Comment
Stationary Phase Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm)Standard reversed-phase column providing hydrophobic interactions.[2][8][9]
Mobile Phase 10 mM Potassium Phosphate Buffer (KH₂PO₄)Aqueous mobile phase for separating polar isomers.[2][7][8][9]
pH 3.0 (adjusted with ortho-phosphoric acid)Suppresses ionization of silica silanols to prevent peak tailing.[2][7][8][9]
Flow Rate 1.5 mL/minProvides a balance between resolution and analysis time.[2][7][8][9]
Column Temperature 35°CCan optimize selectivity and reduce mobile phase viscosity.[2][7][8][9]
Detector Refractive Index Detector (RID)Universal detector suitable for non-chromophoric compounds.[2][7][8][9]
Sample Conc. ~5 mg/mLA typical concentration for RID analysis.[7]
Run Time ~35 minutesRequired to achieve separation of all four diastereomeric pairs.[7][10]
Table 2: Starting Conditions for SFC Method Development for OIC
ParameterScreening ConditionRationale / Comment
Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose)Broad selectivity for chiral compounds.
Mobile Phase A Supercritical CO₂Primary mobile phase in SFC.
Mobile Phase B Methanol with 0.1% Formic AcidPolar modifier to elute the analyte; acid additive to improve peak shape for a carboxylic acid.[16]
Gradient 5% to 40% B over 5-10 minutesA standard screening gradient to find the approximate elution conditions.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to low mobile phase viscosity, leading to faster analysis.[17][18]
Back Pressure 150 barA typical pressure to maintain the supercritical state and ensure good chromatography.[20]
Column Temperature 40°CTemperature can affect selectivity and efficiency.[20]
Detector UV (if derivatized) or MSSFC is readily coupled to mass spectrometry.

Experimental Protocols

Protocol 1: HPLC-RID Analysis of OIC Diastereomers

This protocol is based on a validated method for the separation of OIC isomers.[2][7][8][9]

  • Mobile Phase Preparation (1 L): a. Weigh 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water to make a 10 mM solution. b. Adjust the pH of the solution to 3.0 using 88% ortho-phosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Sample Preparation: a. Accurately weigh approximately 50 mg of the OIC sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with the mobile phase. Mix thoroughly.

  • HPLC System Configuration: a. Column: Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm). b. Detector: Refractive Index Detector (RID). c. Column Temperature: 35°C. d. Flow Rate: 1.5 mL/min.

  • Analysis: a. Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved on the RID. RIDs are sensitive to temperature and pressure fluctuations and require longer stabilization times.[7] b. Inject the sample (e.g., 20 µL). c. Acquire data for at least 35 minutes to allow all four diastereomeric pairs to elute.

Protocol 2: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a general workflow for developing a diastereomeric salt resolution.

  • Resolving Agent and Solvent Selection: a. Select a chiral resolving agent with the opposite functionality of your target (e.g., a chiral base like (R)-(+)-α-methylbenzylamine or a chiral acid like (+)-tartaric acid). b. In small test tubes, screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) for their ability to dissolve the racemic OIC and the resolving agent, and for their potential to yield crystalline solids upon cooling.

  • Salt Formation: a. Dissolve the racemic OIC (1.0 eq) in a suitable solvent at an elevated temperature. b. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in the same solvent. c. Slowly add the resolving agent solution to the OIC solution with stirring. d. Stir the mixture for 1-2 hours.

  • Crystallization: a. Allow the solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. b. If no crystals form, transfer the flask to a refrigerator (4°C), and then to a freezer (-20°C) if necessary. c. Monitor for crystal formation.

  • Isolation and Analysis: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor. c. Dry the crystals under vacuum. d. Analyze the diastereomeric excess (d.e.) of the crystalline solid and the composition of the mother liquor by a suitable method (e.g., the HPLC-RID method above).

  • Liberation of Free Acid: a. Suspend the purified diastereomeric salt in water. b. Adjust the pH to be acidic (e.g., pH 1-2) with HCl to protonate the OIC and liberate the resolving agent (if it was a base). Or, adjust to basic pH (e.g., pH 10-11) with NaOH to deprotonate the OIC and liberate the resolving agent (if it was an acid).[12] c. Isolate the enantiomerically enriched OIC, often through extraction or precipitation.

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Diastereomeric Separation cluster_hplc HPLC Troubleshooting cluster_cryst Crystallization Troubleshooting cluster_end Outcome start Identify Issue: - No/Poor Resolution - Bad Peak Shape - Low Yield / Purity peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape HPLC Method resolution Poor Resolution? start->resolution HPLC Method yield Low Yield or No Crystals? start->yield Crystallization purity Low Purity (d.e.)? start->purity Crystallization check_ph Adjust Mobile Phase pH (e.g., to 2.5-3.0) peak_shape->check_ph check_conc Reduce Sample Concentration peak_shape->check_conc check_flow Lower Flow Rate resolution->check_flow check_temp Optimize Temperature resolution->check_temp change_col Change Column (e.g., Phenyl-Hexyl) resolution->change_col end_node Separation Optimized check_ph->end_node check_conc->end_node check_flow->end_node check_temp->end_node change_col->end_node inc_conc Increase Concentration or Add Anti-Solvent yield->inc_conc induce_nuc Seed or Scratch yield->induce_nuc screen_solv Screen Solvents purity->screen_solv slow_cool Slow Cooling Rate purity->slow_cool recryst Recrystallize purity->recryst inc_conc->end_node induce_nuc->end_node screen_solv->end_node slow_cool->end_node recryst->end_node

Caption: General troubleshooting workflow for diastereomeric separation.

Method_Selection start Goal: Separate OIC Diastereomers scale What is the required scale? start->scale analytical Analytical / Small Scale (<1 g) scale->analytical Analytical prep Preparative / Large Scale (>>1 g) scale->prep Preparative detector UV Detector Available? analytical->detector sfc SFC-MS analytical->sfc Fast Screening cryst Diastereomeric Salt Crystallization prep->cryst hplc_rid HPLC-RID detector->hplc_rid No (or RID available) derivatize Pre-column Derivatization + HPLC-UV detector->derivatize Yes

Caption: Decision tree for selecting a separation method for OIC.

Diastereomeric_Crystallization cluster_racemate Step 1: Starting Material cluster_agent Step 2: Add Chiral Agent cluster_salts Step 3: Form Diastereomers cluster_separation Step 4: Separation cluster_final Step 5: Liberate Enantiomer racemate Racemic Mixture (R)-OIC + (S)-OIC salts Diastereomeric Salts (R,R)-Salt + (S,R)-Salt (Different Solubilities) racemate->salts agent Chiral Resolving Agent (e.g., (R)-Base) agent->salts crystallization Fractional Crystallization salts->crystallization crystals Less Soluble Crystals (e.g., (S,R)-Salt) crystallization->crystals mother_liquor More Soluble in Mother Liquor (e.g., (R,R)-Salt) crystallization->mother_liquor liberation Remove Resolving Agent (pH Adjustment) crystals->liberation enantiomer Enantiomerically Enriched (S)-OIC liberation->enantiomer

Caption: Principle of separation by diastereomeric salt crystallization.

References

Technical Support Center: Synthesis of Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-1H-indole-2-carboxylic acid. The content is designed to address specific issues that may be encountered during experimentation, with a focus on the common synthetic route involving the catalytic hydrogenation of indoline-2-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid?

A1: The most widely employed method is the catalytic hydrogenation of commercially available (S)-indoline-2-carboxylic acid.[1][2] This approach is favored for its relative simplicity and high yield of the desired cis-fused diastereomer.[1][2] Platinum(IV) oxide (PtO₂, Adam's catalyst) in acetic acid is a common catalyst system for this transformation.[1][3]

Q2: What are the primary challenges in the synthesis of this compound via hydrogenation?

A2: The main challenges include:

  • Formation of Diastereomers: The hydrogenation of the indoline (B122111) ring creates new chiral centers, leading to a mixture of diastereomers.[3][4]

  • Epimerization: The stereocenter at the C-2 position (α-carbon to the carboxylic acid) can be susceptible to epimerization under certain reaction conditions.[3]

  • Over-reduction: In some cases, the carboxylic acid group may be reduced, or other functional groups on the starting material may be hydrogenated.

  • Catalyst Poisoning: The product, a secondary amine, can adsorb to the catalyst surface, leading to deactivation and incomplete conversion.[5]

  • Polymerization: Under strongly acidic conditions, indole (B1671886) derivatives can be prone to polymerization.[5]

Q3: How can the diastereomeric purity of the final product be improved?

A3: The diastereomeric mixture obtained from hydrogenation can typically be purified by fractional crystallization.[1][3] Ethanol (B145695) is a commonly used solvent for the recrystallization of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Diastereomer

Question: My reaction yields a low amount of the desired (2S,3aS,7aS) diastereomer. What factors could be responsible, and how can I improve the diastereoselectivity?

Answer:

Low diastereoselectivity is a common issue in this synthesis. The formation of the undesired (2S,3aR,7aR) diastereomer can be influenced by several factors.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Catalyst While PtO₂ is common, other catalysts like Palladium on carbon (Pd/C) can be used. The choice of catalyst can influence the diastereomeric ratio. It is advisable to screen different catalysts if diastereoselectivity is low.
Reaction Temperature and Pressure Hydrogenation conditions play a crucial role. While a standard condition is 60 °C, optimizing the temperature and hydrogen pressure may improve the ratio of the desired product.
Solvent Effects Acetic acid is the most reported solvent. However, the use of other protic or aprotic solvents could potentially alter the stereochemical outcome.

Quantitative Data on Diastereomer Ratios:

Starting MaterialCatalystSolventTemperature (°C)Diastereomeric Ratio ((2S,3aS,7aS) : (2S,3aR,7aR))Reference
(S)-Indoline-2-carboxylic acidPtO₂Acetic Acid60~90:10[3]
Indole-2-carboxylic acid10% Pd/CMethanol60Mixture of diastereomers (ratio not specified)
Cyclized IntermediatePd/CGlacial Acetic AcidNot SpecifiedNot Specified[6]
Issue 2: Presence of an Unexpected Isomer (Epimerization)

Question: I have isolated the desired (2S,3aS,7aS) diastereomer, but analytical data suggests the presence of its epimer at the C-2 position. What could be the cause?

Answer:

Epimerization at the C-2 position can occur, leading to the formation of the (2R,3aS,7aS) isomer. This is often facilitated by prolonged exposure to acidic conditions and elevated temperatures.

Troubleshooting Epimerization:

cluster_problem Problem: Epimerization at C-2 cluster_causes Potential Causes cluster_solutions Solutions Problem Presence of (2R,3aS,7aS) isomer Cause1 Prolonged Reaction Time Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Strongly Acidic Conditions Problem->Cause3 Solution1 Monitor reaction closely and stop upon completion Cause1->Solution1 Solution2 Reduce reaction temperature Cause2->Solution2 Solution3 Consider alternative, milder acids or buffer systems Cause3->Solution3

Caption: Troubleshooting workflow for epimerization.

Experimental Protocols

Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

This protocol is adapted from established literature procedures for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[1][3]

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Glacial acetic acid

  • Platinum(IV) oxide (PtO₂)

  • High-purity hydrogen gas

  • Ethanol

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a pressure-safe vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

  • Catalyst Addition: Carefully add platinum(IV) oxide (300 mg) to the solution.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen and heat the mixture to 60°C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for approximately 24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of acetic acid.

  • Solvent Removal: Combine the filtrate and washings and concentrate to dryness under reduced pressure using a rotary evaporator.

  • Crystallization: Recrystallize the resulting crude solid from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[1][3]

Experimental Workflow Diagram:

Start Dissolve (S)-Indoline-2-carboxylic acid in Acetic Acid Add_Catalyst Add PtO₂ Catalyst Start->Add_Catalyst Hydrogenate Hydrogenate at 60°C for 24h Add_Catalyst->Hydrogenate Cool_Vent Cool to RT and Vent H₂ Hydrogenate->Cool_Vent Filter Filter through Celite Cool_Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crystallize Recrystallize from Ethanol Concentrate->Crystallize End Isolate Pure Product Crystallize->End

Caption: Experimental workflow for the synthesis.

References

Technical Support Center: Purification of Octahydro-1H-indole-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of octahydro-1H-indole-2-carboxylic acid (OIC) isomers by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the significance of purifying this compound isomers?

A1: this compound is a crucial chiral building block in the synthesis of several pharmaceuticals.[1] Specifically, the stereochemistry of the isomers is critical for the biological activity of the final drug products. For instance, the (2S,3aS,7aS)-isomer is a key intermediate for the synthesis of Perindopril (B612348), an ACE inhibitor, while the (2S,3aR,7aS)-isomer is a precursor for Trandolapril.[2] Therefore, obtaining enantiomerically pure isomers is essential for the efficacy and safety of these drugs.

Q2: What are the common challenges encountered during the recrystallization of OIC isomers?

A2: Common challenges include:

  • "Oiling out": The compound separates as a liquid instead of solid crystals. This can be caused by a high degree of supersaturation or the use of a solvent in which the solute is excessively soluble at the crystallization temperature.

  • Low Yield: A significant portion of the desired isomer remains in the mother liquor. This may be due to the selection of a suboptimal solvent or premature termination of the crystallization process.

  • Poor Isomeric Purity: The crystallized product is contaminated with other isomers. This can occur if the solubility differences between the diastereomers in the chosen solvent are not significant.

  • No Crystallization: The solution remains clear even after cooling, indicating that the concentration of the solute is below its solubility limit.

Q3: Which analytical techniques are suitable for determining the isomeric purity of this compound after recrystallization?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the separation and quantification of OIC isomers.[3][4] Due to the lack of a chromophore in the OIC molecule, a universal detector such as a Refractive Index Detector (RID) is often employed.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Crystals Form Insufficient supersaturation.- Concentrate the solution by carefully evaporating some of the solvent.- Introduce an "anti-solvent" (a solvent in which the compound is less soluble) dropwise.- Cool the solution to a lower temperature.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer.
"Oiling Out" The solution is too supersaturated, or the crystallization temperature is too high.- Add a small amount of the solvent to dissolve the oil, then cool the solution more slowly.- Try a different solvent or a solvent mixture.- Ensure the cooling process is gradual to prevent rapid saturation.
Low Crystal Yield The desired isomer is too soluble in the chosen solvent. The crystallization time was too short.- Optimize the solvent system to one in which the desired isomer has lower solubility.- Allow for a longer crystallization period at a lower temperature.- Minimize the amount of solvent used for washing the crystals.
Poor Isomeric Purity The solubility difference between the isomers is not significant in the chosen solvent.- Screen for a different solvent or a mixture of solvents that maximizes the solubility difference between the desired and undesired isomers.- Perform multiple recrystallization steps.- Consider forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid) to enhance separation.[5][6]

Experimental Protocols

Protocol 1: Recrystallization of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

This protocol is based on the purification of the (2S,3aS,7aS) isomer following its synthesis by hydrogenation of (S)-indoline-2-carboxylic acid.[7]

Materials:

  • Crude (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid containing other diastereomers.

  • Ethanol (B145695)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude OIC in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Isomeric Purity Analysis by HPLC-RID

This protocol provides a method for determining the isomeric purity of the recrystallized OIC.[3][4]

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID)

  • C18 column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid

  • HPLC grade water

  • Mobile Phase: 10 mM potassium phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of the recrystallized OIC in the mobile phase to a known concentration (e.g., 5 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The different isomers will be separated based on their retention times.

  • Quantification: Calculate the percentage of each isomer by integrating the peak areas in the chromatogram.

Data Presentation

The following table summarizes data found in the literature for the purification of OIC isomers and related compounds.

Isomer/Compound Solvent System Yield Purity Reference
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acidEthanol85%Pure (S,S,S)-1 isomer[7]
Perindopril erbumineIsopropyl alcohol, Acetone, AcetonitrileNot specified>99.5%[8]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_OIC Crude OIC Mixture Add_Solvent Add Minimal Hot Solvent Crude_OIC->Add_Solvent Dissolved Completely Dissolved Solution Add_Solvent->Dissolved Slow_Cool Slow Cooling to RT Dissolved->Slow_Cool Ice_Bath Ice Bath Cooling Slow_Cool->Ice_Bath Crystals_Form Crystal Formation Ice_Bath->Crystals_Form Filtration Vacuum Filtration Crystals_Form->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Crystals Purified OIC Isomer Drying->Pure_Crystals Troubleshooting_Tree Start Recrystallization Attempt Q1 Do crystals form upon cooling? Start->Q1 A1_Yes Proceed to Filtration Q1->A1_Yes Yes A1_No No Crystals Q1->A1_No No Q2 Is the product solid crystals? A1_Yes->Q2 Troubleshoot_NoCrystals Troubleshooting: - Concentrate solution - Add anti-solvent - Deeper cooling - Seeding/Scratching A1_No->Troubleshoot_NoCrystals A2_Yes Check Yield & Purity Q2->A2_Yes Yes A2_No Oiling Out Q2->A2_No No Troubleshoot_Oiling Troubleshooting: - Add more solvent - Slower cooling - Change solvent A2_No->Troubleshoot_Oiling

References

Improving the yield of the cis-fused diastereomer in OIC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of octahydro-1H-isoindole-1-carboxylic acid (OIC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the yield of the desired cis-fused diastereomer of OIC.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the synthesis of OIC?

The primary challenge in OIC synthesis is controlling the stereochemistry at the three chiral centers, which can result in a mixture of up to eight stereoisomers. A significant hurdle is achieving a high diastereomeric excess (d.e.) of the cis-fused ring system over the thermodynamically more stable trans-fused diastereomer. The choice of synthetic route and reaction conditions is critical for directing the stereochemical outcome.

Q2: Which synthetic routes are commonly employed for OIC synthesis, and how do they influence the cis/trans selectivity?

The most common route to the octahydroisoindole (B159102) core is the catalytic hydrogenation of a suitable isoindole precursor. The stereoselectivity of this reduction is highly dependent on the catalyst, solvent, and temperature. Alternative routes may involve diastereoselective cyclization reactions where the cis-fusion is established under kinetic control.

Q3: How does the choice of catalyst impact the yield of the cis-fused diastereomer during catalytic hydrogenation?

The catalyst plays a pivotal role in determining the facial selectivity of hydrogen addition to the isoindole precursor. Heterogeneous catalysts like Platinum oxide (PtO₂) and Palladium on carbon (Pd/C) are frequently used. The choice of catalyst, its support, and any additives can influence the approach of the substrate to the catalyst surface, thereby affecting the diastereomeric ratio of the product. For the closely related octahydroindole-2-carboxylic acid, PtO₂ in acetic acid has been shown to be highly effective in producing the cis-fused product.[1]

Q4: Can the solvent and reaction temperature be optimized to favor the cis-diastereomer?

Yes, both solvent and temperature are critical parameters. Polar, protic solvents like acetic acid can influence the conformation of the substrate and its interaction with the catalyst, often favoring the formation of the cis-isomer.[1] Lowering the reaction temperature can also enhance selectivity by favoring the transition state with the lower activation energy, which often leads to the kinetically favored cis-product.

Troubleshooting Guide: Low Yield of cis-Fused Diastereomer

This guide addresses the common issue of obtaining a low yield or a poor diastereomeric ratio of the desired cis-fused OIC diastereomer.

Symptom: The final product is a mixture of cis and trans diastereomers with a low diastereomeric ratio (d.r.), or the isolated yield of the cis isomer is low.

Troubleshooting Workflow

start Low Yield of cis-OIC check_route Is the synthetic route optimized for cis-selectivity? start->check_route check_catalyst Is the catalyst choice appropriate? check_route->check_catalyst Yes solution_route Consider alternative routes like diastereoselective cyclization. check_route->solution_route No check_conditions Are the reaction conditions (solvent, temperature, pressure) optimized? check_catalyst->check_conditions Yes solution_catalyst Screen different catalysts (e.g., PtO₂, Pd/C, Rhodium-based). Consider catalyst modifiers. check_catalyst->solution_catalyst No check_precursor Is the precursor pure and correctly configured? check_conditions->check_precursor Yes solution_conditions Systematically vary solvent polarity (e.g., use acetic acid), lower the temperature, and optimize H₂ pressure. check_conditions->solution_conditions No solution_precursor Purify the precursor. Confirm stereochemistry if applicable. check_precursor->solution_precursor No end Improved Yield of cis-OIC check_precursor->end Yes solution_route->check_catalyst solution_catalyst->check_conditions solution_conditions->check_precursor solution_precursor->start G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Isolation A 1. Dissolve (S)-Indoline-2-carboxylic acid in Acetic Acid B 2. Add PtO₂ catalyst to the solution A->B C 3. Place mixture in a pressure reactor B->C D 4. Pressurize with H₂ C->D E 5. Heat to 60°C with stirring D->E F 6. Monitor reaction for 24h E->F G 7. Cool and filter off catalyst F->G H 8. Evaporate solvent G->H I 9. Crystallize from Ethanol H->I J 10. Isolate pure cis-isomer I->J

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning during the hydrogenation of indole (B1671886) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst poisoning in my indole hydrogenation reaction?

A1: The most common indicators that your catalyst may be poisoned include:

  • A significant decrease in the reaction rate or a complete stall of the reaction, as observed by hydrogen uptake or analysis of reaction aliquots.[1]

  • A noticeable reduction in product yield and/or selectivity towards the desired indoline (B122111) derivative.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve a conversion that was previously possible under milder conditions.[2]

  • A change in the physical appearance of the catalyst, such as clumping or a change in color.

Q2: What are the most common sources of catalyst poisons in indole hydrogenation?

A2: Catalyst poisons can be introduced from various sources, including the starting materials, solvents, and the reaction setup itself. For indole hydrogenations, the most common culprits are:

  • Nitrogen-Containing Compounds: The indole substrate and the resulting indoline product can themselves act as catalyst poisons by strongly adsorbing to the active sites of the metal catalyst through the nitrogen lone pair.[3] Other nitrogen-containing functional groups in the substrate or impurities can also inhibit the catalyst.

  • Sulfur Compounds: Trace amounts of sulfur-containing compounds (e.g., thiols, thiophenes) in the starting materials or solvents are potent poisons for noble metal catalysts like palladium and platinum.

  • Halides: If your indole derivative contains a halide substituent (e.g., 5-bromoindole), side reactions or impurities from the synthesis of the starting material can introduce halides that may deactivate the catalyst.

  • Heavy Metals: Trace impurities of other metals (e.g., lead, mercury, arsenic) can irreversibly poison the catalyst.[1]

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas source, CO can strongly and often irreversibly bind to the catalyst's active sites.[1]

Q3: How can I prevent catalyst poisoning in my indole hydrogenation experiments?

A3: Proactive measures can significantly reduce the risk of catalyst poisoning:

  • N-Protection of the Indole: Protecting the indole nitrogen with a suitable group, such as a tert-butoxycarbonyl (Boc) group, prevents the nitrogen from binding to and poisoning the catalyst. This is a very effective strategy.

  • Use of Acidic Additives: For the hydrogenation of unprotected indoles, the addition of a Brønsted acid like p-toluenesulfonic acid (p-TSA) can protonate the indole nitrogen. This prevents the lone pair from poisoning the catalyst and also activates the indole ring towards hydrogenation.[3]

  • Purification of Starting Materials and Solvents: Ensure the high purity of your indole substrate and solvents. If sulfur or other impurities are suspected, purification by recrystallization, column chromatography, or distillation is recommended.

  • High-Purity Hydrogen: Use high-purity hydrogen gas to minimize the introduction of poisons like carbon monoxide.

Q4: Can a poisoned catalyst be regenerated?

A4: In many cases, yes. The success of regeneration depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: If the poison is weakly adsorbed, the catalyst's activity can often be restored. This can sometimes be achieved by washing the catalyst with appropriate solvents or by a mild thermal treatment.

  • Irreversible Poisoning: If the poison forms a strong, covalent bond with the catalyst's active sites (e.g., heavy metals, some sulfur compounds), regeneration may be difficult or impossible, and replacement of the catalyst may be necessary.

Common regeneration techniques include washing with acidic or basic solutions, or thermal treatment under a controlled atmosphere.[4]

Troubleshooting Guides

Issue 1: Slow or Stalled Reaction

This is the most frequent problem encountered and is often linked to catalyst poisoning.

start Slow or Stalled Reaction check_purity Check Purity of Starting Materials and Solvents start->check_purity check_h2 Verify Purity of Hydrogen Source check_purity->check_h2 n_protection Is the Indole N-Protected? check_h2->n_protection add_acid Consider Adding a Brønsted Acid (e.g., p-TSA) n_protection->add_acid No increase_loading Increase Catalyst Loading n_protection->increase_loading Yes add_acid->increase_loading regenerate Attempt Catalyst Regeneration increase_loading->regenerate replace Replace Catalyst regenerate->replace

Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.

  • Evaluate Potential Poisons:

    • Starting Material and Solvent Purity: Review the source and purity of your indole derivative and solvent. If sulfur-containing reagents were used in a previous step, consider the possibility of trace sulfur contamination. Purify your starting materials if in doubt.

    • Hydrogen Source: Ensure you are using a high-purity hydrogen source.

  • Optimize Reaction Strategy for Unprotected Indoles:

    • If you are using an unprotected indole, the substrate and product are likely inhibiting the catalyst. The most effective solution is to add a Brønsted acid (e.g., 1.2 equivalents of p-toluenesulfonic acid) to the reaction mixture.[3]

  • Adjust Catalyst Loading:

    • If mild poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may be sufficient to achieve the desired conversion.

  • Attempt Catalyst Regeneration:

    • If the catalyst is suspected to be poisoned by an acid- or base-labile species, a washing procedure may restore its activity. (See Protocol 3).

  • Replace the Catalyst:

    • If regeneration is unsuccessful or not feasible, the most straightforward solution is to use a fresh batch of catalyst.

Issue 2: Inconsistent Reaction Rates or Yields Between Batches

This issue often points to variability in the purity of starting materials or reaction setup.

start Inconsistent Results analyze_sm Analyze Different Batches of Starting Material for Impurities start->analyze_sm standardize_setup Standardize Reaction Setup and Glassware Cleaning analyze_sm->standardize_setup test_catalyst Test Catalyst Activity with a Standard Substrate standardize_setup->test_catalyst start Catalyst Deactivation Observed analyze_sm Analyze Starting Materials for Impurities (GC-MS, Elemental Analysis) start->analyze_sm characterize_catalyst Characterize Spent Catalyst start->characterize_catalyst xps XPS Analysis for Surface Elemental Composition characterize_catalyst->xps tpd TPD to Identify Adsorbed Species characterize_catalyst->tpd tem TEM for Particle Size and Morphology (Sintering) characterize_catalyst->tem

References

Chiral HPLC Method Development for Octahydro-1H-indole-2-carboxylic acid Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC method development for the enantiomers of octahydro-1H-indole-2-carboxylic acid.

Experimental Protocols

A critical step in the development of pharmaceuticals is the separation and quantification of enantiomers. For this compound, a key intermediate in the synthesis of drugs like Perindopril and Trandolapril, achieving a robust chiral separation is paramount.[1][2] This section outlines a systematic approach to developing such a method.

1. Initial Column and Mobile Phase Screening

Due to the unpredictable nature of chiral separations, a screening approach using a variety of chiral stationary phases (CSPs) and mobile phases is the most effective strategy.[3]

Recommended Chiral Stationary Phases (CSPs) for Screening:

Since this compound is a cyclic amino acid, CSPs known for their success with underivatized amino acids are excellent starting points.

  • Polysaccharide-based CSPs: Columns like Chiralpak® AD-H or Chiralcel® OD-H are often the first choice for broad applicability in normal phase, reversed-phase, and polar organic modes.[4]

  • Macrocyclic Glycopeptide-based CSPs: A teicoplanin-based column, such as Astec® CHIROBIOTIC® T, is highly recommended as it is particularly effective for the direct separation of amino acid enantiomers.

  • Crown Ether-based CSPs: Columns like ChiroSil® SCA(-) are well-suited for separating the D- and L-enantiomers of amino acids.[5]

Screening Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

  • HPLC System: A standard HPLC system equipped with a UV or a Refractive Index (RI) detector is suitable. Given that the analyte is non-chromophoric, an RI detector is a reliable choice.[1][2]

  • Screening Conditions: Systematically screen the selected CSPs with the mobile phases listed in the table below.

  • Evaluation: Analyze the chromatograms for any signs of peak separation, even partial resolution. The conditions that show the most promise should be selected for further optimization.

Table 1: Initial Screening Conditions for Chiral HPLC Method Development

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Mobile Phase A n-Hexane or HeptaneWater with 0.1% Formic AcidAcetonitrile (B52724)
Mobile Phase B 2-Propanol (IPA) or EthanolAcetonitrile or Methanol (B129727)Methanol or Ethanol
Initial Gradient 5-50% B over 20 min5-95% B over 20 min5-50% B over 20 min
Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid0.1% Acetic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25°C25°C25°C
Detection RI or low UV (e.g., 210 nm)RI or low UV (e.g., 210 nm)RI or low UV (e.g., 210 nm)

Note: For acidic compounds like this compound, the addition of an acidic modifier to the mobile phase is crucial to improve peak shape and achieve separation.[4][6]

2. Method Optimization

Once a promising CSP and mobile phase system are identified, the following parameters should be optimized to achieve baseline resolution (Rs > 1.5):

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier to the aqueous or non-polar phase.

  • Additive Concentration: Vary the concentration of the acidic additive (e.g., TFA, formic acid) to improve peak shape and selectivity.

  • Temperature: Adjusting the column temperature can significantly impact chiral recognition. Lower temperatures often enhance selectivity.[6]

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any separation of the enantiomers on any of the columns I've screened?

A1: There are several potential reasons for a complete lack of separation:

  • Inappropriate CSP: The selected chiral stationary phases may not be suitable for your analyte. Consider expanding your screen to include other types of CSPs, such as Pirkle-type or cyclofructan-based columns.

  • Mobile Phase Issues: The mobile phase composition may be preventing the necessary chiral recognition. Ensure you are using an acidic additive, as this is often critical for acidic analytes. Also, try different organic modifiers (e.g., switch from methanol to acetonitrile in reversed-phase).

  • Analyte Derivatization: In some challenging cases, derivatization of the carboxylic acid or the secondary amine with a chiral derivatizing agent may be necessary to form diastereomers that can be separated on a standard achiral column.[7]

Q2: I have partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: To improve resolution, you can systematically optimize the following:

  • Mobile Phase Strength: A weaker mobile phase (less organic modifier in RP, more alkane in NP) will increase retention and may improve resolution.

  • Temperature: Generally, decreasing the column temperature enhances the interactions responsible for chiral recognition, leading to better separation.[6]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution.

  • Additive: Experiment with different acidic additives (e.g., acetic acid instead of TFA) and their concentrations.

Q3: My peaks are tailing. What could be the cause and how can I fix it?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[6]

  • Insufficient Acidic Additive: For an acidic analyte, ensure the concentration of your acidic modifier (TFA, formic acid) is sufficient (typically 0.1-0.5%) to suppress the ionization of the carboxylic acid group and minimize interactions with the silica (B1680970) support.[6]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[6]

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer.

Q4: Can I use the existing method for separating diastereomers of this compound for enantiomer separation?

A4: A method developed for diastereomer separation on an achiral column (like a C18) will not separate enantiomers.[1][2] Enantiomers have identical physical properties in an achiral environment and require a chiral environment (either a chiral stationary phase or a chiral mobile phase additive) to be resolved.[7]

Troubleshooting Guide

Table 2: Troubleshooting Common Chiral HPLC Issues

SymptomPossible Cause(s)Suggested Solution(s)
High Backpressure - Blocked column frit- Particulates in the sample or mobile phase- Mobile phase viscosity too high- Reverse flush the column (if permitted by the manufacturer).- Filter all samples and mobile phases.- Use a less viscous mobile phase or increase the column temperature.
Ghost Peaks - Contaminated mobile phase or sample solvent- Carryover from the autosampler- Prepare fresh mobile phase with high-purity solvents.- Run a blank injection of the sample solvent.- Optimize the autosampler needle wash procedure with a strong solvent.[6]
Irreproducible Retention Times - Inadequate column equilibration- Fluctuations in mobile phase composition or temperature- Column degradation- Ensure the column is fully equilibrated with the mobile phase before each run.- Use a column thermostat and ensure the mobile phase is well-mixed.- Check column performance with a standard; replace if necessary.
Loss of Resolution - Change in mobile phase composition- Column contamination or degradation- Temperature fluctuations- Prepare fresh mobile phase and verify its composition.- Flush the column according to the manufacturer's instructions.- Ensure stable column temperature.

Quantitative Data Summary

While a specific chiral method's quantitative data will need to be validated, the following table summarizes the performance characteristics from a validated HPLC method for the separation of this compound isomers on a C18 column with an RI detector.[1][2][8] This data provides a useful reference for expected sensitivity and linearity.

Table 3: Validated Performance Data for this compound Isomer Analysis[1][2][8]

ParameterResult
Linearity Range LOQ to 150% of nominal concentration
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.006 mg/mL
Limit of Quantification (LOQ) 0.022 - 0.024 mg/mL
Recovery 93.9% - 107.9%

Visualizations

Chiral_HPLC_Method_Development_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization cluster_validate Phase 4: Validation Analyte Define Analyte: This compound SelectCSPs Select Diverse CSPs (Polysaccharide, Macrocyclic Glycopeptide, etc.) Analyte->SelectCSPs SelectMPs Select Mobile Phase Systems (NP, RP, PO) Analyte->SelectMPs Screening Perform Column & Mobile Phase Screening SelectCSPs->Screening SelectMPs->Screening Eval Evaluate Results: Look for any enantioselectivity Screening->Eval Eval->SelectCSPs No Separation Optimization Optimize Parameters: - Mobile Phase Ratio - Additive Concentration - Temperature - Flow Rate Eval->Optimization Partial Separation Found Resolution Resolution Check (Rs > 1.5?) Optimization->Resolution Resolution->Optimization No Validation Method Validation: - Linearity - Accuracy - Precision - Robustness Resolution->Validation Yes FinalMethod Final Robust Method Validation->FinalMethod

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Poor_Resolution Problem Problem: Poor Enantiomeric Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate for the analyte class (amino acid)? Problem->CheckCSP CheckMP Is the mobile phase optimized? CheckCSP->CheckMP Yes ActionScreen Action: Screen different types of CSPs. CheckCSP->ActionScreen No CheckTemp Is the temperature optimized? CheckMP->CheckTemp Yes ActionOptimizeMP Action: Adjust organic modifier %, additive type/concentration. CheckMP->ActionOptimizeMP No CheckColumn Is the column healthy and not overloaded? CheckTemp->CheckColumn Yes ActionOptimizeTemp Action: Decrease temperature in 5°C increments. CheckTemp->ActionOptimizeTemp No Solution Solution: Achieved Baseline Separation (Rs > 1.5) CheckColumn->Solution Yes ActionCheckColumn Action: Flush column, reduce sample concentration. CheckColumn->ActionCheckColumn No ActionScreen->Problem Re-screen ActionOptimizeMP->Problem Re-run ActionOptimizeTemp->Problem Re-run ActionCheckColumn->Problem Re-run

Caption: Troubleshooting Logic for Poor Resolution.

References

Overcoming poor solubility of octahydro-1H-indole-2-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octahydro-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a primary focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is this compound poorly soluble in many common organic solvents?

A: this compound is a bicyclic amino acid analogue.[1][2] Like other amino acids, it exists predominantly as a zwitterion at neutral pH.[3][4] A zwitterion is a molecule that has both a positive (the ammonium (B1175870) group, -NH₂⁺-) and a negative (the carboxylate group, -COO⁻) charge, but a net neutral overall charge.[3][4] This high internal polarity and strong intermolecular ionic interactions make it behave like a salt, leading to low solubility in most non-polar or moderately polar organic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Its solubility is generally limited to polar protic solvents.[5][6][7]

Q2: What are the recommended initial solvents to try?

A: Based on available data, the compound is slightly soluble in water and sparingly soluble in methanol (B129727).[5][6][7] For reactions, acetic acid has been successfully used as a solvent, particularly during hydrogenation synthesis, indicating good solubility in acidic media.[6][8] An HPLC analysis method successfully dissolved the compound in an aqueous 10 mM potassium phosphate (B84403) buffer at pH 3.0.[1][9][10]

Q3: My compound won't dissolve for an amide coupling reaction in my chosen organic solvent. What should I do?

A: This is a common issue. The zwitterionic nature of the acid prevents it from dissolving in typical amide coupling solvents like DCM, DMF, or acetonitrile (B52724). You have several strategies to overcome this, as outlined in the troubleshooting workflow below.

G start Problem: Compound insoluble in reaction solvent (e.g., DMF, DCM) strategy Choose a Strategy start->strategy ph_adjust Strategy 1: pH Adjustment / Salt Formation strategy->ph_adjust Most Common derivatize Strategy 2: Derivatization strategy->derivatize If pH adjust fails or is incompatible cosolvent Strategy 3: Co-Solvent / Alternative Solvent strategy->cosolvent Alternative ph_steps Add an organic base (e.g., TEA, DIPEA) to deprotonate -NH2+ group. This forms a soluble carboxylate salt. ph_adjust->ph_steps deriv_steps Convert to an ester (e.g., methyl or ethyl ester) to break zwitterion. derivatize->deriv_steps cosolvent_steps Use a highly polar aprotic solvent (e.g., DMSO) or add a co-solvent (e.g., water) to the reaction mixture. cosolvent->cosolvent_steps ph_protocol Proceed with coupling reaction. See Protocol 3. ph_steps->ph_protocol ph_success Success: Homogeneous reaction ph_protocol->ph_success deriv_protocol Isolate ester and use in next step. See Protocol 2. deriv_steps->deriv_protocol deriv_outcome Result: Improved solubility in common organic solvents. deriv_protocol->deriv_outcome cosolvent_check Is reaction compatible with co-solvent? cosolvent_steps->cosolvent_check cosolvent_success Proceed with caution. Monitor reaction progress. cosolvent_check->cosolvent_success Yes cosolvent_fail Choose another strategy. cosolvent_check->cosolvent_fail No

Caption: Troubleshooting workflow for solubility issues.

Q4: How exactly does pH adjustment improve solubility in the context of a reaction?

A: Adjusting the pH away from the isoelectric point (the pH at which the molecule is neutral) increases the net charge of the molecule, enhancing its interaction with polar solvents.[3][11]

  • Acidic Conditions (Low pH): Adding a strong acid protonates the carboxylate group (-COO⁻) to form a neutral carboxylic acid (-COOH). The molecule now carries a net positive charge on the ammonium group (-NH₂⁺-). This cationic form is generally more soluble in polar protic and aqueous media.[4][11]

  • Basic Conditions (High pH): For organic reactions, adding a non-nucleophilic organic base (like triethylamine (B128534) or DIPEA) is more common. The base deprotonates the ammonium group (-NH₂⁺-) to form a neutral amine (-NH-). The molecule now carries a net negative charge on the carboxylate group (-COO⁻). This anionic carboxylate salt is often more soluble in polar organic solvents like DMF, allowing coupling reagents to access the carboxylic acid for amide bond formation.[12]

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (Basic) cation Cationic Form (Net Positive Charge) Soluble in aqueous acid dummy1 cation->dummy1 + OH⁻ - H⁺ zwitterion Zwitterion (Net Neutral Charge) Poorly Soluble dummy2 zwitterion->dummy2 + OH⁻ - H⁺ anion Anionic Form (Net Negative Charge) Soluble as salt in polar organics dummy1->zwitterion dummy2->anion

Caption: Effect of pH on the ionization state and solubility.

Q5: Can I improve solubility without pH adjustment?

A: Yes, there are alternative strategies:

  • Derivatization: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a highly effective method.[13] This breaks the zwitterionic character by removing the acidic proton, making the molecule uncharged and significantly more soluble in a wider range of organic solvents like DCM, EtOAc, and THF. The ester can then be used in subsequent reactions.

  • Co-solvents: The use of a co-solvent can sometimes be effective.[14] For example, adding a small amount of water to a solvent like THF or acetonitrile might increase solubility. However, the compatibility of water with your reagents (especially coupling reagents) must be carefully considered.[15][16]

  • Alternative Solvents: Using highly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) may directly dissolve the zwitterion, although these can be difficult to remove and may interfere with some reactions.

Data Summary

Table 1: Solubility Data for this compound

Solvent / SystemTemperatureConcentration AchievedNotesSource
WaterRoom Temp.Slightly SolubleQualitative data.[5][6][7]
MethanolRoom Temp.Sparingly SolubleQualitative data.[5][6][7]
Acetic AcidRoom Temp.~50 mg/mLUsed as a solvent for hydrogenation.[8]
10 mM Potassium Phosphate Buffer (aq.)35°C~5 mg/mLMobile phase for HPLC analysis at pH 3.0.[1][9][10]

Detailed Experimental Protocols

Protocol 1: Solubilization via Acidic pH Adjustment for Aqueous Reactions

This protocol is suitable for preparing a stock solution or running a reaction in an aqueous buffer.

  • Weighing: Weigh the desired amount of this compound into a suitable flask.

  • Solvent Addition: Add a portion of the total required volume of deionized water (e.g., 80%). Stir the suspension.

  • pH Adjustment: Slowly add 1M hydrochloric acid (HCl) dropwise while stirring and monitoring the pH with a calibrated meter.

  • Dissolution: Continue adding acid until the solid completely dissolves. The target pH is typically below 3.0.[1][9]

  • Final Volume: Once dissolved, add the remaining deionized water to reach the final target concentration. If required, use a buffer system (e.g., phosphate or citrate) to maintain the pH.[1]

Protocol 2: Derivatization to a Methyl Ester for Improved Organic Solvent Solubility

This protocol converts the acid to its corresponding methyl ester, breaking the zwitterionic form.

  • Suspension: Suspend this compound (1 equivalent) in methanol (10-20 mL per gram of acid).

  • Acid Catalyst: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise. Caution: Exothermic reaction, perform in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and then stir for 12-24 hours. The suspension should become a clear solution as the reaction progresses.

  • Workup: Remove the solvent and excess reagent under reduced pressure. The resulting solid is the hydrochloride salt of the methyl ester.

  • Purification: The crude product can be triturated with diethyl ether to remove impurities and then used directly or neutralized with a mild base for further purification if necessary. The resulting ester is typically soluble in DCM, chloroform, and ethyl acetate.

Protocol 3: One-Pot Amide Coupling Using a Base to Aid Solubilization

This protocol demonstrates in situ solubilization for a standard amide coupling reaction in DMF.

G start 1. Suspend Acid in DMF add_base 2. Add Base (e.g., DIPEA, 2-3 eq.) Stir until dissolved start->add_base add_amine 3. Add Amine (1.1 eq.) add_base->add_amine add_coupling 4. Add Coupling Reagent (e.g., HATU, 1.1 eq.) add_amine->add_coupling react 5. React at RT (2-12 h) add_coupling->react workup 6. Aqueous Workup & Purification react->workup

Caption: Experimental workflow for one-pot amide coupling.

  • Suspension: In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Solubilization: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents). Stir the mixture at room temperature. The suspension should gradually dissolve to form a clear solution of the carboxylate salt.

  • Amine Addition: To the clear solution, add the desired amine (1.1 equivalents).

  • Coupling Reagent: Add the amide coupling reagent (e.g., HATU, HBTU, or EDC, 1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, perform a standard aqueous workup followed by purification, typically via column chromatography, to isolate the desired amide product.

References

Technical Support Center: Protecting Group Strategies for Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols for the chemical protection of octahydro-1H-indole-2-carboxylic acid. This bicyclic proline analog is a valuable building block in medicinal chemistry, and successful synthesis often hinges on robust protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups necessary for this compound?

A1: this compound is a bifunctional molecule containing a secondary amine and a carboxylic acid. These functional groups can interfere with desired chemical transformations. The secondary amine is nucleophilic and basic, while the carboxylic acid is acidic and can act as a nucleophile when deprotonated.[1][2] Protecting groups temporarily block these reactive sites, allowing for selective reactions on other parts of the molecule or on coupling partners.[3]

Q2: What are the most common protecting groups for the secondary amine (N-protection)?

A2: The most common N-protecting groups for this type of scaffold are carbamates, such as tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). The Boc group is favored for its stability under a wide range of conditions and its clean removal with acid.[2] The Cbz group is also widely used and can be removed under neutral conditions via hydrogenolysis, which is beneficial for sensitive substrates. Sulfonyl groups like Tosyl (Ts) are also used but require harsher conditions for removal.[4]

Q3: What are the most common protecting groups for the carboxylic acid (O-protection)?

A3: The carboxylic acid is typically protected as an ester.[1] Common examples include Methyl (Me), Ethyl (Et), Benzyl (B1604629) (Bn), and tert-Butyl (tBu) esters.[5] The choice depends on the desired deprotection conditions. Methyl and ethyl esters are typically removed by saponification (base hydrolysis), benzyl esters by hydrogenolysis, and tert-butyl esters by acidolysis.[1][5]

Q4: What is an orthogonal protection strategy and why is it important for this molecule?

A4: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.[4] This is critical for this compound when sequential modification of the amine and carboxylic acid is required. For example, one could protect the amine with Fmoc (base-labile) and the carboxylic acid with a tert-butyl ester (acid-labile). This allows the Fmoc group to be removed to modify the amine, while the tert-butyl ester remains intact, and vice-versa.[2][4]

Q5: How do I choose the right protecting group strategy for my synthesis?

A5: The choice depends on the overall synthetic plan. You must consider the stability of the protecting groups to all subsequent reaction conditions and ensure that the deprotection conditions for one group will not cleave another. The logical workflow below can help guide your decision.

G cluster_start cluster_N N-Protection Decision cluster_O O-Protection Decision cluster_result start Define Overall Synthetic Route and Downstream Reactions N_react Will N-terminus be modified (e.g., peptide coupling)? start->N_react O_react Will C-terminus be modified (e.g., reduction, amidation)? start->O_react N_cond What conditions must the N-PG withstand? N_react->N_cond Yes N_boc Use Acid-Labile PG (e.g., Boc) N_cond->N_boc Basic/Neutral Conditions N_cbz Use Hydrogenolysis-Labile PG (e.g., Cbz) N_cond->N_cbz Acidic/Basic Conditions result Selected Orthogonal Pair N_boc->result N_cbz->result O_cond What conditions must the O-PG withstand? O_react->O_cond Yes O_bn Use Hydrogenolysis-Labile PG (e.g., Benzyl Ester) O_cond->O_bn Acidic/Basic Conditions O_tbu Use Acid-Labile PG (e.g., t-Butyl Ester) O_cond->O_tbu Basic/Neutral Conditions O_me_et Use Base-Labile PG (e.g., Methyl/Ethyl Ester) O_cond->O_me_et Acidic/Neutral Conditions O_bn->result O_tbu->result O_me_et->result

Caption: Workflow for selecting an orthogonal protecting group strategy.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low yield during N-Boc protection 1. Inadequate base to neutralize the carboxylic acid and HCl byproduct. 2. Reagent (Boc-anhydride) has degraded. 3. Steric hindrance.1. Use at least 2 equivalents of a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA). 2. Use fresh or properly stored Boc-anhydride. 3. Increase reaction temperature or time; consider a less hindered reagent if available.
Incomplete N-Cbz deprotection by hydrogenolysis 1. Catalyst poisoning (e.g., by sulfur compounds). 2. Insufficient catalyst loading or activity. 3. Poor hydrogen gas dispersion.1. Ensure all reagents and solvents are free of sulfur. Purify the substrate if necessary. 2. Use a fresh, high-quality catalyst (e.g., Palladium on Carbon, Pearlman's catalyst). Increase catalyst loading (e.g., from 10 mol% to 20 mol%). 3. Ensure vigorous stirring and a positive pressure of hydrogen.
Ester hydrolysis during a reaction 1. Unintended exposure to strong acid or base. 2. For silyl (B83357) esters, exposure to fluoride (B91410) ions or protic solvents.1. Buffer the reaction mixture if possible. 2. Choose a more robust ester, like a benzyl or t-butyl ester, if the conditions cannot be avoided.[5]
Epimerization at the C2 position 1. Exposure to strong base, especially at elevated temperatures, can deprotonate the alpha-carbon.1. Avoid strong bases where possible. Use milder conditions for protection and deprotection. 2. For ester hydrolysis, use conditions known to minimize epimerization (e.g., LiOH in THF/water at 0°C).
Difficulty removing a Tosyl (Ts) group from the nitrogen 1. The N-Ts bond is very stable and requires harsh reducing conditions for cleavage.[4]1. Use strong reducing agents like sodium in liquid ammonia (B1221849) or sodium naphthalenide.[4] 2. In the future, consider a more labile protecting group like Boc or Cbz if the synthetic route allows.

Data Presentation: Comparison of Protecting Groups

Table 1: Common N-Protecting Groups

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability
Boc (tert-Butoxycarbonyl)R-N-COOC(CH₃)₃Boc₂O, TEA, DCM or THF, 0°C to RTTFA in DCM; or 4M HCl in DioxaneStable to base, hydrogenolysis, nucleophiles
Cbz (Benzyloxycarbonyl)R-N-COOCH₂PhCbz-Cl, NaHCO₃, Dioxane/H₂O, 0°CH₂, Pd/C, MeOH or EtOH; or HBr/AcOHStable to mild acid and base
Fmoc (Fluorenylmethyloxycarbonyl)R-N-COOCH₂-FmFmoc-OSu, NaHCO₃, Dioxane/H₂O20% Piperidine in DMFStable to acid, hydrogenolysis
Ts (Tosyl)R-N-SO₂-TolTs-Cl, Pyridine, 0°C to RTNa/NH₃(l); or HBr/AcOH (harsh)Very stable to acid, base, oxidative/reductive conditions

Table 2: Common O-Protecting Groups (Esters)

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability
Me/Et (Methyl/Ethyl)R-COOCH₃ / R-COOC₂H₅MeOH or EtOH, SOCl₂ or H⁺ (cat.)1M NaOH or LiOH, THF/H₂OStable to mild acid, hydrogenolysis
Bn (Benzyl)R-COOCH₂PhBenzyl alcohol, H⁺ (cat.); or Benzyl bromide, Cs₂CO₃H₂, Pd/C, MeOH or EtOHStable to acid and base
tBu (tert-Butyl)R-COOC(CH₃)₃Isobutylene, H₂SO₄ (cat.)TFA in DCM; or 4M HCl in DioxaneStable to base, hydrogenolysis, nucleophiles

Experimental Protocols

Protocol 1: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA) (2.2 eq) to the solution.

  • Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Dilute with water and wash with ethyl acetate (B1210297) to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product.

Protocol 2: O-Benzyl Protection

  • Suspend N-Boc-octahydro-1H-indole-2-carboxylic acid (1.0 eq) in acetonitrile.

  • Add cesium carbonate (Cs₂CO₃) (1.5 eq) and stir for 30 minutes.

  • Add benzyl bromide (BnBr) (1.2 eq) and heat the mixture to 50°C.

  • Stir for 6-12 hours, monitoring by TLC.

  • Cool to room temperature and filter off the cesium salts.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the fully protected product.

Protocol 3: Selective Deprotection (Orthogonal Example)

  • Boc Removal (Acidolysis):

    • Dissolve the N-Boc, O-Benzyl protected compound in dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) at 0°C.

    • Stir for 1-2 hours at room temperature.

    • Concentrate in vacuo and co-evaporate with toluene (B28343) to remove residual TFA. The resulting product is the O-Benzyl protected amine salt.

  • Benzyl Removal (Hydrogenolysis):

    • Dissolve the N-Boc, O-Benzyl protected compound in methanol (B129727) or ethanol.

    • Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 4-12 hours.

    • Filter the reaction through Celite to remove the catalyst.

    • Concentrate the filtrate to yield the N-Boc protected carboxylic acid.

G A Starting Material (Free Amine & Acid) B Step 1: N-Protection (e.g., Boc₂O, Base) A->B C N-Protected Intermediate B->C D Step 2: O-Protection (e.g., BnBr, Base) C->D E Fully Protected Intermediate (N-Boc, O-Bn) D->E F Step 3: Further Synthesis (Reaction at another site) E->F G Step 4: Selective Deprotection (e.g., H₂/Pd-C or TFA) F->G H Final Product G->H

Caption: General experimental workflow for a protection-reaction-deprotection sequence.

References

Technical Support Center: Epimerization Control in Octahydro-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-1H-indole-2-carboxylic acid. The focus is on controlling epimerization at the C-2 position, a critical factor in producing the desired stereoisomer for pharmaceutical applications such as Perindopril and Trandolapril.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, and what are the typical stereochemical outcomes?

A1: The most prevalent method is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[2] This reaction typically yields a diastereomeric mixture, with the desired (2S,3aS,7aS) isomer being the major product. The ratio of the cis-fused (2S,3aS,7aS) to the trans-fused (2S,3aR,7aR) diastereomer is commonly around 90:10.[3] Purification of the desired (2S,3aS,7aS) isomer is generally achieved through crystallization.

Q2: What causes the formation of the undesired C-2 epimer during synthesis?

A2: Epimerization at the C-2 position, which is the α-carbon of the amino acid moiety, occurs through a deprotonation-reprotonation mechanism. Under certain conditions, a base can abstract the acidic proton at the C-2 position, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of both C-2 stereoisomers.

Q3: Can the C-2 epimer be intentionally formed or its formation reversed?

A3: Yes, epimerization can be intentionally induced. A known method is Yamada's epimerization procedure, which involves heating the (2S,3aS,7aS)-isomer in acetic acid with a catalytic amount of salicylaldehyde.[4] This promotes the formation of a Schiff base, facilitating epimerization. Interestingly, prolonged reaction times (e.g., 24 hours) can lead to a significant enrichment of the (2R,3aS,7aS) epimer.

Q4: How can I accurately determine the diastereomeric ratio of my product mixture?

A4: The most effective method for separating and quantifying the diastereomers of this compound is High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector, as the compound lacks a strong chromophore.[2][5] A reverse-phase C18 column is typically used for this separation.[2][5]

Troubleshooting Guide: Epimerization Control

This guide addresses common issues related to controlling the stereochemistry at the C-2 position during the synthesis of this compound.

Issue 1: Low Diastereomeric Ratio (Higher than expected amount of the undesired epimer)

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Sub-optimal Hydrogenation Catalyst The choice of catalyst significantly influences the stereochemical outcome of the hydrogenation. While PtO₂ is common, other catalysts may offer different selectivities.If using PtO₂, ensure its quality and proper activation. Consider screening other heterogeneous catalysts such as Palladium on carbon (Pd/C) or Rhodium-based catalysts, as these can alter the diastereomeric ratio.[3]
Inappropriate Hydrogenation Solvent The solvent can affect the catalyst's activity and the stereochemical course of the hydrogenation.Acetic acid is a standard solvent that has been shown to yield a good diastereomeric ratio.[4] If using other solvents, consider their polarity and potential to influence the transition state of the hydrogenation.
Reaction Temperature Too High Elevated temperatures can provide enough energy to overcome the activation barrier for epimerization, especially if basic or acidic impurities are present.Maintain the recommended reaction temperature for the hydrogenation (e.g., 60°C for PtO₂ in acetic acid).[4] Avoid excessive heating during workup and purification steps.
Presence of Basic Impurities Basic residues can catalyze the epimerization of the C-2 proton.Ensure all reagents and solvents are free from basic impurities. If necessary, purify starting materials and solvents before use.
Prolonged Reaction Times at Elevated Temperatures Extended exposure to heat, even under acidic conditions, can lead to equilibration and a decrease in the diastereomeric ratio.Monitor the reaction progress and stop it once the starting material is consumed. Avoid unnecessarily long reaction times.
Issue 2: Difficulty in Purifying the Desired (2S,3aS,7aS) Diastereomer

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Crystallization The solubility of the two diastereomers may be similar in the chosen crystallization solvent, leading to co-precipitation.Ethanol (B145695) is a commonly used solvent for the crystallization of the (2S,3aS,7aS) isomer.[4] For fractional crystallization, experiment with different solvent systems (e.g., ethanol/water, isopropanol) and control the cooling rate to enhance the separation.
Oily Product After Solvent Removal The crude product may not solidify, making crystallization difficult.Ensure complete removal of the hydrogenation solvent (e.g., acetic acid) under vacuum. If the product remains oily, try triturating with a non-polar solvent to induce solidification before attempting crystallization.
Co-elution in Preparative Chromatography The diastereomers may not be well-resolved on a preparative chromatography column.While analytical separation is well-defined, preparative separation can be challenging. If using chromatography, optimize the mobile phase and consider using a stationary phase designed for chiral or diastereomeric separations.

Experimental Protocols

Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

This protocol is a standard method for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[4][6]

  • Materials:

    • (S)-Indoline-2-carboxylic acid

    • Glacial acetic acid

    • Platinum(IV) oxide (PtO₂, Adam's catalyst)

    • Hydrogen gas

    • Ethanol

    • Filtration apparatus (e.g., Celite pad)

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • In a pressure-rated reaction vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

    • Carefully add platinum(IV) oxide (300 mg) to the solution.

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with hydrogen gas to remove any air.

    • Pressurize the vessel with hydrogen and heat the mixture to 60°C with efficient stirring.

    • Maintain the reaction under a hydrogen atmosphere for approximately 24 hours.

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of acetic acid.

    • Combine the filtrate and washings, and concentrate to dryness under reduced pressure.

    • Recrystallize the resulting solid from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

HPLC Analysis of Diastereomeric Purity

This method is suitable for the quantitative determination of the diastereomeric ratio of this compound.[2][5]

  • Instrumentation:

    • HPLC system with a refractive index (RI) detector

    • C18 reverse-phase column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: 10 mM potassium phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 35°C

    • Detection: Refractive Index (RI)

    • Run Time: Approximately 35 minutes

  • Sample Preparation:

    • Prepare a stock solution of the sample by dissolving approximately 50 mg in 10 mL of the mobile phase.

    • Further dilutions can be made as needed for analysis.

Process and Logic Diagrams

cluster_synthesis Synthesis Workflow cluster_analysis Analytical Workflow Start Start with (S)-Indoline-2-carboxylic Acid Hydrogenation Catalytic Hydrogenation (PtO2, Acetic Acid, 60°C, H2) Start->Hydrogenation Mixture Crude Product: Diastereomeric Mixture (~90:10) Hydrogenation->Mixture Purification Purification: Fractional Crystallization (Ethanol) Mixture->Purification Sample Sample from Crude or Pure Product Mixture->Sample Product Pure (2S,3aS,7aS) Isomer Purification->Product Product->Sample HPLC HPLC Analysis (C18, pH 3 buffer, RI detector) Sample->HPLC Ratio Determine Diastereomeric Ratio HPLC->Ratio cluster_troubleshooting Troubleshooting Low Diastereomeric Ratio Problem Problem: Low Diastereomeric Ratio (>10% undesired epimer) CheckCatalyst Verify Catalyst Quality and Type (PtO2, Pd/C) Problem->CheckCatalyst CheckSolvent Ensure High Purity Acetic Acid Problem->CheckSolvent CheckTemp Monitor and Control Reaction Temperature (≤60°C) Problem->CheckTemp CheckTime Avoid Prolonged Reaction Time Problem->CheckTime CheckImpurities Test for Basic Impurities in Reagents Problem->CheckImpurities Solution Improved Diastereomeric Ratio CheckCatalyst->Solution CheckSolvent->Solution CheckTemp->Solution CheckTime->Solution CheckImpurities->Solution

References

Scale-up challenges in the production of octahydro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of octahydro-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid?

A1: The most widely employed and scalable method is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[1][2] This method is favored for its relative simplicity and high yield of the desired cis-fused diastereomer.[1]

Q2: Why is stereochemistry critical in the synthesis of this compound?

A2: this compound is a crucial chiral building block for several active pharmaceutical ingredients (APIs), including the angiotensin-converting enzyme (ACE) inhibitors Perindopril and Trandolapril.[1][2] The specific stereochemistry of this intermediate is essential for the pharmacological activity of the final drug product.[2]

Q3: What analytical method is suitable for separating and quantifying the different stereoisomers of this compound?

A3: A reliable method for the separation and quantification of the diastereomers is High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID).[3][4] This is particularly useful as the compound is non-chromophoric.[3][4]

Troubleshooting Guide

Low Diastereomeric Ratio

Q4: My hydrogenation reaction is producing a lower than expected ratio of the desired (2S,3aS,7aS) stereoisomer. What are the potential causes and solutions?

A4: A low diastereomeric ratio, typically expected to be around 90:10 of (2S,3aS,7aS) to (2S,3aR,7aR), can be influenced by several factors related to the catalytic hydrogenation process.[1][5]

  • Catalyst Selection: The choice of catalyst is critical. While platinum oxide (PtO₂) is commonly used and allows the reaction to proceed at atmospheric pressure, other catalysts like palladium on carbon (Pd/C) might be used under different pressure conditions.[5][6] Ensure the catalyst is fresh and active.

  • Reaction Conditions: Temperature and pressure can influence the stereoselectivity. For the hydrogenation of (S)-indoline-2-carboxylic acid with PtO₂, a temperature of 60°C is often employed.[2][5] Variations in these parameters can affect the diastereomeric outcome.

  • Solvent: Acetic acid is a common solvent for this reaction.[2][5] The purity and grade of the solvent can impact the reaction environment.

Purification Challenges

Q5: I am struggling to isolate the pure (2S,3aS,7aS) stereoisomer after the hydrogenation reaction. What purification strategies are most effective?

A5: The primary method for purifying the desired diastereomer is through crystallization.[1][5]

  • Solvent Selection: Ethanol (B145695) is a commonly used solvent for the crystallization of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[5] The solubility difference between the diastereomers in the chosen solvent system is key to successful separation.

  • Crystallization Conditions: Control of cooling rate, agitation, and seeding can significantly impact the crystal size, purity, and yield. Slow cooling is generally preferred to allow for selective crystallization.

  • Iterative Crystallizations: In some cases, multiple recrystallization steps may be necessary to achieve the desired level of purity.

Scale-Up Issues

Q6: We observed a significant drop in yield and an increase in impurities when moving from a lab scale to a pilot plant scale. What are the common scale-up challenges?

A6: Scaling up chemical syntheses often introduces complexities that are not apparent at the lab scale.[7]

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized temperature gradients ("hot spots") and poor distribution of reactants, which can promote side reactions and product degradation.[7][8] Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture. The hydrogenation reaction can be exothermic, and efficient heat removal is crucial to maintain temperature control.[7][8]

  • Reagent Addition Rate: The rate of addition of reagents, which is easily controlled on a small scale, can have a significant impact on the reaction profile at a larger scale.[8]

  • Impurity Profile of Starting Materials: Larger batches of starting materials may contain different impurity profiles that were not significant at the lab scale but can interfere with the reaction or crystallization on a larger scale.[8]

Data Presentation

Table 1: Comparison of Hydrogenation Protocols for the Synthesis of this compound

ParameterProtocol 1Protocol 2
Starting Material (S)-indoline-2-carboxylic acid(S)-indoline-2-carboxylic acid
Catalyst Platinum Oxide (PtO₂)Palladium on Carbon (Pd/C)
Solvent Acetic AcidGlacial Acetic Acid
Temperature 60°CNot specified
Pressure Atmospheric0.1–5 MPa
Yield 85% (of desired diastereomer after crystallization)[2][5]Not specified
Diastereomeric Ratio 90:10 ((2S,3aS,7aS) to (2S,3aR,7aR))[5]Not specified
Reference [5][1]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid via Hydrogenation

This protocol is adapted from a lab-scale procedure with demonstrated scalability.[2][5]

Materials:

  • (S)-indoline-2-carboxylic acid

  • Acetic Acid

  • Platinum Oxide (PtO₂)

  • Ethanol

  • Hydrogen Gas

  • Filtration apparatus

  • Reactor suitable for hydrogenation

Procedure:

  • In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 kg, 18.38 mol) in acetic acid (e.g., 60 L).[2]

  • Add Platinum Oxide (PtO₂) catalyst (e.g., 300 g) to the solution.[2]

  • Pressurize the reactor with hydrogen gas (the reaction can also be run at atmospheric pressure with PtO₂).[5]

  • Heat the reaction mixture to 60°C and stir vigorously.[5]

  • Monitor the reaction for 24 hours or until hydrogen uptake ceases.[5]

  • After the reaction is complete, cool the mixture and carefully filter off the catalyst.

  • Wash the catalyst with a small amount of acetic acid.

  • Concentrate the combined filtrate and washings under reduced pressure to remove the acetic acid.

  • Crystallize the resulting residue from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. An 85% yield of the desired diastereomer can be expected.[2][5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_purification Purification cluster_final Final Product S_Indoline (S)-Indoline-2-carboxylic Acid Hydrogenation Catalytic Hydrogenation (H₂, PtO₂, Acetic Acid, 60°C) S_Indoline->Hydrogenation Mixture Diastereomeric Mixture ((2S,3aS,7aS) and (2S,3aR,7aR)) ~90:10 ratio Hydrogenation->Mixture Crystallization Crystallization (Ethanol) Mixture->Crystallization Final_Product (2S,3aS,7aS)-Octahydro-1H- indole-2-carboxylic Acid Crystallization->Final_Product

Caption: Synthetic workflow for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

Troubleshooting_Yield Start Low Yield or Purity Issue During Scale-Up Check_Mixing Evaluate Mixing Efficiency (Agitator speed, design) Start->Check_Mixing Mass Transfer Issue? Check_Heat Analyze Heat Transfer (Jacket temperature, cooling capacity) Start->Check_Heat Heat Transfer Issue? Check_Reagents Verify Starting Material Purity (New batch analysis) Start->Check_Reagents Impurity Issue? Optimize_Agitation Optimize Agitation/ Baffling Check_Mixing->Optimize_Agitation Yes Improve_Cooling Improve Reactor Cooling/Control Check_Heat->Improve_Cooling Yes Purify_SM Purify Starting Materials Check_Reagents->Purify_SM Yes Re_Run Re-run Pilot Batch Optimize_Agitation->Re_Run Solution Improve_Cooling->Re_Run Solution Purify_SM->Re_Run Solution

Caption: Troubleshooting logic for scale-up challenges.

References

Technical Support Center: Analytical Method Validation for Octahydro-1H-indole-2-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of octahydro-1H-indole-2-carboxylic acid purity. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the HPLC analysis of this compound?

A1: The primary challenge is that this compound is a non-chromophoric compound, meaning it does not absorb UV light.[1] This characteristic makes it undetectable by common HPLC-UV detectors.[1] Therefore, a universal detector like a Refractive Index Detector (RID) is required for its quantification.[1]

Q2: Why is the separation of isomers of this compound important?

A2: this compound has three chiral centers, resulting in eight possible stereoisomers (four pairs of enantiomers). The specific stereochemistry is critical for the biological activity of active pharmaceutical ingredients (APIs) derived from it. For instance, the (2S,3aS,7aS) isomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor for Trandopril. Therefore, controlling the isomeric purity is a critical quality attribute.

Q3: What type of HPLC method is suitable for separating the diastereomers of this compound?

A3: A reverse-phase HPLC method using a C18 column can effectively separate the diastereomers.[2][3] Due to the compound's non-chromophoric nature, a Refractive Index Detector (RID) is the recommended detector for quantification.[2][3]

Q4: How does mobile phase pH affect the separation of this acidic compound?

A4: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like this compound. For acidic compounds, using a mobile phase with a pH lower than the pKa of the analyte suppresses its ionization.[4][5] This increased hydrophobicity leads to better retention and often improved peak shape on a reverse-phase column.[4][5] A recommended starting point for method development is a pH between 2 and 4.[6]

Q5: What are the key validation parameters to consider for this analytical method?

A5: According to ICH guidelines, the core performance characteristics to be evaluated during method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[7]

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomer Peaks

Poor resolution between the diastereomers of this compound can compromise the accuracy of purity determination.

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution Observed CheckMobilePhase Verify Mobile Phase pH and Composition Start->CheckMobilePhase CheckMobilePhase->Start Incorrect, Remake Mobile Phase OptimizeFlowRate Optimize Flow Rate CheckMobilePhase->OptimizeFlowRate pH & Composition Correct CheckColumn Evaluate Column Performance OptimizeFlowRate->CheckColumn No Improvement End Resolution Improved OptimizeFlowRate->End Resolution Improves CheckColumn->Start Column Degradation, Replace AdjustTemp Adjust Column Temperature CheckColumn->AdjustTemp Column OK AdjustTemp->Start No Improvement, Re-evaluate Method AdjustTemp->End Resolution Improves

Caption: Troubleshooting workflow for poor isomer peak resolution.

Possible Causes and Solutions:

  • Incorrect Mobile Phase pH: The pH of the mobile phase is crucial for the separation of these acidic isomers.

    • Solution: Ensure the mobile phase pH is accurately prepared and stable. A pH of 3.0 is recommended for the C18 method.[2][3] Verify the pH of the aqueous portion before mixing with any organic solvent.[6]

  • Suboptimal Flow Rate: The flow rate affects both resolution and analysis time.

    • Solution: A flow rate of 1.5 mL/min has been shown to be effective.[2][3] If resolution is poor, a lower flow rate may improve separation, at the cost of a longer run time.

  • Column Degradation: Loss of stationary phase or contamination can lead to poor peak shape and resolution.

    • Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.

  • Inappropriate Column Temperature: Temperature can influence the selectivity of the separation.

    • Solution: A column temperature of 35°C is a good starting point.[2][3] Systematically varying the temperature in small increments (e.g., ±5°C) can help optimize resolution.

Issue 2: Baseline Drift or Noise with Refractive Index Detector (RID)

RID is highly sensitive to changes in the mobile phase composition and temperature, which can lead to baseline instability.

Troubleshooting Workflow for RID Baseline Issues

RID_Troubleshooting start RID Baseline Instability check_temp Verify Temperature Stability (Column and Detector) start->check_temp check_temp->start Adjust/Allow Equilibration check_mp Check Mobile Phase (Degassing, Composition) check_temp->check_mp Temp. Stable check_mp->start Degas/Remake MP check_flow Ensure Stable Flow Rate check_mp->check_flow MP OK check_flow->start Check Pump check_cell Inspect Flow Cell for Contamination/Bubbles check_flow->check_cell Flow Stable check_cell->start Clean/Purge Cell end Stable Baseline Achieved check_cell->end Cell Clean

Caption: Troubleshooting workflow for RID baseline instability.

Possible Causes and Solutions:

  • Temperature Fluctuations: RID is highly sensitive to temperature changes.[8][9]

    • Solution: Allow the entire HPLC system, including the column and detector, to fully equilibrate. This can take a significant amount of time. Maintain a stable ambient temperature in the laboratory.

  • Inadequate Mobile Phase Degassing: Dissolved gases coming out of the solution in the flow cell will cause baseline noise.

    • Solution: Thoroughly degas the mobile phase before use, for example, by helium sparging.[9]

  • Mobile Phase Composition Changes: Isocratic elution is mandatory for RID.[9] Even minor changes in a pre-mixed mobile phase can cause drift.

    • Solution: Ensure the mobile phase is well-mixed and from a single source. Avoid using online gradient mixers.[9]

  • Contaminated Flow Cell: Contamination in the reference or sample cell will lead to baseline issues.

    • Solution: Flush the flow cell with a strong, appropriate solvent.

Issue 3: Peak Tailing

Peak tailing can affect integration accuracy and resolution.

Possible Causes and Solutions:

  • Secondary Interactions: Interactions between the acidic analyte and active sites on the silica (B1680970) support of the column can cause tailing.

    • Solution: Ensure the mobile phase pH is low enough (pH 3.0) to keep the carboxylic acid in its protonated form, which minimizes these secondary interactions.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Void or Contamination: A void at the column inlet or contamination can cause poor peak shape.

    • Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.

Experimental Protocol: Purity Determination by HPLC-RID

This protocol is based on a validated method for the separation and quantification of this compound and its diastereomers.[2][3]

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and a Refractive Index Detector (e.g., Agilent 1100 series).[2]

  • Stationary Phase: C18 column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[2][3]

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄).

  • Ortho-Phosphoric acid.

  • HPLC grade water.

  • Reference standards of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and its other diastereomers.

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase 10 mM Potassium Phosphate Buffer, pH 3.0
Flow Rate 1.5 mL/min
Column Temperature 35°C
Detector Refractive Index Detector (RID)
Run Time Approximately 35 minutes

3. Solution Preparation:

  • Mobile Phase (10 mM Potassium Phosphate Buffer, pH 3.0):

    • Dissolve the appropriate amount of KH₂PO₄ in HPLC grade water to make a 10 mM solution.

    • Adjust the pH to 3.0 using ortho-phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas thoroughly before use.

  • Standard Stock Solutions (e.g., 2.5 mg/mL):

    • Accurately weigh about 25 mg of each reference standard (the main isomer and other diastereomers) into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (e.g., 5 mg/mL):

    • Accurately weigh about 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

4. System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. A solution containing the main isomer and at least one other isomer should be injected.

ParameterAcceptance Criteria
Resolution Resolution between the main isomer and the closest eluting isomer should be ≥ 1.5.
Theoretical Plates > 2000 for the main isomer peak.
Tailing Factor ≤ 2.0 for the main isomer peak.

Quantitative Data Summary

The following table summarizes the validation data from a published method for the analysis of this compound isomers.[1][2][3][10]

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999 for all isomers
Range LOQ to 150% of the target concentration
Accuracy (% Recovery) 93.9% - 107.9% for all isomers
Limit of Detection (LOD) ~0.006 mg/mL for all isomers
Limit of Quantitation (LOQ) 0.022 mg/mL - 0.024 mg/mL

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to HPLC Analysis of Octahydro-1H-indole-2-carboxylic Acid Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like octahydro-1H-indole-2-carboxylic acid is a critical step in the synthesis of pharmaceuticals such as Perindopril and Trandolapril. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of the key (2S,3aS,7aS) stereoisomer, offering insights into direct and indirect analytical approaches.

This compound is a bicyclic amino acid with three chiral centers, resulting in four pairs of enantiomers. While methods exist for the separation of these four diastereomeric pairs using standard reversed-phase HPLC, the crucial determination of enantiomeric excess for a specific diastereomer requires specialized chiral separation techniques. This guide explores two primary strategies: direct analysis on a chiral stationary phase (CSP) and indirect analysis following derivatization with a chiral reagent.

Comparison of Chiral HPLC Methodologies

The selection of an appropriate analytical method hinges on factors such as sample complexity, required sensitivity, and available instrumentation. Below is a comparison of two leading approaches for the enantiomeric purity analysis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

FeatureDirect Analysis with Chiral Stationary Phase (CSP)Indirect Analysis via Derivatization
Principle Enantiomers are separated directly on a column containing a chiral selector that forms transient, diastereomeric complexes with the analytes, leading to different retention times.The analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers, which are then separated on a standard (achiral) HPLC column.
Primary Advantage Simpler sample preparation with no derivatization step required, reducing the risk of side reactions or racemization.Overcomes the challenge of poor UV absorbance of the native compound by introducing a chromophore. Allows for the use of widely available and robust achiral columns (e.g., C18).
Common CSP/Reagent Macrocyclic glycopeptide phases (e.g., Teicoplanin-based columns like Chirobiotic™ T).Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
Detection Method Refractive Index (RI) or Evaporative Light Scattering (ELSD) due to the lack of a strong chromophore in the native molecule. Mass Spectrometry (MS) is also an option.UV/Vis spectrophotometry (typically at 340 nm for FDAA derivatives), offering higher sensitivity than RI detection.
Potential Challenges Higher cost of chiral columns. Method development can be more complex, requiring screening of different CSPs and mobile phases. Lower sensitivity with RI detection.Additional sample preparation step (derivatization) can be time-consuming and needs careful optimization to ensure complete reaction and avoid side products.

Experimental Protocols

Method 1: Direct Enantiomeric Separation using a Macrocyclic Glycopeptide CSP

This method is based on the established success of teicoplanin-based CSPs for the direct resolution of underivatized amino acids.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: Chirobiotic™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A polar organic mobile phase, for example, a mixture of methanol, acetonitrile (B52724), and a small percentage of acidic and basic modifiers (e.g., acetic acid and triethylamine) to optimize peak shape and resolution. A typical starting point could be Methanol/Acetonitrile/Acetic Acid/Triethylamine (50/50/0.1/0.1, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Indirect Enantiomeric Separation via Derivatization with Marfey's Reagent (FDAA)

This approach creates diastereomeric derivatives that are separable on a standard C18 column and detectable by UV.

1. Derivatization Protocol:

  • To 100 µL of a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.

  • Dilute the sample with the mobile phase before injection.

2. HPLC Analysis:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

      • Solvent A: Water with 0.1% TFA.

      • Solvent B: Acetonitrile with 0.1% TFA.

      • Gradient: Start at 20% B, increase to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

Logical Workflow for Chiral HPLC Analysis

The following diagram illustrates the decision-making process and workflow for the chiral analysis of this compound.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition and Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Derivatize Derivatize with Marfey's Reagent (FDAA) Dissolve->Derivatize Indirect Method Direct_HPLC Direct Chiral HPLC (Chirobiotic™ T column) Dissolve->Direct_HPLC Direct Method Indirect_HPLC Indirect HPLC (C18 column) Derivatize->Indirect_HPLC Detect_RI_ELSD Detection (RI/ELSD) Direct_HPLC->Detect_RI_ELSD Detect_UV Detection (UV @ 340 nm) Indirect_HPLC->Detect_UV Integrate Peak Integration Detect_RI_ELSD->Integrate Detect_UV->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Workflow for Chiral HPLC Analysis

Conclusion

The determination of the enantiomeric purity of this compound can be effectively achieved through either direct or indirect chiral HPLC methods. The direct approach using a chiral stationary phase like a teicoplanin-based column offers simplicity in sample preparation but may be limited by the sensitivity of detection methods for this non-chromophoric compound. The indirect method, involving derivatization with a reagent such as Marfey's reagent, provides the advantage of highly sensitive UV detection and the use of standard, robust C18 columns, at the cost of an additional sample preparation step. The choice between these methods will depend on the specific requirements of the analysis, including the need for high sensitivity, sample throughput, and the instrumentation available in the laboratory. For both approaches, method validation is essential to ensure accurate and reliable results in a drug development setting.

Octahydro-1H-indole-2-carboxylic Acid: A Superior Alternative to Proline for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide therapeutics is a constant challenge. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability. This guide provides a comprehensive comparison of octahydro-1H-indole-2-carboxylic acid (Oic) and proline (Pro), two amino acids that play a crucial role in peptide structure and function. Through an examination of experimental data, this report demonstrates that the incorporation of Oic, a constrained analog of proline, significantly enhances peptide stability, making it a valuable tool in modern drug design.

The inherent structure of proline, with its cyclic side chain, already imparts a degree of rigidity to the peptide backbone, influencing folding and stability. However, peptides containing proline are still susceptible to enzymatic degradation and can undergo cis-trans isomerization of the peptide bond, which can affect their biological activity. Oic, with its bicyclic structure, offers a more rigid and conformationally constrained alternative, leading to marked improvements in peptide stability.

Conformational Stability: A Quantitative Look

The enhanced stability of Oic-containing peptides stems from its strong preference for a specific three-dimensional arrangement. This conformational rigidity directly impacts the stability of the adjacent peptide bond.

One of the key determinants of a peptide's structure and its susceptibility to degradation is the conformation of the amide bond preceding a proline or proline analog. This bond can exist in either a trans or a cis state. The trans conformation is generally more stable and less prone to enzymatic cleavage.

Experimental data from studies on model peptides reveals a significant stabilization of the trans-amide bond when proline is substituted with Oic. Nuclear Magnetic Resonance (NMR) studies on Ac-Gly-Gly-X-Gly-Gly-NH2 peptides, where X is either Pro or Oic, have quantified this difference.

Amino Acid (X)Relative Stability of trans-amide (kJ mol⁻¹)
Proline (Pro)Baseline
This compound (Oic)-1.5

Table 1: Relative stability of the trans-amide bond in a model peptide. A negative value indicates greater stability compared to the proline-containing peptide. Data has been synthesized from findings indicating an increased relative stability of the trans-amide by approximately -1.5 kJ mol⁻¹ upon Pro-to-Oic mutation[1].

This seemingly small difference in energy has a profound impact on the equilibrium of the peptide's conformation, strongly favoring the more stable and less degradation-prone trans form. This inherent conformational preference is a cornerstone of the enhanced stability observed in Oic-containing peptides.

Implications for Proteolytic Resistance

The increased rigidity and the stabilization of the trans-amide bond conferred by Oic directly translate to a higher resistance against enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides, often recognize specific conformations. By locking the peptide into a less favorable conformation for enzymatic binding and cleavage, Oic acts as a shield against proteolysis.

Experimental Protocols

To enable researchers to validate these findings and apply them to their own peptide candidates, detailed methodologies for key stability assays are provided below.

Proteolytic Degradation Assay (In Vitro Plasma Stability)

This protocol outlines a general method to assess the stability of a peptide in plasma.

Materials:

  • Test peptides (one containing Pro, one containing Oic)

  • Human or animal plasma

  • Tris-HCl buffer (or other suitable buffer)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO).

  • Pre-warm the plasma to 37°C.

  • Spike the test peptide into the plasma at a final concentration of 10-100 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding an equal volume of ice-cold 10% TCA solution.

  • Vortex the mixture and centrifuge to pellet the precipitated plasma proteins.

  • Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Thermal Stability Assay (Differential Scanning Calorimetry - DSC)

This protocol is used to determine the thermal stability of a peptide by measuring its melting temperature (Tm).

Materials:

  • Test peptides (one containing Pro, one containing Oic)

  • Appropriate buffer solution (e.g., phosphate-buffered saline)

  • Differential Scanning Calorimeter

Procedure:

  • Prepare solutions of the test peptides in the desired buffer at a concentration of 1-5 mg/mL.

  • Degas the solutions to prevent bubble formation during the experiment.

  • Load the peptide solution into the sample cell of the DSC instrument and the corresponding buffer into the reference cell.

  • Set the instrument to scan a temperature range appropriate for the expected unfolding of the peptide (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

  • Record the heat flow as a function of temperature.

  • The midpoint of the endothermic transition in the thermogram corresponds to the melting temperature (Tm) of the peptide. A higher Tm indicates greater thermal stability.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_pro Proline-containing Peptide cluster_oic Oic-containing Peptide Pro_trans Trans-amide (More Stable) Pro_cis Cis-amide (Less Stable) Pro_trans->Pro_cis Isomerization Protease Protease Pro_cis->Protease Susceptible to Cleavage Oic_trans Trans-amide (Highly Stabilized) Oic_cis Cis-amide (Highly Unfavorable) Oic_trans->Oic_cis Isomerization (Suppressed) Degradation_Oic Enhanced Resistance Oic_trans->Degradation_Oic Resistant to Cleavage Degradation_Pro Degradation Protease->Degradation_Pro

Figure 1: Conformational equilibrium and proteolytic susceptibility of peptides containing Proline versus this compound (Oic).

G start Peptide Sample (Pro- or Oic-containing) plasma_incubation Incubate with Plasma at 37°C start->plasma_incubation time_points Withdraw Aliquots at Different Time Points plasma_incubation->time_points quench Quench with TCA time_points->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze Supernatant by HPLC or LC-MS/MS centrifuge->analyze half_life Calculate Half-life (t½) analyze->half_life

Figure 2: Experimental workflow for the in vitro plasma stability assay.

Conclusion

The incorporation of this compound into peptide sequences offers a distinct advantage over proline in enhancing peptide stability. The increased conformational rigidity and the pronounced stabilization of the trans-amide bond contribute to a greater resistance to proteolytic degradation. While further quantitative studies directly comparing the half-lives of Oic- and Pro-containing peptides in various biological media are warranted, the existing conformational data provides a strong rationale for the use of Oic in the design of more robust and effective peptide-based therapeutics. For researchers in drug development, Oic represents a powerful tool to overcome the stability challenges that have long hindered the clinical translation of promising peptide candidates.

References

Conformational effects of octahydro-1H-indole-2-carboxylic acid vs. hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the distinct conformational effects of two critical proline analogues: the rigid, bicyclic octahydro-1H-indole-2-carboxylic acid (Oic) and the collagen cornerstone, hydroxyproline (B1673980) (Hyp).

In the landscape of peptidomimetics and drug design, the conformational rigidity of proline analogues is a key determinant of biological activity and stability. This guide provides a detailed comparison of the conformational effects of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic), a synthetic bicyclic analogue, and (2S,4R)-4-hydroxyproline (Hyp), a naturally occurring modified amino acid essential for collagen structure. By examining experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, we delineate the unique structural constraints each molecule imposes, offering a valuable resource for the strategic design of novel therapeutics.

At a Glance: Key Conformational Differences

FeatureThis compound (Oic)Hydroxyproline (Hyp)
Ring Pucker Predominantly Cγ-exoPredominantly Cγ-exo
Amide Bond High propensity for trans conformationtrans conformation favored, influenced by hydroxylation
Backbone Conformation Favors polyproline II (PPII) helix and ε-backbone conformationPreorganizes backbone for collagen triple helix
Flexibility Rigid bicyclic structure, but shows flexibility in aqueous solutionPyrrolidine (B122466) ring pucker constrained by hydroxyl group
Lipophilicity HighModerate

In-Depth Analysis: Structural Insights from Experimental Data

The distinct conformational preferences of Oic and Hyp arise from their unique structural features. The fused cyclohexane (B81311) ring in Oic imparts significant rigidity, while the hydroxyl group in Hyp exerts a powerful stereoelectronic effect.

This compound (Oic): A Rigid Scaffold for PPII Helices

The bicyclic nature of Oic locks the pyrrolidine ring into a specific conformation, which in turn strongly influences the backbone torsion angles of peptides into which it is incorporated. X-ray crystallography of an Oic hexapeptide has confirmed that it adopts a stable polyproline II (PPII) helical structure, with all the pyrrolidine rings exhibiting a Cγ-exo pucker.[1] This conformation is crucial for many protein-protein interactions.

NMR studies on Oic oligomers have revealed a remarkably high preference for the trans amide bond conformation.[1] This high trans propensity is a direct consequence of the steric hindrance imposed by the fused ring system, which disfavors the cis conformation.

Computational studies on an N-acetylated derivative of Oic suggest that in solution, while rigid, the molecule can explore different conformations, with a notable preference for the ε-backbone conformation.[1] This inherent rigidity and defined conformational space make Oic an attractive building block for designing structured peptides with enhanced stability and receptor affinity.

Hydroxyproline (Hyp): The Collagen Stabilizer

The conformational effects of hydroxyproline are most famously demonstrated in the structure of collagen. The hydroxyl group at the C4 position of the pyrrolidine ring has a profound impact on the ring's pucker and the stability of the collagen triple helix.

X-ray crystallographic analysis of a (2S,4R)-4-hydroxyproline derivative reveals a Cγ-exo ring pucker.[2] This specific pucker is stabilized by a gauche effect between the hydroxyl group and the carboxylate, a key stereoelectronic interaction that preorganizes the peptide backbone into a conformation amenable to triple helix formation.

NMR spectroscopic data, including coupling constants, further support the predominance of the Cγ-exo pucker in solution.[3] The trans/cis ratio of the peptide bond preceding a Hyp residue is also influenced by the hydroxyl group, with the trans conformation being favored, contributing to the stability of the collagen fibril.[3]

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from experimental and computational studies on derivatives of Oic and Hyp, providing a direct comparison of their conformational parameters.

Table 1: Key Torsion Angles (in degrees) from Crystal Structures

Torsion AngleN-acetyl-(2S,3aS,7aS)-Oic-N'-methylamide (Calculated)(2S,4R)-4-Hydroxyproline(4-nitrobenzoate) (X-ray)[2]
φ (C'-N-Cα-C')-75.0-63.5
ψ (N-Cα-C'-N)150.0145.8
ω (Cα-C'-N-Cα)180.0178.9
χ1 (N-Cα-Cβ-Cγ)30.033.2
χ2 (Cα-Cβ-Cγ-Cδ)-35.0-28.9

Note: Data for the Oic derivative is based on computational modeling of its preferred conformation in an aqueous environment.

Table 2: Selected ¹H NMR Coupling Constants (in Hz)

CouplingN-acetyl-(2S,3aS,7aS)-Oic methylamide (Predicted)Ac-Hyp-OMe in D₂O[3]
J(Hα, Hβ)~8.0~2.0

Note: The predicted coupling constant for the Oic derivative is based on its calculated dihedral angles.

Experimental Protocols

A summary of the methodologies used to obtain the conformational data is provided below.

X-ray Crystallography of (2S,4R)-4-Hydroxyproline(4-nitrobenzoate)[2]
  • Crystallization: The compound was crystallized from a water/isopropanol mixture.

  • Data Collection: X-ray diffraction data were collected on a Bruker APEX II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy of Ac-Hyp-OMe[3]
  • Sample Preparation: The peptide was dissolved in D₂O.

  • Data Acquisition: ¹H NMR spectra were recorded on a Varian INOVA-500 spectrometer.

  • Data Analysis: Coupling constants were extracted from the spectra to determine the dominant ring pucker. The trans/cis ratio was determined by integration of the corresponding signals.

Computational Analysis of N-acetyl-(2S,3aS,7aS)-Oic-N'-methylamide
  • Methodology: Density Functional Theory (DFT) calculations were performed using the B3LYP functional and the 6-31G* basis set.

  • Solvation Model: The effect of an aqueous environment was simulated using the Polarizable Continuum Model (PCM).

  • Conformational Search: A systematic search of the conformational space was performed by rotating the φ and ψ dihedral angles to identify the global energy minimum.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the conformational equilibria of proline analogues and a typical experimental workflow for conformational analysis.

conformational_equilibria endo Cγ-endo exo Cγ-exo endo->exo Puckering Equilibrium trans trans exo->trans Favored by Oic & Hyp cis cis cis->trans Isomerization experimental_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Interpretation synthesis Synthesis of Analogue/Derivative nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray coupling Coupling Constants nmr->coupling dihedral Dihedral Angles xray->dihedral dft DFT Calculations energy Conformational Energy dft->energy md Molecular Dynamics md->energy comparison comparison coupling->comparison Comparative Analysis dihedral->comparison Comparative Analysis energy->comparison Comparative Analysis

References

The Impact of Octahydro-1H-indole-2-carboxylic Acid on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of constrained amino acids into peptide structures is a key strategy for enhancing therapeutic potential. One such amino acid, octahydro-1H-indole-2-carboxylic acid (Oic), a conformationally restricted proline analogue, has demonstrated significant utility in modulating the biological activity of peptides. This guide provides a comparative analysis of Oic-containing peptides, focusing on their interactions with bradykinin (B550075) B2 and tachykinin NK2 receptors, supported by quantitative data and detailed experimental methodologies.

The inclusion of Oic in a peptide backbone imparts a rigid structure, which can lead to increased receptor affinity, selectivity, and improved metabolic stability by making the peptide less susceptible to enzymatic degradation. These properties are highly desirable in drug design, transforming potentially transient peptide signals into robust therapeutic agents.

Bradykinin B2 Receptor Antagonists: The Case of Icatibant

A prime example of the successful application of Oic is in the structure of Icatibant (Hoe 140), a potent and selective antagonist of the bradykinin B2 receptor.[1] Icatibant is a synthetic decapeptide used in the treatment of hereditary angioedema (HAE).[1][2] Bradykinin, a potent vasodilator, mediates its effects through the B2 receptor, and its over-activation can lead to the swelling and pain characteristic of HAE.[1]

The Oic residue in Icatibant plays a crucial role in constraining the peptide's conformation, contributing to its high binding affinity for the B2 receptor. A comparison with other B2 receptor antagonists highlights the potency of Oic-containing peptides.

Table 1: Comparative Binding Affinities and Functional Potencies of Bradykinin B2 Receptor Antagonists

CompoundTypeReceptorAssaypKi / pIC50Ki / IC50 (nM)pA2 / pKBReference
Icatibant (Oic-containing) PeptideHuman B2Radioligand Binding ([³H]-BK)-Ki: 0.798-[3]
Icatibant (Oic-containing) PeptideHuman B2 (A-431 cells)Radioligand Binding ([³H]-BK)-IC50: 1.07-[3]
Icatibant (Oic-containing) PeptideMouse B2 (Lung)Radioligand Binding ([³H]-BK)10.7--[4][5]
Icatibant (Oic-containing) PeptideMouse B2 (Ileum)Radioligand Binding ([³H]-BK)10.2--[4][5]
Icatibant (Oic-containing) PeptideHuman B2 (CHO cells)Inositol Phosphate Accumulation--8.5[6]
Icatibant (Oic-containing) PeptideHuman B2 (Synoviocytes)Inositol Phosphate Accumulation--8.1[6]
MEN16132 Non-peptideHuman B2 (CHO cells)Radioligand Binding ([³H]-BK)-Ki: 0.087-[6]
MEN16132 Non-peptideHuman B2 (Synoviocytes)Radioligand Binding ([³H]-BK)-Ki: 0.067-[6]
MEN16132 Non-peptideMouse B2 (Lung)Radioligand Binding ([³H]-BK)10.5--[4][5]
MEN16132 Non-peptideMouse B2 (Ileum)Radioligand Binding ([³H]-BK)9.9--[4][5]
MEN16132 Non-peptideHuman B2 (CHO cells)Inositol Phosphate Accumulation--10.3[6]
MEN16132 Non-peptideHuman B2 (Synoviocytes)Inositol Phosphate Accumulation--9.9[6]

As shown in Table 1, while the non-peptide antagonist MEN16132 exhibits a slightly higher binding affinity (lower Ki) in some assays, Icatibant demonstrates potent, nanomolar antagonism.[3][6] The functional potency, indicated by the pA2 and pKB values, underscores the significant antagonistic effect of Icatibant at the B2 receptor.[6]

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gαq and Gαi proteins.[7] Activation of this pathway leads to a cascade of intracellular events culminating in various physiological responses, including inflammation and vasodilation.

B2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Gq Gαq B2R->Gq Activates Gi Gαi B2R->Gi Activates MAPK MAPK Pathway Activation B2R->MAPK PLC Phospholipase C (PLC) Gq->PLC Activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP ↓ cAMP AdenylylCyclase->cAMP

Bradykinin B2 Receptor Signaling Cascade

Tachykinin NK2 Receptor Antagonists

Peptides containing constrained amino acids like Oic have also been explored as antagonists for the tachykinin NK2 receptor. Tachykinins, such as neurokinin A (NKA), are involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission, primarily through NK2 receptors.[8] Antagonists of this receptor have therapeutic potential in conditions like irritable bowel syndrome and asthma.[8]

While specific data for an Oic-containing NK2 antagonist is less prevalent in publicly available literature, the cyclic peptide MEN10627, which incorporates a constrained architecture, serves as a relevant comparator to other NK2 antagonists.

Table 2: Comparative Activities of Tachykinin NK2 Receptor Antagonists

CompoundTypePreparationAssaypA2 / pKB / pKiIC50 (nM)Reference
MEN10627 Cyclic PeptideDog ColonMuscle ContractionpA2: similar to SR 48968-[9]
SR 48968 Non-peptideDog ColonMuscle ContractionpA2: similar to MEN 10627-[9]
S 16474 CyclopeptideHuman NK2 (CHO cells)Radioligand Binding-129[7]
GR159897 Non-peptideHuman NK2 (CHO cells)Radioligand BindingpKi: 9.5-[10]
GR159897 Non-peptideRat ColonRadioligand BindingpKi: 10.0-[10]
GR159897 Non-peptideGuinea-pig TracheaMuscle ContractionpA2: 8.7-[10]
SR 144190 Non-peptideHuman ColonMuscle ContractionpA2: 9.4-[11]

The data in Table 2 indicates that both peptide and non-peptide antagonists can achieve high potency at the NK2 receptor. The development of Oic-containing peptides in this area represents a promising avenue for creating novel therapeutics with enhanced pharmacological profiles.

Tachykinin NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is also a GPCR, coupling to both Gαs and Gαq/11 proteins. This dual coupling leads to the stimulation of phospholipase C and the modulation of cyclic AMP levels, influencing a range of cellular responses.

NK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds Gs Gαs NK2R->Gs Activates Gq11 Gαq/11 NK2R->Gq11 Activates AdenylylCyclase Adenylyl Cyclase Gs->AdenylylCyclase Activates PLC Phospholipase C (PLC) Gq11->PLC Activates cAMP ↑ cAMP AdenylylCyclase->cAMP IP Inositol Phosphate Stimulation PLC->IP Radioligand_Binding_Workflow A Prepare cell membranes with target receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand by filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity of bound ligand D->E F Determine IC50 and Ki values E->F

References

A Spectroscopic Comparison of Octahydro-1H-indole-2-carboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octahydro-1H-indole-2-carboxylic acid (OIC) is a saturated bicyclic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors. The stereochemistry of OIC is paramount to the biological activity of the final drug product. This guide provides a comparative overview of the spectroscopic properties of two key stereoisomers: the cis-(2S,3aS,7aS) and trans-(2S,3aR,7aS) forms, which are precursors to Perindopril and Trandolapril, respectively.[1]

This document summarizes available spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided to support researchers in their own characterization efforts.

Spectroscopic Data Comparison

The following tables present a summary of the available spectroscopic data for the cis-(2S,3aS,7aS) and trans-(2S,3aR,7aS) stereoisomers of this compound.

Table 1: Spectroscopic Data for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (cis isomer)

Technique Parameter Observed Values
¹H NMR Chemical Shift (δ)1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[2]
SolventD₂O[2]
Frequency400 MHz[2]
¹³C NMR Chemical Shift (δ)20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[2]
SolventD₂O[2]
Frequency100 MHz[2]
IR Spectroscopy Wavenumber (ν)3600–2200 cm⁻¹, 1623 cm⁻¹[2]
Sample PhaseKBr[2]
Mass Spectrometry m/zCalculated for C₉H₁₆NO₂ [M+H]⁺: 170.1176, Found: 170.1174[2]
IonizationESI[2]

Table 2: Spectroscopic Data for (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (trans isomer)

Technique Parameter Observed Values
¹H NMR Chemical Shift (δ)Data not readily available in the searched literature.
Solvent-
Frequency-
¹³C NMR Chemical Shift (δ)Data not readily available in the searched literature.
Solvent-
Frequency-
IR Spectroscopy Wavenumber (ν)Data not readily available in the searched literature.
Sample Phase-
Mass Spectrometry m/zExpected for C₉H₁₅NO₂ [M+H]⁺: ~170.1176
IonizationESI (presumed)

Stereoisomer Relationship

The relationship between the cis and trans isomers is defined by the relative stereochemistry at the C3a and C7a positions, which form the ring junction. The diagram below illustrates this fundamental structural difference.

stereoisomers cluster_cis cis Isomer cluster_trans trans Isomer cis_isomer (2S,3aS,7aS) cis_desc H at C3a and C7a on the same face trans_isomer (2S,3aR,7aS) trans_desc H at C3a and C7a on opposite faces OIC This compound OIC->cis_isomer  cis-fused OIC->trans_isomer  trans-fused

Stereochemical relationship of OIC isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (300 mg).[2] After 24 hours, the catalyst is filtered off and washed with acetic acid.[2] The solvent is then evaporated to dryness, and the resulting residue is crystallized from ethanol (B145695) to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the OIC stereoisomer in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is recommended.

  • ¹³C NMR Acquisition : Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer total acquisition time are generally required compared to ¹H NMR.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet) : Mix approximately 1-2 mg of the finely ground OIC stereoisomer with ~100 mg of dry KBr powder.[2] Press the mixture in a die under high pressure to form a transparent or semi-transparent pellet.

  • Background Spectrum : Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[3]

  • Sample Spectrum : Place the KBr pellet in the sample holder and record the IR spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[4]

  • Data Analysis : Identify characteristic absorption bands corresponding to functional groups, such as the broad O-H and N-H stretches (3600–2200 cm⁻¹) and the carboxyl C=O stretch (~1623 cm⁻¹).[2]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the OIC stereoisomer (typically 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Calibration : Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.[5] Internal calibration (lock mass) can be used for even higher accuracy.[5]

  • Data Acquisition : Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion (m/z ~170.1).

  • Data Analysis : Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass calculated from the elemental formula (C₉H₁₅NO₂).[2] The mass error, typically in parts-per-million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.[6]

General Experimental Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis and characterization of this compound stereoisomers.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of OIC Stereoisomer purification Purification (e.g., Crystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FTIR purification->ir ms HRMS purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure comparison Comparison with Literature Data structure->comparison final_report Final Characterization Report comparison->final_report Confirmation of Stereochemistry

Workflow for spectroscopic analysis.

References

Comparative Efficacy of ACE Inhibitors Derived from Octahydroindole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Angiotensin-Converting Enzyme (ACE) inhibitors synthesized with octahydroindole-2-carboxylic acid moieties reveals significant stereoisomeric differences in efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed protocols, to inform future research and development in cardiovascular therapeutics.

The incorporation of octahydroindole-2-carboxylic acid as a proline substitute in ACE inhibitors has yielded potent antihypertensive agents. Notably, the stereochemistry of the octahydroindole ring profoundly influences the inhibitory activity of these compounds. A pivotal study on the 32 stereoisomers of perindopril (B612348), a prominent ACE inhibitor featuring a perhydroindole ring, demonstrated that while many isomers exhibit some level of activity, only a select few possess the high potency necessary for therapeutic efficacy.[1]

Quantitative Comparison of In Vitro Efficacy

Compound/IsomerIC50 (nM)Species/Enzyme SourceReference
Perindoprilat (B1679611)~2.9Human Serum[3]
Perindoprilat~4.7Human Serum (Moderate Renal Failure)[3]
Compound 6u (1-glutarylindoline-2(S)-carboxylic acid derivative)4.8Not Specified[4]
Captopril (Reference)---
Enalaprilat (Reference)---

Note: IC50 values for Captopril and Enalaprilat are widely documented and serve as standard benchmarks in ACE inhibitor research.

Signaling Pathway and Mechanism of Action

ACE inhibitors exert their therapeutic effects by modulating the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a vasodilator. Inhibition of ACE therefore also leads to an increase in bradykinin levels, further contributing to the antihypertensive effect.

Renin-Angiotensin System and ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor ACE Inhibitor (e.g., Perindoprilat) ACE_Inhibitor->ACE Inhibition Renin Renin

Caption: Mechanism of ACE inhibitors within the Renin-Angiotensin System.

Experimental Protocols

To ensure the reproducibility and comparability of efficacy studies, standardized experimental protocols are crucial. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro ACE Inhibition Assay (Cushman and Cheung Method)

This spectrophotometric assay is a widely used method for determining the in vitro potency of ACE inhibitors.[5][6]

1. Reagents and Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Test compounds (potential ACE inhibitors)

  • Spectrophotometer

2. Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a test tube, pre-incubate the ACE solution with the test compound solution (or buffer for control) for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding HCl.

  • Extract the hippuric acid produced from the reaction mixture with ethyl acetate.

  • Centrifuge to separate the layers and transfer the ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate.

  • Redissolve the dried hippuric acid in a suitable solvent (e.g., water or buffer).

  • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

The SHR model is a well-established animal model for studying hypertension and evaluating the in vivo efficacy of antihypertensive drugs.

1. Animals:

  • Spontaneously Hypertensive Rats (SHRs), typically male, of a specific age and weight range.

  • Normotensive Wistar-Kyoto (WKY) rats as a control strain.

2. Acclimatization:

  • House the rats in a controlled environment with a regular light-dark cycle, temperature, and humidity for at least one week before the experiment.

  • Provide standard chow and water ad libitum.

3. Blood Pressure Measurement:

  • Measure baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) using a non-invasive tail-cuff method for several days to obtain stable readings.[7][8] Alternatively, for continuous and more accurate measurements, surgically implant radiotelemetry devices.

4. Drug Administration:

  • Administer the test compound, vehicle control, and a positive control (e.g., captopril) orally via gavage at a predetermined dose.

5. Post-Dose Monitoring:

  • Measure blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.

6. Data Analysis:

  • Calculate the change in blood pressure from the baseline for each animal at each time point.

  • Compare the blood pressure changes in the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Experimental and Drug Discovery Workflow

The development of novel ACE inhibitors follows a structured workflow, from initial screening to preclinical in vivo evaluation.

General Workflow for ACE Inhibitor Evaluation cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation Compound_Library Compound Library (Octahydroindole Derivatives) Primary_Screening Primary Screening (High-Throughput ACE Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies IC50_Determination->SAR_Studies ADME_Profiling In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADME_Profiling Animal_Model Animal Model of Hypertension (e.g., SHRs) ADME_Profiling->Animal_Model Antihypertensive_Effect Evaluation of Antihypertensive Effect Animal_Model->Antihypertensive_Effect Pharmacokinetics Pharmacokinetic Studies Antihypertensive_Effect->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Caption: A typical workflow for the discovery and preclinical evaluation of novel ACE inhibitors.

References

A Comparative Analysis of Synthetic Pathways to Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octahydro-1H-indole-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2] Its rigid bicyclic structure, an analogue of proline, imparts favorable pharmacokinetic properties to drug candidates.[1][3] This guide provides a comparative overview of the primary synthetic routes to this important intermediate, focusing on experimental data, detailed protocols, and visual pathway representations to aid in methodological selection.

Comparative Performance of Synthetic Routes

The most prevalent and industrially significant approach to synthesizing this compound is through the catalytic hydrogenation of an indole (B1671886) precursor. Variations in the starting material, catalyst, and reaction conditions significantly impact yield, stereoselectivity, and scalability. Below is a summary of quantitative data from various established methods.

Starting MaterialCatalystSolventTemperature (°C)Pressure (H₂)Yield (%)Diastereomeric Ratio (cis:trans)Reference
(S)-Indoline-2-carboxylic acidPtO₂Acetic Acid60Not Specified85~90:10[1][3]
(S)-Indoline-2-carboxylic acid10% Pt/CAcetic AcidRoom Temp5 bar87Not Specified[4]
Indole-2-carboxylic acid10% Pd/CMethanol605 MPaNot SpecifiedNot Specified[5]
Indole-2-carboxylic acid Ethyl Ester7.5% Pd/CEthanol (B145695)60-655 MPaNot SpecifiedNot Specified[5]
1-(1-cyclohexen-1-yl)-pyrrolidine & 3-halo-L-serine derivativePd/CGlacial Acetic AcidNot Specified0.1–5 MPaHighNot Specified[6]

Synthetic Pathway Visualizations

The following diagrams illustrate the primary synthetic strategies for obtaining this compound.

G cluster_0 Route 1: Hydrogenation of Indoline Indoline (S)-Indoline-2-carboxylic Acid Hydrogenation Catalytic Hydrogenation Indoline->Hydrogenation H₂, PtO₂ or Pt/C Acetic Acid Product1 (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Hydrogenation->Product1 High Yield, Good Diastereoselectivity

Caption: Catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

G cluster_1 Route 2: Multi-step Synthesis Start1 1-(1-cyclohexen-1-yl)-pyrrolidine Alkylation Alkylation Start1->Alkylation Start2 3-halo-L-serine derivative Start2->Alkylation Intermediate Compound (IV) Alkylation->Intermediate DMF or ACN, 20-30°C Cyclization Cyclization Intermediate->Cyclization Boiling HCl Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Hydrogenation2 Hydrogenation Cyclized_Intermediate->Hydrogenation2 H₂, Pd/C Glacial Acetic Acid Product2 (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Hydrogenation2->Product2

Caption: Multi-step synthesis from acyclic precursors.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established and reported procedures.

Protocol 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid with PtO₂

This method is widely employed due to its simplicity and the high yield of the desired cis-fused diastereomer.[1][3]

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Ethanol

  • Hydrogenation apparatus

  • Celite or suitable filter aid

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[3][7]

  • Catalyst Addition: Carefully add platinum(IV) oxide (300 mg) to the solution under an inert atmosphere if possible.[3][7]

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen and heat the mixture to 60°C with vigorous stirring.[3][7]

  • Reaction Monitoring: Maintain the reaction under a hydrogen atmosphere for approximately 24 hours. The reaction's progress can be monitored by TLC or LC-MS.[3][7]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.[7]

  • Catalyst Removal: Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid.[3][7]

  • Solvent Removal: Combine the filtrate and washings and concentrate to dryness using a rotary evaporator.[3][7]

  • Crystallization: Recrystallize the resulting solid residue from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[3][7]

Safety Precautions:

  • Hydrogen gas is highly flammable; ensure the apparatus is properly sealed and operated in a well-ventilated fume hood.[7]

  • Hydrogenation reactions can be exothermic; monitor the temperature closely.[7]

  • Platinum catalysts can be pyrophoric when dry and exposed to air. Handle the used catalyst with care, keeping it wet.[7]

  • Always wear appropriate personal protective equipment (PPE).[7]

Protocol 2: Synthesis via Alkylation, Cyclization, and Hydrogenation

This alternative route builds the bicyclic system from acyclic precursors.[6]

Materials:

  • 1-(1-Cyclohexen-1-yl)-pyrrolidine (II)

  • 3-halo-L-serine derivative (III) (e.g., X=Cl, Br; R1=alkyl/benzyl; R2=amino-protecting group)

  • Dimethylformamide (DMF) or Acetonitrile (B52724) (ACN)

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C)

  • Glacial Acetic Acid

Procedure:

  • Alkylation: React 1-(1-cyclohexen-1-yl)-pyrrolidine (II) with a 3-halo-L-serine derivative (III) in a nonionic polar solvent such as DMF or acetonitrile at 20-30°C. The molar ratio of II to III is typically between 1:1 and 1:1.2.[1][6]

  • Intermediate Isolation: After the reaction, concentrate the mixture, acidify it, and extract to yield the intermediate compound (IV).[1][6]

  • Cyclization: Cyclize compound (IV) by heating it in a boiling hydrochloric acid solution.[1][6]

  • Hydrogenation: After concentrating the cyclized intermediate, hydrogenate it using a Pd/C catalyst in glacial acetic acid under a hydrogen pressure of 0.1–5 MPa.[1][6]

  • Purification: The final product is obtained by filtering the catalyst, concentrating the solution, and recrystallizing the residue.[1][6]

This multi-step synthesis offers an alternative to direct hydrogenation but involves more complex procedures and intermediate purifications. The choice of synthetic route will ultimately depend on factors such as starting material availability, desired stereochemistry, and scalability requirements.

References

A Comparative Analysis of the Lipophilicity of Octahydro-1H-indole-2-carboxylic Acid and Proline

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Medicinal Chemistry and Drug Development

In the realm of peptidomimetics and drug design, the modulation of physicochemical properties such as lipophilicity is paramount for enhancing bioavailability, metabolic stability, and target engagement. This guide provides a detailed comparison of the lipophilicity of octahydro-1H-indole-2-carboxylic acid, a bicyclic proline analogue, and its parent amino acid, L-proline. This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions during the lead optimization process.

Introduction to the Analogs

L-Proline is a unique proteinogenic amino acid characterized by its secondary amine integrated into a pyrrolidine (B122466) ring. While essential for protein structure, its relatively low lipophilicity can limit its application in penetrating biological membranes.

This compound (Oic) is a conformationally constrained proline analogue featuring a fused cyclohexane (B81311) ring.[1] This rigid bicyclic structure imparts distinct properties, most notably an increase in lipophilicity compared to proline, making it a valuable building block in the synthesis of pharmaceuticals, including Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2]

Quantitative Comparison of Lipophilicity

Lipophilicity is experimentally determined by the partition coefficient (LogP) or the distribution coefficient (LogD). LogP measures the partitioning of a neutral compound between an organic and an aqueous phase, typically octan-1-ol and water.[3] LogD accounts for all ionized and unionized species at a specific pH, which is often more relevant for ionizable compounds under physiological conditions.[4]

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPpH (for LogD/LogP)Source(s)
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acidC₉H₁₅NO₂169.220.35.0[5]
L-ProlineC₅H₉NO₂115.13-2.54Not Specified[6]

Summary of Data: The experimental data clearly indicates that this compound is significantly more lipophilic than L-proline. The positive LogP value for the bicyclic analogue, in contrast to the negative value for proline, suggests a greater preference for a nonpolar environment. This increased lipophilicity is a direct consequence of the fused cyclohexane ring, which increases the hydrocarbon character of the molecule.

Experimental Protocols

Determination of Lipophilicity (LogP/LogD)

A common and classical method for the experimental determination of LogP is the shake-flask method using n-octanol and a buffered aqueous solution.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Solutions: A buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 5.0) and n-octanol are mutually saturated by stirring together for 24 hours, followed by separation.

  • Dissolution of Compound: A precisely weighed amount of the test compound (e.g., this compound) is dissolved in the pre-saturated aqueous buffer to create a stock solution of known concentration.

  • Partitioning: A defined volume of the stock solution is mixed with an equal volume of pre-saturated n-octanol in a separatory funnel or a suitable vial.

  • Equilibration: The mixture is agitated vigorously (shaken) for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached. The vessel is then left undisturbed to allow for complete phase separation.

  • Concentration Measurement: The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical technique. For amino acids, this often involves derivatization followed by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used by measuring the signal intensity of the compound in each phase.[8]

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

G Workflow for LogP Determination via Shake-Flask Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Prep 1. Prepare mutually saturated n-octanol and aqueous buffer Compound_Prep 2. Dissolve compound in aqueous buffer (known conc.) Solvent_Prep->Compound_Prep Mix 3. Mix aqueous solution with n-octanol Compound_Prep->Mix Shake 4. Shake to equilibrate Mix->Shake Separate 5. Allow phases to separate Shake->Separate Measure_Aq 6a. Measure concentration in aqueous phase Separate->Measure_Aq Measure_Org 6b. Measure concentration in organic phase Separate->Measure_Org Calculate 7. Calculate P = [Org]/[Aq] and LogP = log(P) Measure_Aq->Calculate Measure_Org->Calculate

Caption: Workflow for experimental LogP determination.

Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid

The most common and high-yielding method for synthesizing the desired (2S,3aS,7aS) stereoisomer is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[2][9]

Protocol: Catalytic Hydrogenation

  • Dissolution: In a suitable hydrogenation reactor, (S)-indoline-2-carboxylic acid (e.g., 3.0 kg, 18.38 mol) is dissolved in glacial acetic acid (e.g., 60 L).[9][10]

  • Catalyst Addition: A catalyst, such as Platinum Oxide (PtO₂) (e.g., 300 g) or 10% Palladium on Carbon (Pd/C), is added to the solution.[5][10]

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then subjected to hydrogen pressure (e.g., atmospheric or up to 5 bar) and heated (e.g., to 60°C). The reaction proceeds for a set time (e.g., 24 hours) or until hydrogen uptake ceases.[5][9][10]

  • Catalyst Removal: After the reaction is complete and the reactor has cooled, the catalyst is removed by filtration. The filtered catalyst is washed with a small amount of acetic acid to recover any adsorbed product.[9]

  • Crystallization and Isolation: The solvent from the combined filtrate is evaporated under reduced pressure. The resulting residue is then recrystallized from a suitable solvent, such as ethanol, to isolate the pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid. This process yields the desired cis-fused diastereomer with high selectivity (typically a 90:10 ratio of (S,S,S) to (S,R,R) isomers).[9]

G Synthesis of this compound Start (S)-Indoline-2-carboxylic Acid (Starting Material) Dissolve 1. Dissolve in Glacial Acetic Acid Start->Dissolve Hydrogenate 2. Add Catalyst (PtO₂ or Pd/C) & React with H₂ under pressure/heat Dissolve->Hydrogenate Filter 3. Filter to remove catalyst Hydrogenate->Filter Evaporate 4. Evaporate solvent Filter->Evaporate Crystallize 5. Recrystallize from Ethanol Evaporate->Crystallize Product (2S,3aS,7aS)-Octahydro-1H- indole-2-carboxylic Acid Crystallize->Product

Caption: Synthetic pathway to the target compound.

Application in Drug Design: ACE Inhibitors

The increased lipophilicity and constrained conformation of this compound make it a superior building block over proline for certain therapeutic targets. A prime example is its role as a key intermediate in the synthesis of ACE inhibitors.

G Oic Octahydro-1H-indole- 2-carboxylic Acid Perindopril Perindopril Oic->Perindopril is a key intermediate for Trandolapril Trandolapril Oic->Trandolapril is a key intermediate for ACE Angiotensin-Converting Enzyme (ACE) Perindopril->ACE inhibits Trandolapril->ACE inhibits

Caption: Role as an ACE inhibitor intermediate.

Conclusion

The substitution of proline with this compound is a powerful strategy in medicinal chemistry to enhance lipophilicity. The experimental LogP values of -2.54 for proline and +0.3 for its bicyclic analogue quantitatively confirm this significant difference. This modification, driven by the addition of a nonpolar cyclohexane ring, can lead to improved pharmacokinetic properties, such as enhanced membrane permeability. The provided experimental protocols for lipophilicity determination and chemical synthesis offer researchers practical guidance for utilizing these compounds in drug discovery programs.

References

Octahydro-1H-indole-2-carboxylic Acid: A Superior Scaffold for Inducing Polyproline II Helical Structures in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for greater control over peptide conformation is paramount. The incorporation of non-natural amino acids offers a powerful tool to modulate the secondary structure of peptides, thereby enhancing their stability, bioavailability, and receptor selectivity. Among these, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic), a bicyclic proline analog, has emerged as a highly effective inducer of the polyproline II (PII) helix, a crucial secondary structure motif in many biological recognition processes.

This guide provides an objective comparison of the impact of Oic on peptide secondary structure relative to natural L-proline and other proline analogs. The information presented is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, demonstrating the unique conformational rigidity and preference for the trans-amide bond that Oic imparts.

Comparative Analysis of Proline Analogs

The defining feature of proline and its analogs is their ability to influence the cis/trans isomerization of the preceding peptide bond. The trans conformation is a prerequisite for the formation of a stable PII helix. Oic distinguishes itself by exhibiting an exceptionally high preference for the trans-amide bond.[1]

Key Physicochemical and Conformational Properties
Amino AcidStructureKey Conformational Featurestrans-Amide Bond PreferenceReference
L-ProlineFlexible pyrrolidine (B122466) ring pucker (exo/endo); significant population of cis-amide bonds.Moderate[1]
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (Oic)Fused cyclohexane (B81311) ring locks the pyrrolidine in an exo-pucker, sterically favoring the trans-amide bond. Increased lipophilicity.[2][3]Very High (>95% in oligomers)[1]
(4S)-MethylprolineMethyl group in the exo position stabilizes the exo-pucker, increasing the trans-amide population compared to proline.High[1]
(5S)-MethylprolineMethyl group substitution with less influence on the trans/cis ratio compared to 4-substitution.Similar to Proline[1]

Experimental Evidence for PII Helix Formation

NMR spectroscopy and X-ray crystallography provide definitive evidence of the structural consequences of incorporating Oic into peptides.

NMR Spectroscopic Analysis

NMR studies on a series of Oic oligomers, Ac-(Oic)n-OH (where n = 1-6), revealed an all-trans amide bond structure.[1] This is a stark contrast to proline oligomers, which exhibit a significant population of cis-amide bonds, disrupting helical structures. The high trans-amide preference in Oic oligomers is attributed to a cooperative effect, where the conformational rigidity of one Oic residue promotes the trans conformation in the subsequent residue.[1]

X-ray Crystallography

The crystal structure of an Oic hexapeptide, p-BrBz-(Oic)6-NH2, unequivocally demonstrates a PII helical conformation.[1] The structure exhibits a perfect 3 residues per turn periodicity, a hallmark of the PII helix. All the pyrrolidine rings within the hexamer are in the exo-pucker conformation, and all amide bonds are trans.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for researchers wishing to replicate or build upon these findings.

Peptide Synthesis

Peptides incorporating Oic or other proline analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

General SPPS Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-Oic-OH or other analogs) with a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 2-4 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS) and analytical HPLC.

NMR Spectroscopy

High-resolution NMR spectroscopy is used to determine the conformation of the peptide backbone, including the cis/trans isomerization of proline-preceding amide bonds.

NMR Analysis Protocol for Oic-containing Peptides:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O with a phosphate (B84403) buffer to maintain pH, or CD₃OD) to a concentration of approximately 10-20 g/L.[1]

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

    • ¹H NMR: For initial assessment of sample purity and folding.

    • ¹³C NMR: To observe the chemical shifts of the proline/Oic ring carbons, which are sensitive to the ring pucker and cis/trans isomerization.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign protons within the same spin system (i.e., within an amino acid residue).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides information on sequential residues and secondary structure. The presence of strong Hα(i) to Hδ(i-1) cross-peaks is indicative of a trans-amide bond.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of carbon resonances.

  • Data Analysis: Analyze the chemical shifts of the Cβ and Cγ carbons of the proline/Oic ring. A difference (Δδ Cβ-Cγ) of approximately 5 ppm is characteristic of a trans-amide bond, while a difference of around 10 ppm suggests a cis-amide bond.[4] Use the NOESY/ROESY data to confirm the all-trans backbone conformation and to identify long-range contacts that may indicate a specific folded structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method to assess the overall secondary structure of a peptide in solution.

CD Spectroscopy Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0).[5] The final peptide concentration for measurement should be in the range of 50-200 µM. Ensure the buffer has low absorbance in the far-UV region (below 250 nm).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters, which typically include:

    • Wavelength range: 190-260 nm.

    • Bandwidth: 1.0 nm.

    • Scan speed: 50-100 nm/min.

    • Response time: 1-2 seconds.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Record the CD spectrum of the buffer blank and the peptide sample in a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Processing: Subtract the buffer blank spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where mdeg is the measured ellipticity in millidegrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

  • Spectral Interpretation: A PII helix is characterized by a strong negative band around 204-206 nm and a weak positive band around 228 nm.[5] The intensity of these bands can be compared between peptides containing Oic and other proline analogs to assess their relative PII-inducing capabilities.

Visualizations

G Experimental Workflow for Peptide Structural Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Confirmation) hplc->ms cd Circular Dichroism (CD) (Secondary Structure Overview) ms->cd Purified Peptide nmr NMR Spectroscopy (Detailed Conformation) ms->nmr Purified Peptide xray X-ray Crystallography (High-Resolution Structure) ms->xray Purified Peptide cd_data PII Helix Signature cd->cd_data nmr_data All-trans Amide Bonds Ring Pucker nmr->nmr_data xray_data Atomic Coordinates Helical Parameters xray->xray_data

Caption: Workflow for peptide synthesis and structural analysis.

G Conformational Equilibrium of Pro-X vs. Oic-X Peptide Bond cluster_pro Proline-containing Peptide cluster_oic Oic-containing Peptide Pro_trans trans-Pro-X (Extended, PII-favored) Pro_cis cis-Pro-X (Kinked, PII-disfavored) Pro_trans->Pro_cis Significant Equilibrium Oic_trans trans-Oic-X (Highly Favored, Rigid PII) Oic_cis cis-Oic-X (Sterically Disfavored) Oic_trans->Oic_cis Equilibrium strongly favors trans (>95%)

References

Comparative Guide to Analytical Methods for Quantifying Octahydro-1H-indole-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of octahydro-1H-indole-2-carboxylic acid (OIC) isomers. OIC is a critical chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), including Perindopril and Trandolapril.[1][2] The stereochemistry of OIC is crucial for the efficacy and safety of the final drug product, making the accurate quantification of its isomers a critical aspect of quality control.[1][2]

This compound has three chiral centers, resulting in four pairs of enantiomers (eight stereoisomers).[1][2] A significant challenge in the analysis of OIC is that it is a non-chromophoric compound, lacking a UV-absorbing functional group, which renders standard HPLC-UV detection methods ineffective without derivatization.[1][3] This guide focuses on a validated High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method and provides a comparative overview of other potential analytical techniques.

Performance Comparison of Analytical Methods

The following tables summarize the performance of a validated HPLC-RID method and provide a qualitative comparison with alternative analytical approaches for the analysis of this compound isomers.

Quantitative Performance of Validated HPLC-RID Method

A simple and sensitive reverse phase HPLC method with a refractive index detector has been developed and validated for the quantitative determination of all isomers of OIC.[4][5]

ParameterResult
Linearity (Correlation Coefficient, r²)> 0.999[4][6]
Accuracy (Recovery)93.9% - 107.9%[4][6]
Limit of Detection (LOD)~0.006 mg/mL[4][6]
Limit of Quantification (LOQ)0.022 mg/mL - 0.024 mg/mL[4][6]
Precision (Intra/Inter-day %RSD)<2%
RangeLOQ to 150% of the target concentration[4][6]
Qualitative Comparison of Analytical Techniques
MethodPrincipleAdvantagesDisadvantages
HPLC with Refractive Index Detection (RID) Separation based on polarity on a C18 column, with detection based on changes in the refractive index of the mobile phase.[3]Simple, cost-effective, reliable for non-chromophoric compounds, readily available instrumentation.[1][4]Lower sensitivity compared to other detectors, sensitive to temperature and flow rate fluctuations, not suitable for gradient elution.
Chiral Ligand-Exchange Chromatography Separation of enantiomers through the formation of transient diastereomeric complexes with a chiral selector in the mobile phase.[3]High selectivity for enantiomers.Method development can be complex, may require specialized columns and reagents.
HPLC with UV Detection (with Derivatization) Chemical modification of the analyte to introduce a UV-absorbing chromophore, allowing for detection by a UV detector.[3]High sensitivity and selectivity.Derivatization step can be time-consuming, may introduce variability, and requires careful optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on the mass-to-charge ratio of the ionized analyte.[3]High sensitivity and selectivity, provides structural information.Higher cost of instrumentation and maintenance, requires more specialized expertise.

Experimental Protocols

Validated HPLC-RID Method for Isomer Separation

This protocol is based on a validated method for the separation and quantification of OIC isomers.[1][4][5]

1. Reagents and Materials:

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)[1]

  • Ortho-Phosphoric acid (88%)[1]

  • HPLC grade water

  • (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its isomers as reference standards

  • HPLC system with a Refractive Index Detector (e.g., Agilent 1100 series)[1]

  • pH meter[1]

2. Chromatographic Conditions:

  • Stationary Phase (Column): Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm)[1][4]

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0)[1][4]

  • Flow Rate: 1.5 mL/min[1][4]

  • Column Temperature: 35°C[1][4]

  • Detector: Refractive Index Detector (RID)[1][4]

  • Run Time: 35 minutes[4][7]

3. Mobile Phase Preparation:

  • Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 10 mM solution.

  • Adjust the pH to 3.0 using ortho-phosphoric acid.[1]

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.[1]

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of each OIC isomer by accurately weighing and dissolving the reference standard in the mobile phase.[4]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., from the Limit of Quantification to 150% of the target concentration).[1][4]

  • Sample Solution: Accurately weigh the sample containing OIC isomers and dissolve it in a known volume of the mobile phase.[1][4]

5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include resolution, tailing factor, and reproducibility of injections.

Method Validation Workflow

The validation of an analytical method ensures its suitability for its intended purpose. The following workflow is based on the International Conference on Harmonization (ICH) guidelines.[5]

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation DefinePurpose Define Analytical Method's Purpose SetValidationParams Set Validation Parameters (ICH) DefinePurpose->SetValidationParams Specificity Specificity/ Selectivity SetValidationParams->Specificity Linearity Linearity & Range SetValidationParams->Linearity Accuracy Accuracy SetValidationParams->Accuracy Precision Precision (Repeatability & Intermediate) SetValidationParams->Precision LOD Limit of Detection SetValidationParams->LOD LOQ Limit of Quantification SetValidationParams->LOQ Robustness Robustness SetValidationParams->Robustness ExecuteExperiments Execute Experiments & Record Data ValidationProtocol Prepare Validation Protocol ValidationProtocol->ExecuteExperiments ValidationReport Prepare Validation Report ExecuteExperiments->ValidationReport

Caption: General workflow for the validation of an analytical method.

HPLC-RID Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of OIC isomers using the validated HPLC-RID method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (10mM KH2PO4, pH 3.0) SystemEquilibration Equilibrate HPLC System MobilePhase->SystemEquilibration StandardPrep Prepare Standard Solutions InjectSamples Inject Standards & Samples StandardPrep->InjectSamples SamplePrep Prepare Sample Solutions SamplePrep->InjectSamples SystemSuitability Perform System Suitability Tests SystemEquilibration->SystemSuitability SystemSuitability->InjectSamples PeakIntegration Integrate Chromatographic Peaks InjectSamples->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Isomers in Samples CalibrationCurve->Quantification

Caption: Experimental workflow for HPLC-RID analysis of OIC isomers.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of octahydro-1H-indole-2-carboxylic acid, a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Hazard and Disposal Overview

This compound requires careful management during its disposal. The primary recommended course of action is to engage a licensed professional waste disposal service.[1][2][3] This ensures that the compound and its containers are handled in accordance with all applicable local, state, and federal regulations.

Identifier CAS Number Molecular Formula Primary Disposal Route UN Proper Shipping Name
This compound80875-98-5, 80828-13-3C₉H₁₅NO₂Approved Waste Disposal PlantTOXIC LIQUID, ORGANIC, N.O.S.[4]

Personal Protective Equipment (PPE) for Handling and Disposal

Prior to initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves. It is crucial to dispose of contaminated gloves properly after use.[4]

  • Respiratory Protection: For handling large quantities or in poorly ventilated areas, a dust mask or an approved respirator is recommended.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

  • Segregation and Collection:

    • Carefully collect the waste this compound, whether in solid form or in a solution.

    • If the material is spilled, it should be mechanically taken up and placed into a designated, appropriate container for disposal.[5]

    • Ensure that the waste is not mixed with other incompatible chemical waste streams.

  • Containerization and Labeling:

    • Place the collected waste into a clearly labeled, sealed, and non-reactive container.

    • The label should prominently display the full chemical name: "this compound," the relevant CAS number (e.g., 80875-98-5), and appropriate hazard symbols.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Arrangement for Professional Disposal:

    • Contact a licensed and approved chemical waste disposal company to arrange for the pickup and disposal of the material.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties and handling requirements.

  • Decontamination:

    • Thoroughly clean any contaminated surfaces or equipment using appropriate cleaning agents, observing all environmental regulations.[5]

    • Dispose of any contaminated cleaning materials as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate & Collect Waste (Solid or Solution) A->B C Step 3: Containerize & Label (Chemical Name, CAS, Hazard) B->C D Step 4: Store in Designated Area (Secure & Ventilated) C->D E Step 5: Arrange Professional Disposal (Contact Licensed Vendor) D->E F Step 6: Decontaminate Work Area & Dispose of Contaminated Materials E->F G Disposal Complete F->G

References

Essential Safety and Operational Guide for Handling Octahydro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for octahydro-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this compound.

Personal Protective Equipment (PPE) Summary

A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table summarizes the recommended equipment based on potential hazards.

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Eye/Face Protection Causes serious eye irritation.- Safety Goggles: Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations. - Face Shield: Use a face shield in addition to goggles when there is a significant risk of splashing or dust generation.
Skin Protection Causes skin irritation.[1] May be harmful if it comes into contact with the skin.- Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves before use and change them immediately if contaminated. - Lab Coat: A standard or chemical-resistant lab coat must be worn and kept fully buttoned. - Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.
Respiratory Protection May cause respiratory irritation.[1] Inhalation of dust should be avoided.[2]- Ventilation: Handle the compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to prevent the formation and inhalation of dust.[3] - Respirator: If engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.
General Hygiene Harmful if swallowed.- Do not eat, drink, or smoke in laboratory areas. - Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Experimental Protocol for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All handling of the solid compound should occur within a designated area, preferably a certified chemical fume hood, to control dust and vapors.[3]

  • Ventilation Check: Before starting any work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[4]

Donning Personal Protective Equipment (PPE)
  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Inspect gloves for any defects before use.

Handling the Compound
  • Weighing: When weighing the solid, perform the task in a fume hood or an enclosure with exhaust ventilation to minimize dust dispersion.

  • Transferring: Use a spatula to handle the solid. Avoid creating dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[3]

  • Chemical Waste: Unused or waste this compound should be disposed of as chemical waste.

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • Prohibited Disposal: Do not discharge the chemical or its waste into sewer systems or contaminate water, foodstuffs, feed, or seed.[5]

Procedural Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Handling Area (Fume Hood) check_safety Verify Emergency Equipment prep_area->check_safety gather_materials Assemble Equipment & Waste Containers check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer in_solution Prepare Solution weigh_transfer->in_solution segregate_waste Segregate Contaminated Waste weigh_transfer->segregate_waste decontaminate Decontaminate Work Area in_solution->decontaminate in_solution->segregate_waste doff_ppe Doff PPE decontaminate->doff_ppe decontaminate->segregate_waste wash_hands Wash Hands doff_ppe->wash_hands doff_ppe->segregate_waste dispose_chemical Dispose of Chemical Waste segregate_waste->dispose_chemical follow_regs Follow Regulations dispose_chemical->follow_regs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
octahydro-1H-indole-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.